Fmoc-NH-PEG3-amide-CH2OCH2COOH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O9/c30-25(18-37-19-26(31)32)28-9-11-34-13-15-36-16-14-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNDBPWHVPFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCNC(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652594 | |
| Record name | 1-(9H-Fluoren-9-yl)-3,17-dioxo-2,7,10,13,19-pentaoxa-4,16-diazahenicosan-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489427-26-1 | |
| Record name | 1-(9H-Fluoren-9-yl)-3,17-dioxo-2,7,10,13,19-pentaoxa-4,16-diazahenicosan-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-NH-PEG3-amide-CH2OCH2COOH
For researchers, scientists, and professionals in drug development, a comprehensive understanding of specialized chemical reagents is paramount. This guide provides a detailed overview of the properties and applications of Fmoc-NH-PEG3-amide-CH2OCH2COOH, a heterobifunctional linker molecule critical in the fields of bioconjugation, peptide synthesis, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique architecture allows for sequential and controlled conjugation reactions, making it a versatile tool in the synthesis of complex biomolecules.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a crucial factor for biological applications.[4]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 530.57 g/mol | [5] |
| Molecular Formula | C₂₇H₃₄N₂O₉ | [5] |
| Appearance | Colorless to light yellow viscous liquid | |
| Purity | ≥95% | [4] |
| Solubility | Soluble in DMSO and DMF | [6][7] |
| Storage Conditions | Store at -5°C, keep dry and avoid sunlight | [4][8] |
Key Applications and Reaction Mechanisms
The primary utility of this compound lies in its role as a bifunctional linker.[9] The two terminal functional groups, the Fmoc-protected amine and the carboxylic acid, can be selectively addressed in synthetic workflows.
The Fmoc group serves as a temporary protecting group for the primary amine. It is stable under a variety of reaction conditions but can be readily removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to reveal the free amine for subsequent conjugation.
The terminal carboxylic acid can be activated to react with primary amines on other molecules, such as proteins, peptides, or drug candidates, to form a stable amide bond. This activation is commonly achieved using carbodiimide (B86325) chemistry, often with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reactive intermediate.[10]
This orthogonal reactivity makes it an ideal component for the assembly of PROTACs, where it connects a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[5][11][12]
Experimental Protocols
Below are detailed methodologies for the two key reactions involving this compound. These protocols are intended as a guide and may require optimization based on the specific substrates and desired outcomes.
Carboxylic Acid Activation and Amide Bond Formation (EDC/NHS Coupling)
This protocol describes the coupling of the carboxylic acid terminus of the linker to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (2.0 equivalents) to the solution.
-
In a separate container, dissolve EDC·HCl (2.0 equivalents) in anhydrous DMF or DCM.
-
Slowly add the EDC·HCl solution to the linker/NHS mixture and stir at room temperature for 30 minutes to activate the carboxylic acid.[6][7]
-
In a separate vessel, dissolve the amine-containing substrate (1.5 equivalents) in anhydrous DMF or DCM.
-
Add the solution of the amine-containing substrate to the activated linker solution.
-
Add DIPEA (1.5 equivalents) to the reaction mixture and stir at room temperature for 1 to 4 hours.[6][7]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., flash column chromatography) to isolate the desired conjugate.
Fmoc Deprotection Protocol
This protocol outlines the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
Fmoc-protected conjugate
-
Piperidine
-
Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Dissolve the Fmoc-protected conjugate in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the 20% piperidine solution to the dissolved conjugate.
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 10-30 minutes.[13]
-
Monitor the completion of the reaction by TLC or LC-MS.
-
Upon completion, the solvent and excess piperidine can be removed under reduced pressure, and the resulting amine-functionalized product can be purified or used directly in the next synthetic step.
Visualizing Experimental Workflows
To further clarify the utility of this compound, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Workflow for amide bond formation using the linker.
Caption: Fmoc deprotection to yield a free amine.
Caption: Logical workflow for PROTAC synthesis.
References
- 1. Fmoc-NH-PEG3-amide-CH2OCH2COOH_TargetMol [targetmol.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-NH-PEG3-amide-CH2OCH2COOH structure and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the Fmoc-NH-PEG3-amide-CH2OCH2COOH linker, a specialized polyethylene (B3416737) glycol (PEG)-based chemical tool essential in the development of advanced therapeutics.
Core Compound Specifications
The hetero-bifunctional linker, this compound, is a valuable component in the synthesis of complex biomolecules, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG3) spacer, an amide bond, and a terminal carboxylic acid. This arrangement allows for sequential and controlled conjugation to different molecular entities.
A closely related and more commonly referenced variant is Fmoc-NH-PEG3-CH2COOH. For clarity and comparison, the properties of both linkers are presented below.
| Property | This compound | Fmoc-NH-PEG3-CH2COOH |
| Molecular Weight | 530.57 g/mol [1] | ~429.47 g/mol [2][3][4][5] |
| Chemical Formula | C27H34N2O8[1] | C23H27NO7[2][3][5] |
| Primary Application | PROTAC Linker[1][6][7] | ADC and PROTAC Linker[5], Peptide Synthesis |
| Key Functional Groups | Fmoc-protected amine, Carboxylic acid | Fmoc-protected amine, Carboxylic acid |
Chemical Structure
The structure of this compound is characterized by its linear arrangement of functional moieties, providing a defined spatial separation and favorable physicochemical properties for the final conjugate.
Caption: Chemical structure of this compound.
Role in PROTAC and ADC Development
PEG-based linkers like this compound are integral to the design of PROTACs and ADCs, influencing their solubility, stability, and pharmacokinetic profiles.
PROTACs
In PROTACs, the linker connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility of the often hydrophobic PROTAC molecule and provides the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Fmoc-NH-PEG3-CH2COOH synthesis - chemicalbook [chemicalbook.com]
- 4. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 5. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 6. Fmoc-NH-PEG3-amide-CH2OCH2COOH_TargetMol [targetmol.com]
- 7. targetmol.cn [targetmol.cn]
The Chameleon's Tether: An In-depth Technical Guide to the Mechanism of Action of PEG-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one binding to a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[1][2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties.[3][4] Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, valued for their unique ability to modulate solubility, cell permeability, and the geometry of the crucial ternary complex.[1][5] This technical guide delves into the multifaceted mechanism of action of PEG-based PROTAC linkers, providing quantitative insights, detailed experimental protocols, and visual representations of key processes to empower the rational design of next-generation protein degraders.
The Core Mechanism: More Than Just a Bridge
The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and an E3 ubiquitin ligase.[5][6] The stability of this complex is paramount, as it directly correlates with the efficiency of target protein ubiquitination and its subsequent degradation by the proteasome.[3][6] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and flexibility that profoundly influences this process and other critical pharmacological properties.[1][4]
Ternary Complex Formation and Stability
The length and flexibility of the PEG linker are critical parameters that dictate the spatial orientation of the POI and E3 ligase within the ternary complex.[7][] An optimal linker length is essential to achieve productive ubiquitination, and this length is highly dependent on the specific POI and E3 ligase pair.[6][9] If the linker is too short, steric hindrance can prevent the simultaneous binding of both proteins.[9] Conversely, an excessively long linker may not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.[9] The inherent flexibility of PEG linkers allows them to act as "entropic springs," exploring a range of conformations to enable the warhead and E3-recruiting ligand to find their optimal binding pockets simultaneously.[]
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is the often large and lipophilic nature of the molecules, which can lead to poor aqueous solubility.[1] PEG linkers, with their hydrophilic ether oxygens, are a well-established strategy to counteract this by increasing the overall polarity and water solubility of the PROTAC.[4][5] This improved solubility is crucial for both in vitro handling and in vivo administration.[4]
Modulating Cell Permeability: The "Chameleon Effect"
The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][11] This has led to the concept of the "chameleon effect," where flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, effectively shielding their polar groups to facilitate membrane traversal.[11][12] Upon entering the aqueous environment of the cytoplasm, the linker can then revert to a more extended conformation. However, excessive PEGylation can also lead to a decrease in cellular uptake, necessitating a careful balance.[1]
Quantitative Impact of PEG Linkers on PROTAC Performance
The optimization of PEG linker length is a key step in PROTAC development, often requiring the synthesis and evaluation of a library of compounds with varying numbers of PEG units. The following tables summarize illustrative data compiled from various sources in the literature, demonstrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
| PROTAC Feature | Impact of Shorter PEG Linker (e.g., 2-4 units) | Impact of Longer PEG Linker (e.g., 6-8 units) | Rationale |
| Degradation Potency (DC₅₀) | Potentially higher or lower | Potentially higher or lower | The optimal linker length is highly dependent on the specific target and E3 ligase pair. Empirical testing is crucial to determine the ideal length for productive ternary complex formation.[6] |
| Maximum Degradation (Dₘₐₓ) | Potentially higher or lower | Potentially higher or lower | Similar to DC₅₀, Dₘₐₓ is contingent on the formation of a stable and productive ternary complex, which is directly influenced by linker length.[6] |
| Ternary Complex Stability | May be more or less stable | May be more or less stable | Linker length affects the proximity and orientation of the target protein and E3 ligase. An optimal length promotes favorable protein-protein interactions, leading to a more stable complex.[6] |
| Aqueous Solubility | Good | Generally Better | The increased number of hydrophilic ether oxygens in a longer PEG chain enhances water solubility.[4][5] |
| Cell Permeability | Potentially Higher | Potentially Lower | While the "chameleon effect" can aid permeability, longer PEG chains increase molecular weight and polar surface area, which can hinder passive diffusion.[1][13] |
Data is illustrative and compiled from various sources in the literature.[1][6] DC₅₀ and Dₘₐₓ values are cell-line dependent.
| Physicochemical Property | Impact of Increasing PEG Linker Length | Reference |
| Calculated LogP (cLogP) | Generally Decreases | [1] |
| Topological Polar Surface Area (TPSA) | Generally Increases | [1][14] |
| Hydrogen Bond Donors (HBD) | Remains Constant (typically) | [1] |
| Hydrogen Bond Acceptors (HBA) | Increases | [1] |
| Molecular Weight (MW) | Increases | [14] |
| Number of Rotatable Bonds | Increases | [14] |
Data compiled from publicly available research.[1]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) illustrate the fundamental concepts in PROTAC action and development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the degradation of a target protein in response to PROTAC treatment.[15]
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC stock solution (typically in DMSO) in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <0.1%).[15]
- Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).[15]
- Incubate the cells for various time points (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.[15]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
- Determine the protein concentration of each lysate using a BCA protein assay.[15]
3. SDS-PAGE and Immunoblotting:
- Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[15]
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
- Transfer the separated proteins to a PVDF membrane.[16]
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
4. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
- Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.[15]
- Plot the normalized POI levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[15]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[17][18]
1. Preparation of Donor and Acceptor Plates:
- Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration, keeping the final DMSO concentration low (<1%).[14]
- Add the PROTAC solution to the wells of a 96-well donor plate.[14]
- Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate, leaving a lipid layer.[14]
- Add buffer to the wells of the acceptor plate.
2. Permeability Assay:
- Place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the solutions in both plates.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
3. Quantification and Calculation:
- After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))[14]
- Where: V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the PROTAC concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[14]
Protocol 3: In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.[19][20]
1. Immobilization of E3 Ligase:
- Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated SPR sensor chip.[20]
2. Binary Interaction Analysis:
- Inject a series of concentrations of the PROTAC over the sensor chip surface to measure the binding kinetics and affinity of the PROTAC to the E3 ligase.[20]
3. Ternary Complex Analysis:
- Pre-incubate a series of concentrations of the PROTAC with a near-saturating concentration of the POI.[20]
- Inject these pre-formed complexes over the E3 ligase-immobilized sensor chip.[20]
- The resulting sensorgrams will provide the kinetic and affinity data for the formation of the ternary complex.
4. Data Analysis:
- Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D) for both the binary and ternary interactions.
- The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary K_D to the ternary K_D. An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[1][21] Advances in structural biology, computational modeling, and biophysical assays will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[2][22] A thorough understanding of the mechanisms by which PEG linkers influence PROTAC function is paramount for any researcher aiming to harness the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Permeability Assay - Profacgen [profacgen.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Fmoc-NH-PEG3-amide-CH2OCH2COOH in Targeted Protein Degradation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. This technical guide provides a comprehensive overview of the use of the polyethylene (B3416737) glycol (PEG)-based linker, Fmoc-NH-PEG3-amide-CH2OCH2COOH, in the design and synthesis of PROTACs. We will delve into its chemical properties, role in modulating physicochemical and pharmacokinetic parameters, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker.
Introduction to Targeted Protein Degradation and PROTACs
Conventional small-molecule drugs typically function by inhibiting the activity of a target protein. In contrast, PROTACs act as a molecular bridge to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][3] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[3]
A PROTAC molecule is composed of three key components:
-
A ligand for the Protein of Interest (POI): This moiety binds specifically to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4]
-
A chemical linker: This component connects the POI and E3 ligase ligands. The linker's length, flexibility, and chemical composition are crucial for optimizing the formation and stability of the ternary complex, thereby influencing the potency and selectivity of the PROTAC.[5][6]
The Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; it plays a critical role in several aspects of PROTAC function:
-
Ternary Complex Formation: The linker's length and flexibility determine the distance and relative orientation of the POI and E3 ligase within the ternary complex. An optimal linker geometry is essential for efficient ubiquitination.[5]
-
Physicochemical Properties: The linker significantly influences the overall physicochemical properties of the PROTAC, such as solubility, lipophilicity, and polar surface area. These properties, in turn, affect cell permeability and oral bioavailability.[7]
-
Pharmacokinetics: The linker can impact the metabolic stability and in vivo pharmacokinetic profile of the PROTAC.[1]
This compound: A Versatile PROTAC Linker
This compound is a heterobifunctional linker that incorporates a three-unit polyethylene glycol (PEG3) chain.[2][8][9] PEG linkers are widely used in PROTAC design due to their favorable properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][10]
-
Modulation of Permeability: While increased hydrophilicity can sometimes reduce passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield polar groups, potentially improving cell permeability.[1]
-
Tunable Length: The number of PEG units can be easily varied to systematically optimize the linker length for a specific target and E3 ligase pair.[3][10]
-
Biocompatibility: PEG is a well-established biocompatible polymer.
The this compound linker offers two distinct functionalities for sequential conjugation:
-
Fmoc-protected amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group can be readily removed under basic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on one of the ligands.[11]
-
Carboxylic acid: The terminal carboxylic acid can be activated to form an amide bond with an amine-functionalized ligand.[11]
Quantitative Data on PEG Linker Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. The following tables summarize the impact of PEG linker length on the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4).
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [12]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [12]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 2.5 | 15 |
| PEG4 | 3.8 | 25 |
| PEG5 | 4.2 | 30 |
| PEG6 | 3.1 | 20 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.
The data for these BRD4-targeting PROTACs suggest that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability in this particular context.[12] It is important to note that the optimal linker length is highly dependent on the specific POI and E3 ligase pair. For instance, studies on estrogen receptor α (ERα) and TANK-binding kinase 1 (TBK1) have shown that different linker lengths are optimal for their degradation.[12][13]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using a PEG linker and for key experiments to evaluate its biological activity.
General Synthesis of a PROTAC using a PEG Linker
This protocol describes a general two-step synthesis for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker like this compound. This method is adaptable and may require optimization for specific ligands.
Step 1: Coupling of the First Ligand to the PEG Linker
-
Deprotection of the Fmoc group (if starting with the amine):
-
Dissolve the this compound linker in a suitable solvent such as dimethylformamide (DMF).
-
Add a 20% solution of piperidine (B6355638) in DMF and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once complete, remove the solvent under reduced pressure to obtain the deprotected amino-PEG linker.
-
-
Amide Coupling:
-
Dissolve the ligand containing a carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amino-PEG linker (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ligand-linker intermediate by flash column chromatography or preparative HPLC.
-
Step 2: Coupling of the Second Ligand
-
Amide Coupling:
-
Dissolve the ligand-linker intermediate from Step 1 (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15-30 minutes to activate the terminal carboxylic acid of the PEG linker.
-
Add the second ligand containing an amine functionality (1.1 equivalents).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Caption: General workflow for the two-step synthesis of a PROTAC.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the target protein.
-
Primary antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Caption: Experimental workflow for Western blot analysis.
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
HEK293T cells.
-
Plasmids encoding NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins.
-
Transfection reagent.
-
PROTAC compound.
-
HaloTag® NanoBRET® 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
Microplate reader capable of measuring BRET.
Protocol:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Purified recombinant POI, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
PROTAC compound.
-
Biotinylated ubiquitin.
-
ATP.
-
Assay buffer.
-
Streptavidin-coated detection reagents (e.g., for AlphaLISA® or TR-FRET).
Protocol:
-
Reaction Setup: In a microplate, combine the POI, E3 ligase complex, and the PROTAC.
-
Ubiquitination Reaction: Initiate the reaction by adding E1, E2, biotinylated ubiquitin, and ATP. Incubate at 37°C for a specified time.
-
Detection: Add the detection reagents that recognize both the POI (e.g., via an antibody or tag) and the biotinylated ubiquitin.
-
Signal Measurement: Read the plate on a suitable instrument. The signal will be proportional to the extent of POI ubiquitination.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway and logical relationships in PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer a versatile and advantageous scaffold. By carefully selecting the linker and optimizing its length and composition, researchers can fine-tune the physicochemical properties and biological activity of PROTACs to achieve potent and selective degradation of target proteins. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders, empowering scientists in the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-NH-PEG3-amide-CH2OCH2COOH_TargetMol [targetmol.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Heterobifunctional Molecules in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Molecules
Heterobifunctional molecules are a revolutionary class of therapeutic agents designed to co-opt the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, these molecules trigger the degradation of the target protein, offering a powerful and often more sustained therapeutic effect. This approach has opened up new avenues for targeting proteins previously considered "undruggable."[1][2]
At their core, heterobifunctional molecules consist of three key components:
-
A target-binding ligand (or "warhead"): This moiety specifically recognizes and binds to the protein of interest (POI).
-
An effector-recruiting ligand: This component engages a specific cellular machinery component, such as an E3 ubiquitin ligase or a lysosomal shuttling receptor.
-
A chemical linker: This flexible chain connects the target-binding and effector-recruiting ligands, bringing the POI and the cellular machinery into close proximity.
The mechanism of action is catalytic; once the target protein is marked for degradation, the heterobifunctional molecule is released and can engage another target protein molecule, leading to multiple rounds of degradation.[2]
This guide provides a comprehensive overview of the major classes of heterobifunctional molecules, their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the key cellular pathways they hijack.
Core Classes of Heterobifunctional Molecules
The field of targeted protein degradation has rapidly evolved, leading to the development of several distinct classes of heterobifunctional molecules, each leveraging a different cellular degradation pathway.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are the most extensively studied class of heterobifunctional molecules. They work by recruiting an E3 ubiquitin ligase to the target protein. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2]
-
Mechanism of Action: PROTACs facilitate the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)). Within this complex, the E3 ligase transfers ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then unfolds and degrades the protein.
-
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers): A notable subclass of PROTACs, SNIPERs, recruit the inhibitor of apoptosis proteins (IAPs) as the E3 ligase to induce target protein degradation.
Lysosome-Targeting Chimeras (LYTACs)
LYTACs are designed to degrade extracellular and membrane-bound proteins, which are inaccessible to the cytosolic proteasome. They achieve this by hijacking the endosomal-lysosomal pathway.
-
Mechanism of Action: One end of a LYTAC binds to the extracellular domain of a target protein, while the other end binds to a cell-surface lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR). This interaction leads to the formation of a ternary complex that is internalized by the cell via endocytosis. The complex is then trafficked through the endosomal system to the lysosome, where the acidic environment and hydrolytic enzymes degrade the target protein.[3]
Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs)
These molecules leverage the cellular process of autophagy, a bulk degradation system capable of eliminating large protein aggregates and even entire organelles.
-
AUTACs: These molecules induce the K63-linked polyubiquitination of the target protein. This specific type of ubiquitination is recognized by autophagy receptors (like p62/SQSTM1), which then deliver the target to the autophagosome for subsequent lysosomal degradation.[4]
-
ATTECs: ATTECs function by directly tethering the target protein to components of the autophagosome, such as LC3. This direct linkage bypasses the need for ubiquitination and delivers the target for degradation within the autolysosome.[4]
Quantitative Data on Heterobifunctional Molecules
The efficacy of heterobifunctional molecules is typically quantified by two key parameters:
-
DC50: The concentration of the molecule that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following tables summarize representative quantitative data for various heterobifunctional molecules.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | PI3Kγ | MDA-MB-231 | 42.23 | 88.6 | [5] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [5] |
| GP262 | PI3Kα | MDA-MB-231 | 227.4 | 71.3 | [5] |
| NC-1 | BTK | Mino | 2.2 | 97 | [6] |
| KRAS G12D degrader 1 | KRAS G12D | AGS | 7.49 | >95 | [7] |
| KRAS G12D degrader 1 | KRAS G12D | SNU-1 | 19.77 | >95 | [7] |
| KRAS G12D degrader 1 | KRAS G12D | HPAF-II | 52.96 | Not Reported | [7] |
| LYTAC | Target Protein | Cell Line | Degradation (%) | Concentration (nM) | Reference |
| Ctx-M6Pn | EGFR | HeLa | >70 | 100 | [8] |
| Ctx-GalNAc | EGFR | HEP3B | >70 | 10 | [9] |
| PIP-GalNAc | Integrins | Not Specified | ~60 | Not Specified | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms of action and a typical experimental workflow for evaluating heterobifunctional molecules.
Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).
Caption: Mechanism of action of a Lysosome-Targeting Chimera (LYTAC).
Caption: Mechanisms of Autophagy-Targeting Molecules (ATTECs and AUTACs).
Caption: General experimental workflow for evaluating heterobifunctional molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and validate heterobifunctional molecules.
Synthesis and Characterization
1. General Synthesis of a PROTAC (e.g., JQ1-C3-Pomalidomide):
This protocol describes a common strategy for synthesizing a PROTAC through the coupling of a target ligand and an E3 ligase ligand via a linker.
-
Materials: JQ1 derivative with a suitable functional group for linker attachment, Pomalidomide derivative with a linker attachment point, linker with appropriate functional groups (e.g., a diamine), coupling reagents (e.g., HATU, DIPEA), solvents (e.g., DMF, DCM), purification supplies (e.g., silica (B1680970) gel for chromatography).
-
Procedure:
-
Dissolve the JQ1 derivative in an appropriate solvent (e.g., DMF).
-
Add the linker and a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the JQ1-linker intermediate by column chromatography.
-
Dissolve the purified intermediate and the Pomalidomide derivative in a suitable solvent.
-
Add coupling reagents and stir until the reaction is complete.
-
Purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
LC-MS: Confirm the molecular weight of the final product.
-
NMR (¹H and ¹³C): Confirm the chemical structure of the PROTAC.
-
2. Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is crucial for confirming the identity and purity of synthesized heterobifunctional molecules.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto an appropriate HPLC/UPLC column (e.g., C18).
-
Elute the compound using a gradient of organic solvent (e.g., acetonitrile) and water, both typically containing a small amount of formic acid.
-
Analyze the eluent by mass spectrometry in positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the molecule.
-
Compare the observed m/z with the calculated theoretical mass to confirm the compound's identity.
-
Biological Evaluation
1. Western Blot for Protein Degradation:
This is the most common assay to directly measure the degradation of the target protein.
-
Materials: Cell line expressing the target protein, the heterobifunctional molecule, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, and ECL substrate.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with varying concentrations of the heterobifunctional molecule for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration in each lysate.
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation:
Co-IP is used to demonstrate the formation of the ternary complex (POI-molecule-effector).
-
Materials: Cell line expressing the target protein and effector, the heterobifunctional molecule, cell lysis buffer, primary antibody against the effector protein (e.g., E3 ligase) or a tagged version of it, Protein A/G magnetic beads or agarose (B213101) resin, wash buffer, and elution buffer.
-
Procedure:
-
Treat cells with the heterobifunctional molecule.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against the effector protein to form an antibody-effector complex.
-
Add Protein A/G beads to capture the antibody-effector complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluate by Western blot using an antibody against the target protein. The presence of the target protein in the eluate indicates the formation of the ternary complex.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®):
This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
-
Materials: Cell line of interest, the heterobifunctional molecule, 96-well plates, and a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the heterobifunctional molecule.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11]
-
Conclusion
Heterobifunctional molecules represent a paradigm shift in drug discovery, moving beyond simple inhibition to targeted elimination of disease-causing proteins. With multiple classes of these molecules now in development, each with its unique mechanism of action, the therapeutic potential is immense. The continued exploration of new effector proteins and the refinement of linker technology will undoubtedly lead to the development of even more potent and selective degraders for a wide range of diseases. This guide provides a foundational understanding of this exciting field, equipping researchers with the knowledge to design, evaluate, and advance these next-generation therapeutics.
References
- 1. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties that allow for mild and selective deprotection, enabling the efficient construction of complex molecules. This technical guide provides a comprehensive overview of the Fmoc group's function, mechanism, and practical application, with a focus on quantitative data and detailed experimental protocols to support researchers in their synthetic endeavors.
Core Principles of Fmoc Protection
The primary function of the Fmoc group is to temporarily block a primary or secondary amine from participating in a chemical reaction.[1] In the context of peptide synthesis, it protects the α-amino group of an amino acid, preventing self-coupling and ensuring that the peptide chain is assembled in the correct sequence.[] The Fmoc group is introduced by reacting an amine with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[3]
The key to the Fmoc group's utility lies in its unique deprotection mechanism. It is stable to acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine.[4] This orthogonality is a significant advantage, as it allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed simultaneously at the end of the synthesis without affecting the Fmoc-protected N-terminus during chain elongation.[]
Mechanism of Fmoc Protection
The introduction of the Fmoc group proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent.
Caption: Mechanism of amine protection using Fmoc-Cl.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed elimination reaction (E1cB mechanism). A base, typically piperidine, abstracts the acidic proton on the fluorenyl group's C9 position. This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is then trapped by the excess amine base to form a stable adduct.[6]
References
Applications of PEG Linkers in Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are flexible, water-soluble polymers that have become indispensable tools in biomedical research and drug development. Their unique physicochemical properties, including biocompatibility, non-immunogenicity, and tunable length, allow for the precise modification of therapeutic molecules and delivery systems. The process of covalently attaching PEG chains to a molecule, known as PEGylation, has been shown to significantly improve the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from small molecules to large biologics.[1][2] This technical guide provides an in-depth overview of the core applications of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Applications of PEG Linkers
The versatility of PEG linkers has led to their widespread application in several key areas of biomedical research:
-
Drug Delivery Systems: PEGylation is a cornerstone of modern drug delivery, enhancing the therapeutic index of various drugs by improving their solubility, stability, and circulation time.[3][4] By forming a hydrophilic shield around the drug molecule, PEG linkers reduce renal clearance and protect against enzymatic degradation, leading to a prolonged plasma half-life.[1] This "stealth" effect also minimizes recognition by the immune system, thereby reducing immunogenicity.
-
Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, PEG linkers play a crucial role in the design and efficacy of ADCs.[] They connect a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor cells. The inclusion of a PEG linker can improve the solubility and stability of the ADC, and importantly, allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation, which can enhance therapeutic potency.
-
Nanoparticle Formulations: PEGylation is widely used to modify the surface of nanoparticles, such as liposomes and polymeric nanoparticles, for drug delivery applications.[6] The PEG layer provides a protective barrier that reduces opsonization and uptake by the reticuloendothelial system (RES), leading to longer circulation times and promoting passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][7]
-
Protein and Enzyme Modification: The attachment of PEG linkers to therapeutic proteins and enzymes can significantly enhance their stability, extend their shelf-life, and reduce their immunogenicity.[1] This has been a successful strategy for several FDA-approved protein therapeutics, allowing for less frequent dosing and improved patient compliance.
-
Diagnostics and Imaging: PEG linkers are utilized to improve the properties of diagnostic agents and imaging probes. By attaching PEG to contrast agents or fluorescent dyes, their circulation time can be extended, leading to better signal-to-noise ratios and improved imaging quality.[8]
-
Hydrogels for Tissue Engineering: Multi-arm PEG derivatives are instrumental in the formation of hydrogels, which are used as scaffolds in tissue engineering and for controlled drug release.[9] The biocompatible and tunable nature of PEG hydrogels makes them ideal for supporting cell growth and delivering therapeutic agents to promote tissue regeneration.[9]
Quantitative Data on the Impact of PEGylation
The following tables summarize the quantitative effects of PEGylation on various therapeutic agents, highlighting the improvements in their pharmacokinetic profiles.
| Drug/Molecule | PEG Size (kDa) | Half-life (Unmodified) | Half-life (PEGylated) | Fold Increase | Reference |
| Adenosine Deaminase | 5 | 20 min | 24-48 h | 72-144 | [10] |
| Asparaginase | 5 | 1.2 h | 347 h | ~289 | [10] |
| Interferon α-2a | 12 | 2.3 h | 40 h | ~17 | [10] |
| Granulocyte-Colony Stimulating Factor (G-CSF) | 20 | 3.5 h | 15-80 h | 4-23 | [10] |
| Recombinant Human TIMP-1 | 20 | 1.1 h | 28 h | ~25 | [11] |
| Affibody-MMAE Conjugate | 4 | 19.6 min | 49 min | 2.5 | [12] |
| Affibody-MMAE Conjugate | 10 | 19.6 min | 219.5 min | 11.2 | [12] |
Table 1: Effect of PEGylation on the Half-life of Various Therapeutics. This table illustrates the significant extension of plasma half-life achieved by PEGylating different types of therapeutic molecules.
| ADC Component | Linker Type | Drug-to-Antibody Ratio (DAR) | Key Findings | Reference |
| Trastuzumab-DM1 | Linear PEG24 | High | Amide-coupled ADCs with pendant PEG12 chains showed better stability and slower clearance than those with linear PEG24. | [13] |
| RS7-MMAE | mPEG24 side chain | 4 and 8 | The ADC with a methyl-PEG24 side chain demonstrated maximum hydrophilicity, stability, and tumor suppression with a prolonged half-life. | [14] |
Table 2: Influence of PEG Linkers on Antibody-Drug Conjugate (ADC) Properties. This table highlights how the structure and incorporation of PEG linkers can impact the drug-to-antibody ratio and overall performance of ADCs.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and characterization of PEGylated molecules.
Protocol 1: General Protein PEGylation
Objective: To covalently attach PEG linkers to a therapeutic protein to improve its pharmacokinetic properties.
Materials:
-
Purified protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Activated PEG reagent (e.g., mPEG-NHS ester, mPEG-maleimide)
-
Quenching reagent (e.g., Tris buffer, glycine)
-
Dialysis membrane or size-exclusion chromatography (SEC) column for purification
Methodology:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer at a known concentration. The buffer should be free of primary amines if using an NHS-ester activated PEG.
-
PEGylation Reaction: Add the activated PEG reagent to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized to achieve the desired degree of PEGylation.[15] The reaction is typically carried out at room temperature or 4°C with gentle stirring for a specified period (e.g., 1-2 hours).
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent that reacts with the excess activated PEG.
-
Purification: Remove unreacted PEG and quenching reagent from the PEGylated protein solution. This is commonly achieved through dialysis against a suitable buffer or by using size-exclusion chromatography.[16]
-
Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation, identify the sites of PEG attachment, and confirm the retention of biological activity.
Protocol 2: Synthesis of PEGylated Nanoparticles
Objective: To prepare PEGylated nanoparticles for drug delivery applications.
Materials:
-
Lipids or polymers for nanoparticle formation
-
PEGylated lipid or polymer (e.g., DSPE-PEG)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer
Methodology:
-
Nanoparticle Formulation: The specific method will depend on the type of nanoparticle. For liposomes, a common method is thin-film hydration.
-
Dissolve the lipids and PEGylated lipid in an organic solvent.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the film with an aqueous buffer containing the drug to be encapsulated, leading to the self-assembly of liposomes.
-
-
Size Reduction: To obtain nanoparticles of a uniform size, the preparation is often subjected to sonication or extrusion through membranes with defined pore sizes.
-
Purification: Remove unencapsulated drug and excess reagents by dialysis or size-exclusion chromatography.
-
Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, drug encapsulation efficiency, and in vitro drug release profile.
Protocol 3: Characterization of PEGylated Biopharmaceuticals
Objective: To analyze the purity, molecular weight, and degree of PEGylation of a PEGylated protein.
Techniques:
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. It is used to separate PEGylated proteins from unreacted protein and free PEG, and to assess the polydispersity of the PEGylated product.[16]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS are powerful tools for determining the precise molecular weight of the PEGylated protein and, consequently, the number of attached PEG chains (degree of PEGylation).[17][18]
-
Peptide Mapping: This involves the enzymatic digestion of the PEGylated protein followed by LC-MS/MS analysis of the resulting peptides. This method can be used to identify the specific amino acid residues where the PEG chains are attached.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEG-protein conjugate.
Visualizing PEG Linker Applications
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of PEG linkers in biomedical research.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) with a PEG linker.
References
- 1. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting a CDMO for Custom Activated PEGs - European Biotechnology Magazine [european-biotechnology.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
A Deep Dive into Targeted Protein Degradation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD offers a more definitive solution by removing the protein entirely.[2] This approach is particularly promising for targeting proteins that have been historically considered "undruggable," such as scaffolding proteins and transcription factors.[3] The core principle of TPD involves the use of small molecules to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] This event-driven, catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and durable pharmacological effects.[2][5]
Two major classes of molecules drive the field of TPD: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[6] PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] In contrast, molecular glues are smaller, monovalent compounds that induce a conformational change in an E3 ligase or target protein, creating a new binding interface for the formation of a ternary complex.[7][8]
This technical guide will provide an in-depth exploration of the fundamental principles of TPD, detailing the underlying biological pathways, key experimental methodologies, and quantitative analysis of degrader efficacy.
Core Principles: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of most intracellular proteins, playing a critical role in maintaining protein homeostasis.[4][9] TPD technologies hijack this endogenous system to selectively eliminate target proteins. The UPS involves a three-step enzymatic cascade:
-
Ubiquitin Activation (E1): A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner, forming a high-energy thioester bond.[9][10]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[9][10]
-
Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.[9][10] There are over 600 E3 ligases in humans, providing a vast repertoire for potential recruitment in TPD.[11]
The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a recognition signal for the 26S proteasome.[9] The proteasome is a large, multi-subunit protease complex that unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides.[1]
Mechanisms of Action: PROTACs and Molecular Glues
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ligase, inducing the formation of a ternary complex.[4] This proximity-induced ubiquitination marks the target protein for degradation by the proteasome.[5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[5]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often a "neosubstrate" that the E3 ligase would not normally recognize.[7][8] Unlike PROTACs, molecular glues are typically discovered serendipitously and are not designed with distinct E3 ligase and target protein binding moieties.[7] They function by altering the surface of the E3 ligase or the target protein to create a new protein-protein interaction interface.[3]
Quantitative Data Presentation
The efficacy of protein degraders is typically characterized by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[12] DC50 represents the potency of the degrader, while Dmax indicates the extent of degradation.[12] Binding affinities (Kd) of the degrader to the target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial for optimizing degrader performance.
Table 1: Quantitative Data for Selected PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Binding Affinity (Kd, nM) |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | - |
| GP262 | PI3Kα | VHL | MDA-MB-231 | 227.4 | 71.3 | 867 (to PI3Kα) |
| GP262 | mTOR | VHL | MDA-MB-231 | 45.4 | 74.9 | 479 (to mTOR) |
| dBET6 | BRD4 | CRBN | Jurkat | 18 | >90 | - |
Data sourced from multiple studies for illustrative purposes.[13][14][15]
Table 2: Quantitative Data for Selected Molecular Glues
| Molecular Glue | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PVTX-405 | IKZF2 | CRBN | - | 0.7 | 91 |
| QXG-6442 | CK1α | CRBN | MOLM-14 | 5.7 | 90 |
| HQ005 | CCNK | DDB1-CUL4 | - | 41 | - |
| ZZ5 | BRD4 | - | Jurkat | 3260 | 54 |
Data sourced from multiple studies for illustrative purposes.[15][16]
Experimental Protocols
A variety of biophysical, biochemical, and cell-based assays are employed to characterize and optimize protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 9. aragen.com [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. docs.abcam.com [docs.abcam.com]
The Architect's Blueprint: A Technical Guide to PROTAC® Linker Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of PROTAC® Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][] The length, composition, and rigidity of the linker profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the crucial intermediate for ubiquitination and subsequent degradation.[4] This in-depth technical guide explores the diverse landscape of PROTAC® linker compositions, providing a comparative analysis of their impact on degradation efficiency, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular processes.
I. The PROTAC® Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, an event that does not naturally occur.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[] The PROTAC® molecule is then released and can catalytically repeat the cycle.[2]
II. A Comparative Analysis of Linker Compositions
The choice of linker composition is a critical step in PROTAC® design, with a profound impact on the molecule's physicochemical properties and biological activity. The most common linker types are flexible chains, such as alkyl and polyethylene (B3416737) glycol (PEG) linkers, and more rigid structures incorporating cyclic or aromatic moieties.
A. Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)
Flexible linkers are the most widely used due to their synthetic accessibility and the ease with which their length can be modified.[2]
-
Alkyl Chains: These are the simplest linkers, composed of repeating methylene (B1212753) units. They are generally hydrophobic and offer a high degree of conformational flexibility.[6]
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart hydrophilicity.[6] This can improve the solubility of the often large and greasy PROTAC® molecule.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl | Hydrophobic, flexible | Synthetically simple, metabolically stable | Can decrease aqueous solubility |
| PEG | Hydrophilic, flexible | Improves solubility, good biocompatibility | Potentially lower metabolic stability, can be more synthetically challenging |
Quantitative Data: Impact of Flexible Linker Composition on Degradation
The following table summarizes data from various studies comparing the degradation efficiency of PROTACs with alkyl and PEG linkers. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | Pomalidomide | 4-atom Alkyl | >1000 | <20 | Ramos |
| BTK | Pomalidomide | 4-unit PEG | 1-40 | >90 | Ramos |
| BRD4 | VHL | 4-carbon Alkyl | 0.05 | >90 | - |
| BRD4 | VHL | 4-unit PEG | >10 | <10 | - |
| PI3K | VHL | C8 Alkyl | 42.23-227.4 | 71.3-88.6 | MDA-MB-231 |
| mTOR | VHL | C8 Alkyl | 45.4 | 74.9 | MDA-MB-231 |
Data synthesized from multiple sources.[2][7][8]
B. Rigid Linkers: Enhancing Potency and Pre-organization
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, can offer advantages over their flexible counterparts. By reducing the conformational flexibility of the PROTAC, they can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding and potentially more stable ternary complex formation.[2]
-
Cycloalkanes (Piperazine/Piperidine): These saturated heterocycles can improve aqueous solubility and metabolic stability.[6]
-
Alkynes/Triazoles: The introduction of alkynes and the subsequent formation of triazoles via "click chemistry" provide a rigid and metabolically stable linkage.[2]
Quantitative Data: Impact of Rigid Linker Composition on Degradation
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BET Proteins | Lenalidomide | Alkyl chain with amine linkage | pM range | - | MV4;11, MOLM13, RS4;11 |
| BET Proteins | Lenalidomide | Ethynyl group | 3-6 fold increase in potency | - | MOLM13, MV4;11 |
| AR | VHL | Piperidine/Piperazine containing | - | - | - |
Data synthesized from multiple sources.[2][7]
III. Experimental Protocols for PROTAC® Linker Evaluation
A robust and systematic evaluation of PROTACs with different linker compositions is crucial for identifying optimal candidates. The following are detailed methodologies for key experiments.
A. Protein Degradation Assay: Western Blotting
This assay is the gold standard for quantifying the reduction in the levels of the target protein following PROTAC® treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC® or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
-
Data Analysis:
-
Plot the normalized protein levels against the logarithm of the PROTAC® concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
B. Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method for assessing the passive permeability of a PROTAC® across an artificial membrane, which can be a predictor of its ability to cross cell membranes.
Methodology:
-
Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with buffer.
-
-
Compound Addition:
-
The PROTAC® is dissolved in a suitable buffer and added to the wells of the donor plate.
-
-
Incubation:
-
The donor plate is placed into the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow for passive diffusion of the compound.
-
-
Quantification:
-
After incubation, the concentration of the PROTAC® in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
-
Permeability Calculation:
-
The permeability coefficient (Pe) is calculated using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
C. Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique that allows for the real-time, label-free analysis of biomolecular interactions, including the formation and stability of the ternary complex.
Methodology:
-
Immobilization:
-
One of the binding partners, typically the E3 ligase, is immobilized on the surface of an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
A series of concentrations of the PROTAC® is injected over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
The target protein is injected to ensure no non-specific binding to the immobilized E3 ligase.
-
-
Ternary Complex Analysis:
-
A constant, saturating concentration of the target protein is mixed with a series of concentrations of the PROTAC®.
-
This mixture is then injected over the immobilized E3 ligase. The resulting binding signal represents the formation of the ternary complex.
-
-
Data Analysis:
-
The binding data is fitted to appropriate models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, is calculated. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third partner.
-
D. In-Cell Ternary Complex Formation: NanoBRET™/TR-FRET
These proximity-based assays allow for the detection and quantification of ternary complex formation within living cells.
Methodology (NanoBRET™):
-
Cell Line Generation:
-
Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor).
-
-
Cell Seeding and Treatment:
-
Seed the engineered cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC®.
-
-
Reagent Addition:
-
Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate to the wells.
-
-
Signal Measurement:
-
Measure the luminescence at two wavelengths: the donor emission and the acceptor emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC® concentration to determine the EC50 for ternary complex formation.
-
IV. PROTAC® Synthesis: A Modular Approach
The synthesis of PROTACs typically follows a modular approach, where the POI ligand, linker, and E3 ligase ligand are coupled sequentially. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for the final ligation step due to its high efficiency and functional group tolerance.[2]
V. Conclusion and Future Perspectives
The linker is a pivotal component in the design of effective PROTACs, with its composition, length, and rigidity having a profound impact on the molecule's ability to induce protein degradation. While flexible linkers like alkyl and PEG chains have been instrumental in the initial development of this therapeutic modality, the field is increasingly exploring more rigid and functionalized linkers to enhance potency, selectivity, and pharmacokinetic properties. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and a deeper understanding of the structure-activity relationships of different linker compositions will continue to drive the development of the next generation of highly effective and specific protein degraders.
References
- 1. youtube.com [youtube.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to Fmoc-NH-PEG3-amide-CH2OCH2COOH for Drug Development Professionals
This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Fmoc-NH-PEG3-amide-CH2OCH2COOH, a key building block in the development of targeted protein degraders. This guide covers supplier and purity information, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Supplier and Purity Information
This compound is a specialized chemical reagent primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The following table summarizes the available information on suppliers and the purity of this compound. It is important to note that purity specifications can vary by batch and supplier, and it is always recommended to request a certificate of analysis for the most accurate and up-to-date information.
| Supplier | Product Name | Purity | CAS Number |
| MedChemExpress | This compound | Information available upon request of a Certificate of Analysis[4] | Not specified |
| TargetMol | This compound | Information not readily available | Not specified |
Core Applications in Drug Development
This compound serves as a heterobifunctional linker, playing a crucial role in the modular synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[4] The Fmoc-protected amine allows for controlled, stepwise synthesis, typically in solid-phase peptide synthesis, while the terminal carboxylic acid enables the covalent attachment to a ligand for an E3 ubiquitin ligase or the target protein.[5][6] The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][7]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a PROTAC using this compound. This protocol outlines the key steps of amide bond formation and subsequent deprotection for further conjugation.
Protocol: Amide Coupling of this compound to an Amine-Containing Ligand
Materials:
-
This compound
-
Amine-containing ligand (for E3 ligase or target protein)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 equivalent) and the amine-containing ligand (1.0-1.2 equivalents) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Fmoc-protected conjugate.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected conjugate in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent under reduced pressure and co-evaporate with an appropriate solvent to remove residual piperidine.
-
The resulting deprotected amine is now available for subsequent conjugation to the other component of the PROTAC.
-
Visualizing the Mechanism and Workflow
To better understand the role of this compound in drug development, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-NH-PEG3-amide-CH2OCH2COOH_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Fmoc-NH-PEG3-amide-CH2OCH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1]
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1][2] The length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[1][2]
This document provides a detailed protocol for the synthesis of a PROTAC utilizing the bifunctional linker Fmoc-NH-PEG3-amide-CH2OCH2COOH . This linker features an Fmoc-protected amine and a terminal carboxylic acid, allowing for a sequential and directional conjugation of the POI and E3 ligase ligands.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[1]
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process. The following protocols outline a representative synthesis where the linker is first conjugated to an amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative), followed by Fmoc deprotection and subsequent coupling to an amine-containing POI ligand.
Note: These protocols are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Step 1: Coupling of this compound to an Amine-Containing E3 Ligase Ligand
This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
To this solution, add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the E3-Linker(Fmoc) intermediate.
Step 2: Fmoc Deprotection of the E3-Linker Intermediate
This step removes the Fmoc protecting group to expose the terminal amine for the subsequent coupling reaction.
Materials:
-
E3-Linker(Fmoc) intermediate
-
Anhydrous DMF
Procedure:
-
Dissolve the E3-Linker(Fmoc) intermediate in anhydrous DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DMF and piperidine.
-
The resulting crude E3-Linker-NH2 intermediate is often used in the next step without further purification.
Step 3: Coupling of the E3-Linker-NH2 Intermediate to a Carboxylic Acid-Containing POI Ligand
This final step involves the formation of an amide bond between the deprotected linker-E3 ligase conjugate and a carboxylic acid-functionalized POI ligand.
Materials:
-
E3-Linker-NH2 intermediate
-
Carboxylic acid-containing POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Dissolve the carboxylic acid-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the E3-Linker-NH2 intermediate (1.1 eq) in anhydrous DMF to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the crude product by preparative HPLC to yield the final PROTAC.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative PROTAC using the this compound linker.
Table 1: Synthesis of E3-Linker(Fmoc) Intermediate
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass (mg) |
| Amine-E3 Ligand | (e.g., ~287) | 1.0 | 28.7 |
| Fmoc-Linker-COOH | 530.57 | 1.1 | 64.2 |
| HATU | 380.23 | 1.2 | 45.6 |
| DIPEA | 129.24 | 2.0 | 25.8 |
| Product | (e.g., ~799.87) | - | Yield dependent |
Table 2: Synthesis of the Final PROTAC
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass (mg) |
| E3-Linker-NH2 | (e.g., ~577.66) | 1.1 | 63.5 |
| COOH-POI Ligand | (e.g., ~400) | 1.0 | 40.0 |
| HATU | 380.23 | 1.2 | 45.6 |
| DIPEA | 129.24 | 2.0 | 25.8 |
| Product | (e.g., ~959.06) | - | Yield dependent |
Table 3: Characterization Data for the Final PROTAC
| Analytical Method | Expected Result |
| ¹H NMR, ¹³C NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |
| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
| HPLC | A single major peak in the chromatogram, confirming high purity (>95%). |
Visualization of the Synthesis Workflow
Conclusion
This document provides a detailed protocol for the synthesis of PROTACs utilizing the this compound linker. The modular nature of this synthetic approach allows for the facile assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The provided methodologies for purification and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt this protocol to their specific target and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary.
References
Application Notes and Protocols for Fmoc Deprotection of PEG3-Amide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and bioconjugation strategies, prized for its base-lability which allows for mild deprotection conditions.[1] When working with molecules functionalized with a triethylene glycol (PEG3) amide linker, effective and complete removal of the Fmoc group is critical for the success of subsequent synthetic or conjugation steps.
These application notes provide a comprehensive guide to the conditions and protocols for the efficient deprotection of Fmoc groups from PEG3-amide linkers. This document outlines standard and optimized deprotection conditions, detailed experimental protocols for performing and monitoring the deprotection reaction, and troubleshooting guidelines for common challenges.
Core Principles of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine (B6355638), acts as the base, abstracting the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct. This process regenerates the free amine on the PEG3-amide linker, ready for the next reaction.[2]
The presence of a PEG chain can introduce steric hindrance, potentially slowing down the kinetics of the deprotection reaction compared to standard peptide synthesis on a solid support.[3] Therefore, careful optimization and monitoring are crucial to ensure complete deprotection.
Recommended Fmoc Deprotection Conditions
The following table summarizes recommended starting conditions for the Fmoc deprotection of PEG3-amide linkers. It is important to note that optimal conditions may vary depending on the specific substrate, scale, and reaction format (e.g., solid-phase vs. solution-phase).
| Parameter | Standard Condition | Optimized Condition (for challenging deprotections) | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 20-40% (v/v) Piperidine in DMF or 2% DBU, 2% Piperazine in DMF | Piperidine is the most common and well-established reagent. DBU/Piperazine can be a faster and more efficient alternative, but requires careful handling due to its strong basicity. |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with a swelling solvent like Dichloromethane (DCM) | DMF is the standard solvent. NMP can be beneficial for improving the solvation of complex or aggregating molecules. |
| Reaction Time | 2 x 10 minutes (two treatments) | 2 x 15-30 minutes (two treatments) | Longer reaction times may be necessary to overcome the steric hindrance of the PEG chain. Monitoring is essential. |
| Temperature | Room Temperature (20-25 °C) | Room Temperature or slightly elevated (up to 40 °C) | Elevated temperatures can increase the reaction rate but may also promote side reactions. Use with caution. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of a PEG3-Amide Linker on Solid Support
This protocol describes the standard procedure for removing the Fmoc group from a substrate attached to a solid support via a PEG3-amide linker.
Materials:
-
Fmoc-protected substrate on solid support (e.g., resin)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the resin-bound substrate in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture for 10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitation: Agitate the mixture for another 10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally MeOH (3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Drying: Dry the resin under vacuum.
-
Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[3]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This quantitative method allows for the monitoring of the deprotection reaction by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[3]
Materials:
-
Deprotection solution collected from the reaction vessel
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Collect Filtrate: Collect the piperidine solution after each deprotection step.
-
Dilution: Dilute a small, known volume of the collected filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm using DMF as a blank.
-
Calculate Fmoc Release: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (ε₃₀₁ₙₘ for the DBF-piperidine adduct in DMF is approximately 7800 M⁻¹cm⁻¹).
-
Completion Check: A plateau in the absorbance reading after the second deprotection step indicates that the reaction is complete.
Potential Challenges and Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Deprotection (Positive Kaiser Test) | Steric hindrance from the PEG chain or substrate. Insufficient reaction time or reagent concentration. Poor resin swelling. | Increase reaction time. Increase piperidine concentration (up to 40%). Use a stronger base combination like DBU/piperazine. Ensure adequate resin swelling before deprotection. |
| Side Reactions (e.g., Aspartimide Formation) | For aspartic acid-containing peptides, prolonged exposure to piperidine can lead to aspartimide formation.[4] | Use a milder deprotection reagent like 1% DBU in DMF for a shorter time. Incorporate protecting groups on the peptide backbone. |
| Aggregation | The substrate or growing peptide chain may aggregate, hindering reagent access. | Use a solvent known to disrupt aggregation, such as NMP. Perform the deprotection at a slightly elevated temperature. |
Visualizing the Workflow and Deprotection Mechanism
Experimental Workflow for Fmoc Deprotection
Caption: Experimental workflow for Fmoc deprotection of a PEG3-amide linker on a solid support.
Mechanism of Fmoc Deprotection by Piperidine
Caption: Mechanism of base-catalyzed Fmoc deprotection using piperidine.
References
Application Notes and Protocols: Coupling of Fmoc-NH-PEG3-amide-CH2OCH2COOH with a Warhead
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the covalent coupling of a heterobifunctional PROTAC linker, Fmoc-NH-PEG3-amide-CH2OCH2COOH, to an amine-containing warhead. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates. The protocol outlines the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the linker's terminal carboxylic acid and the primary amine of a warhead. This document includes representative data, detailed experimental procedures, and visualizations to guide researchers in this synthetic process.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a crucial component, influencing the solubility, cell permeability, and the overall efficacy of the PROTAC by optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
The linker, this compound, is a versatile building block for PROTAC synthesis. It features:
-
A hydrophilic PEG3 (polyethylene glycol) spacer to enhance the solubility of the final conjugate.
-
A terminal carboxylic acid group for conjugation to an amine-containing warhead or E3 ligase ligand.
-
An Fmoc-protected amine , which allows for subsequent deprotection and conjugation to the second ligand in a stepwise manner.
This document provides a comprehensive guide to the first key step in synthesizing a PROTAC using this linker: the coupling of the linker's carboxylic acid to an amine-functionalized warhead. As a representative example, we describe the coupling to an amino-acrylamide warhead, a common moiety for targeting cysteine residues in proteins such as kinases.
Principle of the Reaction
The coupling of the carboxylic acid on the PEG linker to the primary amine on the warhead is facilitated by carbodiimide (B86325) chemistry. The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Bond Formation: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This stable intermediate then readily reacts with the primary amine of the warhead to form a stable amide bond, releasing NHS. The inclusion of NHS improves the efficiency of the coupling reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing Warhead (e.g., an amino-acrylamide derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
-
Reverse-phase HPLC system for purification and analysis
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Step-by-Step Coupling Protocol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC-HCl (1.2 eq). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the amine-containing warhead (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated linker solution. Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to yield the pure Fmoc-linker-warhead conjugate.
-
Characterization: Confirm the identity and purity of the final product by LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation
The following tables present representative quantitative data for the coupling reaction. This data is illustrative and may vary based on the specific warhead and reaction conditions.
Table 1: Reagents and Stoichiometry for the Coupling Reaction
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 530.57 | 1.0 |
| Amine-Warhead (Representative) | ~250-400 | 1.1 |
| EDC-HCl | 191.70 | 1.2 |
| NHS | 115.09 | 1.2 |
| DIPEA | 129.24 | 2.0 |
Table 2: Representative Results of the Synthesis
| Parameter | Result | Method of Analysis |
| Reaction Time | 6 hours | LC-MS Monitoring |
| Yield | 75% | Isolated Yield |
| Purity | >98% | HPLC (at 254 nm) |
| Identity Confirmation | Consistent with expected mass | ESI-MS |
| Structure Confirmation | Consistent with proposed structure | ¹H and ¹³C NMR |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the Fmoc-linker-warhead conjugate.
Covalent Inhibition Signaling Pathway
The diagram below illustrates the mechanism of action for a representative acrylamide (B121943) warhead targeting a cysteine residue within a protein kinase, a common strategy in targeted therapy. This covalent modification can irreversibly inhibit the kinase's activity, thereby blocking downstream signaling pathways that contribute to disease progression.
Conclusion
The protocol described provides a reliable and efficient method for the conjugation of the this compound linker to an amine-containing warhead. This procedure is a fundamental step in the modular synthesis of PROTACs and other complex drug conjugates. The successful synthesis and purification of the linker-warhead construct are essential for the subsequent steps of PROTAC assembly and for the ultimate biological activity of the final molecule. Researchers should note that reaction conditions may require optimization depending on the specific properties of the warhead being used.
Application Notes and Protocols for the Conjugation of Fmoc-NH-PEG3-amide-CH2OCH2COOH to an E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall efficacy of the PROTAC.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[4] The specific linker, Fmoc-NH-PEG3-amide-CH2OCH2COOH, is a PEG-based linker that provides a carboxylic acid for conjugation to an amine-functionalized E3 ligase ligand and an Fmoc-protected amine for subsequent attachment of a POI ligand. This orthogonal design allows for a sequential and controlled synthesis of the final PROTAC molecule.
These application notes provide detailed protocols for the attachment of this compound to an amine-functionalized E3 ligase ligand, followed by Fmoc deprotection and conjugation to a POI ligand.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data: Performance of PROTACs with PEG Linkers
The length and composition of the linker are critical for PROTAC efficacy. While specific data for PROTACs synthesized with this compound is not widely published, the following table summarizes representative data for PROTACs with other PEG linkers, demonstrating the impact of linker length on degradation activity. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters used to evaluate PROTAC performance.[6]
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG3 | 8.9 | >95 | Representative Data[7] |
| Androgen Receptor | VHL | PEG4 | 41.9 | >90 | Representative Data[7] |
| BTK | CRBN | PEG5 | 15 | ~90 | Representative Data[8] |
Note: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
Experimental Protocols
This section provides a two-stage protocol for the synthesis of a PROTAC using the this compound linker.
Stage 1: Conjugation of the Linker to an Amine-Functionalized E3 Ligase Ligand
This stage involves the formation of a stable amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand. Common amine-functionalized E3 ligase ligands include derivatives of pomalidomide (B1683931) for Cereblon (CRBN) or VH032 for the von Hippel-Lindau (VHL) E3 ligase.[9][10]
Caption: Workflow for the amide coupling of the linker to an E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative with a free amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[11][12]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Activation of the Carboxylic Acid:
-
Amide Coupling:
-
To the activated linker solution, add a solution of the amine-functionalized E3 ligase ligand (1.05 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.[11]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting materials.
-
-
Workup and Extraction:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the purified E3 ligase-linker-Fmoc conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
-
Stage 2: Fmoc Deprotection and Conjugation to a POI Ligand
This stage involves the removal of the Fmoc protecting group to expose a primary amine, which is then coupled to a carboxylic acid-functionalized POI ligand.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance aqueous solubility, improve cell permeability, and optimize the formation of the ternary complex required for protein degradation.[3][4]
However, the unique structural characteristics of PROTACs, particularly the presence of a flexible and often heterogeneous PEG linker, present significant challenges for purification.[1] Common impurities include unreacted starting materials, diastereomers, and byproducts from side reactions.[1] The PEG linker can shield the physicochemical properties of the PROTAC, making separation from closely related impurities difficult.[5] Therefore, a robust and optimized purification strategy is critical to obtain high-purity PROTACs for reliable biological evaluation.[1]
This document provides detailed application notes and protocols for the purification of PROTACs containing PEG linkers, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Chromatographic Techniques for PEGylated PROTAC Purification
A multi-step purification strategy is often necessary to achieve the desired purity for PEGylated PROTACs. Several chromatographic techniques can be employed, often in combination:
-
Size Exclusion Chromatography (SEC): This technique is often used as an initial cleanup step. It separates molecules based on their hydrodynamic radius, which is significantly increased by PEGylation. SEC is effective at removing low molecular weight impurities such as unreacted PEG reagents and byproducts.[5]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chain can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from unreacted protein and to resolve positional isomers that exhibit different charge shielding effects.[5][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[] It is a powerful tool for the final polishing step to separate the target PROTAC from closely related impurities and unreacted starting materials.[1][5]
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates molecules based on hydrophobicity but under less denaturing conditions than RP-HPLC. It can serve as a complementary technique to IEX, although it may offer lower resolution for closely related species.[5]
Preparative RP-HPLC Purification Protocol for PEGylated PROTACs
This protocol outlines a general procedure for the purification of PROTACs with PEG linkers using preparative RP-HPLC. Optimization of specific parameters will be required for each unique PROTAC molecule.
Materials and Reagents
-
Crude PROTAC sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.22 µm or 0.45 µm syringe filters
Instrumentation and Columns
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase HPLC column (C4, C8, or C18). The choice of stationary phase depends on the overall hydrophobicity of the PROTAC. C18 is a common starting point for many PROTACs.[1][7]
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Sample Preparation
-
Dissolve the crude PROTAC product in a minimal amount of DMSO.
-
Dilute the sample with Mobile Phase A to a suitable concentration (e.g., 10-50 mg/mL).[1]
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
Experimental Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 20% Mobile Phase B) for at least 3-5 column volumes or until a stable baseline is achieved.[1]
-
Sample Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the sample concentration.
-
Gradient Elution: Elute the PROTAC using a linear gradient of Mobile Phase B. A shallow gradient is often required to achieve optimal resolution of the PEGylated PROTAC from closely related impurities.[8]
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target PROTAC product.[1]
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of the desired PROTAC.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Data Presentation
Table 1: Typical Preparative RP-HPLC Parameters for PEGylated PROTACs
| Parameter | Recommended Conditions | Notes |
| Column | C18, C8, or C4; 5-10 µm particle size | The choice depends on the hydrophobicity of the PROTAC. C18 is a good starting point.[1][5] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier.[5] |
| Gradient | 20% to 80% B over 40 minutes | A shallow gradient is often necessary for good resolution.[1] This may need to be optimized. |
| Flow Rate | Dependent on column diameter | Follow the column manufacturer's recommendations. |
| Detection | UV at 220 nm and 254 nm | Wavelengths can be optimized based on the chromophores in the PROTAC molecule. |
| Column Temperature | Ambient or slightly elevated (e.g., 45°C) | Elevated temperatures can sometimes improve peak shape.[7] |
Table 2: Troubleshooting Common Issues in PEGylated PROTAC Purification
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inefficient PEGylation reaction leading to co-elution. | Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase.[5] |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure proper mobile phase pH and consider using a different ion-pairing agent. |
| Product Aggregation | Poor solubility of the PROTAC. | Optimize sample solvent and mobile phase composition. Consider adding organic modifiers to the sample. |
| Presence of Positional Isomers | High structural similarity. | High-resolution techniques like analytical scale RP-HPLC or IEX may be required.[5] |
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of target proteins.
General HPLC Purification Workflow for PEGylated PROTACs
Caption: A general workflow for the purification of PEGylated PROTACs using RP-HPLC.
References
Application Notes: Quantitative Analysis of Fmoc-NH-PEG3-amide-CH2OCH2COOH Containing PROTACs by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] These heterobifunctional molecules consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical component, influencing the PROTAC's solubility, permeability, and ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[2]
PROTACs containing polyethylene (B3416737) glycol (PEG) linkers, such as the Fmoc-NH-PEG3-amide-CH2OCH2COOH linker, are common due to the PEG's ability to enhance solubility and provide flexibility. However, the analysis of these "large small molecules" presents unique bioanalytical challenges.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules and peptides in biological matrices, offering high sensitivity, selectivity, and robustness.[4]
This application note provides a comprehensive guide for the development and implementation of a sensitive and robust LC-MS/MS method for the quantitative analysis of PROTACs featuring the this compound linker in a plasma matrix.
Mechanism of Action
PROTACs function catalytically to induce the degradation of a target protein.[5] The process begins with the formation of a ternary complex, bringing the POI into close proximity with an E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin complex to the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.[2][7]
Experimental Workflow
A typical bioanalytical workflow for PROTAC quantification involves sample preparation, LC separation, and MS/MS detection.[8] Given the high potency of many PROTACs, achieving low limits of quantification (pg/mL levels) is often necessary.[8]
Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a simple, cost-effective, and efficient method for extracting PROTACs from plasma samples.[9]
-
Spiking: Aliquot 100 µL of blank rat plasma into a microcentrifuge tube. Spike with the PROTAC working solution and an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte.
-
Precipitation: Add 600 µL of cold 1:1 (v/v) acetonitrile/methanol.[8]
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 12 minutes at room temperature.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent, such as 1:1 (v/v) methanol/acetonitrile, prior to LC-MS/MS analysis.[8]
Protocol 2: LC-MS/MS Method
A robust and sensitive LC-MS/MS method is crucial for accurate quantification. The following parameters serve as a starting point and should be optimized for the specific PROTAC molecule.
| Parameter | Recommended Condition |
| LC System | UPLC System (e.g., Waters ACQUITY Premier)[10] |
| Column | Reversed-phase C18 column (e.g., ACQUITY HSS T3, 2.1 x 50 mm, 1.7 µm)[3] |
| Column Temperature | 40–60 °C[8][10] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8][11] |
| Flow Rate | 0.3–0.6 mL/min[8][10] |
| Injection Volume | 2–10 µL[3][8] |
| Gradient | Start at 5% B, ramp to 95% B over 2-5 minutes, hold, and re-equilibrate. Optimize to ensure separation from matrix components.[3] |
| MS System | Tandem Quadrupole Mass Spectrometer (e.g., SCIEX 7500, Waters Xevo TQ)[3][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[10][11] |
| MRM Transitions | To be determined by infusing the analyte. Select the precursor ion [M+H]+ and at least two stable, intense product ions for quantification and qualification. |
| Collision Energy (CE) | Optimize for each MRM transition to maximize fragment ion intensity. |
| Cone Voltage (CV) | Optimize to maximize precursor ion intensity. |
Results and Discussion
Mass Spectrometry and Fragmentation
The this compound linker contains several bonds susceptible to fragmentation under collision-induced dissociation (CID). The Fmoc group is a known protecting group in peptide synthesis and its removal is well-characterized.[12][13] The PEG chain is known to fragment via loss of C2H4O monomer units.[14][15] The amide and ether linkages are also potential cleavage sites.
For a PROTAC containing this linker, the initial step in method development is to determine the mass of the protonated molecule [M+H]+ in a full scan. Subsequently, product ion scans (MS/MS) are performed on the precursor ion to identify characteristic fragments. Key fragmentation is expected to occur at:
-
Fmoc Group: Cleavage of the fluorenylmethoxycarbonyl group.
-
PEG Chain: Neutral loss of one or more ethylene (B1197577) glycol units (44 Da).
-
Amide Bonds: Cleavage of the amide linkages within the linker structure.
-
Warhead/E3 Ligand: Fragmentation of the POI-binding and E3-binding moieties.
The most intense and specific fragment ions should be chosen for the MRM method to ensure high selectivity and sensitivity.
Quantitative Performance
A robust LC-MS/MS assay for PROTACs should demonstrate excellent linearity, accuracy, and precision over a wide dynamic range. Based on published methods for other PROTACs, the following performance characteristics are typically achievable.[9][10][11]
Table 1: Typical Calibration Curve Performance
| Parameter | Typical Value |
| Concentration Range | 10 pg/mL – 15,000 pg/mL[8] or 2-3000 ng/mL[11] |
| Regression Model | Linear |
| Weighting Factor | 1/x or 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99[10][11] |
Table 2: Typical Assay Validation Performance (Accuracy and Precision)
| Sample Type | Concentration | Accuracy (% Bias) | Precision (% CV) |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | Within ±20% | ≤ 20% |
| Quality Control - Low (LQC) | 3 x LLOQ | Within ±15% | ≤ 15% |
| Quality Control - Mid (MQC) | Mid-range | Within ±15% | ≤ 15% |
| Quality Control - High (HQC) | ~75% of ULOQ | Within ±15% | ≤ 15% |
| (LLOQ: Lower Limit of Quantitation, ULOQ: Upper Limit of Quantitation, CV: Coefficient of Variation). Performance criteria are based on regulatory guidance.[16] |
Conclusion
This application note outlines a comprehensive framework for the LC-MS/MS analysis of PROTACs containing the this compound linker. By employing a straightforward protein precipitation sample preparation method coupled with a sensitive UPLC-MS/MS system operating in MRM mode, researchers can achieve the low pg/mL quantification limits required for pharmacokinetic and drug metabolism studies.[3][8] Careful optimization of chromatographic conditions and mass spectrometric parameters, particularly the selection of specific MRM transitions based on the molecule's unique fragmentation pattern, is essential for developing a robust and reliable bioanalytical method. The protocols and performance expectations detailed herein provide a solid foundation for drug development professionals working with this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in PROTACs for drug targeted protein research: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. sciex.com [sciex.com]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uab.edu [uab.edu]
Application Notes and Protocols for Cell Permeability Assessment of PROTACs with a PEG3-Amide Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins. However, their unique structure, often characterized by a high molecular weight and polar surface area, presents significant challenges to achieving optimal cell permeability—a critical factor for their efficacy. This application note provides detailed protocols and data for assessing the cell permeability of PROTACs, with a specific focus on those containing a PEG3-amide linker. Understanding and optimizing the cell permeability of these molecules is paramount for the successful development of novel PROTAC-based therapeutics.
PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers are common due to the linker's ability to improve solubility and potentially adopt conformations that shield polarity, a "chameleonic" property that may aid cell entry.[1] However, the overall properties of the PROTAC molecule, including the E3 ligase ligand and the target protein binder, will ultimately dictate its permeability profile. Therefore, robust and reliable methods to quantify cell permeability are essential.
This document outlines two primary assays for evaluating PROTAC permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and the Caco-2 cell-based assay for evaluating both passive and active transport mechanisms.
Data Presentation: Quantitative Permeability of PROTACs
The following tables summarize permeability data for various PROTACs from published studies. This data illustrates the typical range of permeability values observed for these molecules and highlights the influence of structural modifications.
Table 1: PAMPA Permeability Data for Selected PROTACs
| PROTAC | Target | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PROTAC 19 | Androgen Receptor | Adamantyl degron | PEG | 2.3 | [2] |
| PROTAC 14 | Androgen Receptor | Cereblon | PEG | <1.0 | [2] |
| PROTAC 20d | Androgen Receptor | VHL | PEG | <1.0 | [2] |
| MZ Series (most permeable) | BET | VHL | Not specified | 0.6 | [3] |
| MZ Series (least permeable) | BET | VHL | Not specified | 0.006 | [3] |
| Ester PROTAC 28 | Not specified | Not specified | Not specified | 0.6 | [4] |
Table 2: Caco-2 Permeability Data for Selected PROTACs
| PROTAC | Target | E3 Ligase Ligand | Linker Type | A to B Papp (10⁻⁶ cm/s) | B to A Papp (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | Androgen Receptor | Cereblon | PEG | 1.7 | 14.1 | 8.4 | [2] |
| PROTAC 18 | Androgen Receptor | Adamantyl degron | PEG | 0.15 | 0.22 | 1.5 | [2] |
| PROTAC 20b | Androgen Receptor | VHL | Not specified | 0.35 | 0.24 | ~0.7 | [2] |
| PROTAC 20d | Androgen Receptor | VHL | PEG | BLQ (<0.1) | 8.6 | >12 | [2] |
| dTAG-7 | Not specified | Not specified | Not specified | Low | High | Efflux Substrate | [5] |
| dBET57 | BET | Not specified | Not specified | Low | High | Efflux Substrate | [5] |
BLQ = Below Limit of Quantification
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive diffusion of a compound across an artificial lipid membrane.[1][6] It serves as an excellent initial screen for the membrane permeability of PROTACs.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate reader or LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate: Carefully coat the membrane of the donor plate with 5 µL of the artificial membrane solution.
-
Prepare Donor Solutions: Dilute the test PROTAC and reference compounds to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be kept low (e.g., <1%).
-
Add Donor Solutions: Add 200 µL of the donor solutions to the donor plate wells.
-
Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq)
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Cₐ(t) = concentration in the acceptor well at time t
-
Cₑq = equilibrium concentration
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5][7] This assay is crucial for evaluating both passive permeability and the potential for active transport and efflux of PROTACs.[2][8]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Methodology:
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a suitable density.
-
Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.
Monolayer Integrity Test:
-
Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by using a fluorescent marker like Lucifer yellow.
Permeability Assay:
-
Prepare Transport Buffer: Prepare the transport buffer. For PROTACs, it is recommended to add 0.25% BSA to both the apical and basolateral compartments to improve recovery.[5]
-
Prepare Dosing Solutions: Dilute the test PROTAC to the final concentration (e.g., 10 µM) in the transport buffer.
-
Wash Cell Monolayers: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the PROTAC dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the PROTAC dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[5]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability (Papp) for both A-B and B-A directions.
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation
-
A = area of the membrane
-
C₀ = initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Visualizations
Caption: General mechanism of PROTAC action.
Caption: Caco-2 permeability assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Measuring Protein Degradation by PROTACs using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They function by simultaneously binding to a protein of interest and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1][2] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] This mechanism offers a powerful strategy to target proteins that have been traditionally considered "undruggable."[3]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein following PROTAC treatment.[4][5] It allows for the sensitive and specific detection of protein levels, providing critical data to determine the efficacy of a PROTAC. Key parameters derived from Western blot analysis are the DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[6][7] These metrics are essential for the characterization and optimization of PROTAC molecules in drug discovery and development.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action and the general workflow for assessing protein degradation using Western blot.
Detailed Experimental Protocol
This protocol outlines the steps for quantifying PROTAC-mediated degradation of a target protein in cultured cells using Western blot analysis.
1. Cell Culture and Treatment [6]
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment.[6] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).[1] Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.[6] Include a vehicle control (DMSO only).
-
Treatment: Treat cells with the varying concentrations of the PROTAC for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[1]
2. Cell Lysis and Protein Quantification [1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.[6] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[1] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
3. Sample Preparation and SDS-PAGE [1]
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer.[6] Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[1] Include a protein molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[1]
4. Protein Transfer and Immunoblotting [1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[6] Also, incubate a separate membrane or the same membrane (after stripping) with a primary antibody for a loading control (e.g., GAPDH, β-actin).[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
5. Detection and Data Analysis [6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantification: Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.[6]
6. DC50 and Dmax Calculation [6]
-
Plot the normalized target protein levels against the logarithm of the PROTAC concentration.[6]
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[6]
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison.
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 55 | 45 |
| 100 | 15 | 85 |
| 1000 | 10 | 90 |
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | 90% |
Note: The presented values are for illustrative purposes only and will vary depending on the specific PROTAC, target protein, and experimental conditions.
Conclusion
The Western blot protocol detailed in this application note provides a robust and reliable method for quantifying the degradation of a target protein induced by PROTACs. Accurate determination of DC50 and Dmax values is crucial for the preclinical evaluation and optimization of these novel therapeutic agents. Adherence to best practices in Western blotting, including proper controls and careful quantification, will ensure the generation of high-quality, reproducible data. For higher throughput screening, alternative methods such as In-Cell Western assays or capillary-based immunoassays may be considered.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
In-Cell Target Engagement Assays for PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically, enabling the degradation of proteins previously considered "undruggable." A critical step in the mechanism of action of a PROTAC is the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1][2][3] The formation and stability of this complex within the cellular environment are key determinants of a PROTAC's efficacy. Therefore, robust and quantitative in-cell target engagement assays are indispensable for the successful discovery and development of novel PROTAC degraders.
This document provides detailed application notes and protocols for key in-cell assays used to measure PROTAC target engagement, including Bioluminescence Resonance Energy Transfer (BRET)-based methods (NanoBRET™/HiBiT), the Cellular Thermal Shift Assay (CETSA), and fluorescence-based techniques.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the E3 ligase in close proximity to the target protein.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[4]
References
Application Notes and Protocols for Fmoc-NH-PEG3-amide-CH2OCH2COOH in Targeted Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional inhibition to induce the degradation of specific proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[4][5] Fmoc-NH-PEG3-amide-CH2OCH2COOH is a versatile, flexible, and hydrophilic PEG-based linker used in the synthesis of PROTACs for targeted protein degradation.[6] Its polyethylene (B3416737) glycol (PEG) structure enhances solubility and cell permeability of the resulting PROTAC molecule, which is often a challenge with these large molecules.[7][8] This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for the degradation of specific kinases.
Principle of PROTAC-Mediated Kinase Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC containing the this compound linker will facilitate the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to polyubiquitinate the kinase, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Caption: PROTAC-mediated degradation of a target kinase.
Application Notes
This compound is a bifunctional linker with a protected amine (Fmoc) and a carboxylic acid, providing versatile handles for sequential conjugation. The Fmoc group can be deprotected under basic conditions to yield a free amine, while the carboxylic acid can be activated to react with an amine-containing ligand.[9][10] The PEG3 moiety offers a balance of flexibility and length, which is crucial for optimal ternary complex formation.
Key Advantages of Using a PEG-based Linker:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC, which can otherwise be limited by the often lipophilic nature of the two ligands.[7][8]
-
Improved Cell Permeability: By masking the polarity of the molecule and providing conformational flexibility, PEG linkers can enhance the ability of the PROTAC to cross cell membranes.[7]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the productive interaction between the target protein and the E3 ligase.[3][4]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a kinase-targeting PROTAC using this compound. These should be adapted based on the specific kinase inhibitor and E3 ligase ligand being used.
Protocol 1: Synthesis of a Kinase-Targeting PROTAC
This protocol outlines a two-step conjugation strategy.
Materials:
-
This compound
-
Kinase inhibitor with a free amine group
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for conjugation
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, piperidine)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Step 1: Coupling of Kinase Inhibitor to the Linker a. Dissolve this compound, the amine-containing kinase inhibitor, HATU, and HOBt in DMF. b. Add DIPEA to the reaction mixture and stir at room temperature for 4-6 hours. c. Monitor the reaction progress by LC-MS. d. Upon completion, purify the Fmoc-protected intermediate by preparative HPLC.
-
Step 2: Fmoc Deprotection and Coupling of E3 Ligase Ligand a. Dissolve the purified intermediate in a solution of 20% piperidine (B6355638) in DMF. b. Stir at room temperature for 30 minutes to remove the Fmoc protecting group. c. Evaporate the solvent and piperidine under vacuum. d. Dissolve the resulting amine-linker-kinase inhibitor conjugate and the carboxylic acid-functionalized E3 ligase ligand in DMF. e. Add HATU, HOBt, and DIPEA and stir at room temperature for 4-6 hours. f. Monitor the reaction by LC-MS. g. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Evaluation of Kinase Degradation by Western Blot
This protocol is used to quantify the degradation of the target kinase in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
The synthesized kinase-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours). c. Include a control group treated with the PROTAC in the presence of MG132 to confirm proteasome-dependent degradation.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize the protein samples to the same concentration and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target kinase overnight at 4°C. e. Wash the membrane and incubate with the primary antibody for the loading control. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the target kinase band intensity to the loading control. c. Calculate the percentage of kinase degradation relative to the DMSO-treated control. d. Determine the DC₅₀ value (the concentration at which 50% of the protein is degraded).
Data Presentation
The efficacy of a kinase-targeting PROTAC is typically assessed by its ability to induce degradation of the target protein (DC₅₀) and its effect on cell viability (IC₅₀).
| PROTAC Compound | Target Kinase | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) |
| Example PROTAC 1 | Kinase A | Cell Line X | 25 | 150 |
| Example PROTAC 2 | Kinase B | Cell Line Y | 50 | 300 |
| Negative Control | Kinase A | Cell Line X | >10,000 | >10,000 |
Data presented are hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
Caption: Workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable tool for the synthesis of PROTACs targeting kinases for degradation. Its properties facilitate the generation of potent molecules with improved drug-like characteristics. The provided protocols offer a starting point for researchers to design and evaluate novel kinase-degrading PROTACs, a promising strategy for the development of new therapeutics.
References
- 1. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. Fmoc-NH-PEG3-CH2COOH | 139338-72-0 [chemicalbook.com]
- 10. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC for a Novel Target
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). This technology offers a paradigm shift from traditional occupancy-based inhibition to an event-driven, catalytic degradation of target proteins, enabling the pursuit of previously "undruggable" targets.[1][2]
A PROTAC molecule is comprised of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI. This "kiss of death" marks the POI for degradation by the 26S proteasome, after which the PROTAC can act again, degrading multiple target proteins.[3]
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
The following diagram illustrates the mechanism of action for a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.[2]
References
Application Notes and Protocols for PROTAC-Mediated Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2][] This approach offers a powerful strategy to target proteins previously considered "undruggable."[4]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[6][7][8] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[][9][10] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[7]
These application notes provide a comprehensive experimental workflow for researchers developing and characterizing novel PROTACs, from initial assessment of protein degradation to detailed mechanistic studies.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system. The process begins with the PROTAC molecule simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7][8] This proximity enables the E3 ligase to attach multiple ubiquitin molecules to the POI. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome into smaller peptides.[][9][10] The PROTAC itself is not degraded in this process and can subsequently mediate the degradation of additional POI molecules.[7]
Experimental Workflow Overview
A typical workflow for the evaluation of a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action, determine its potency and efficacy, and assess its selectivity. The workflow is iterative, with data from each step informing the design and optimization of the PROTAC molecule.[11]
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax).[1][7] The impact on cell viability is assessed by the half-maximal inhibitory concentration (IC50).[7][12] The following tables provide a representative summary of quantitative data for a hypothetical PROTAC targeting KRAS G12D and a comparison between a covalent and non-covalent PROTAC.[2][7]
Table 1: In Vitro Activity of a Hypothetical PROTAC KRAS G12D Degrader [7]
| Cell Line | Cancer Type | KRAS G12D Status | DC50 (nM) | Dmax (%) | IC50 (nM) |
| SNU-1 | Stomach Cancer | Heterozygous | 19.77 | >95 | 43.51 |
| HPAF-II | Pancreatic Cancer | Heterozygous | 52.96 | Not Reported | 31.36 |
| AGS | Stomach Cancer | Heterozygous | 7.49 | 95 | 51.53 |
| PANC 04.03 | Pancreatic Cancer | Heterozygous | 87.8 | Not Reported | Not Reported |
Note: Dmax values are based on a pan-KRAS degrader and are included for reference.[7]
Table 2: On-Target Degradation Profile of a Covalent vs. Non-covalent PROTAC [2]
| PROTAC Type | Concentration (nM) | 8 hours (% Degradation) | 24 hours (% Degradation) |
| Covalent | 10 | 65 | 90 |
| 100 | 85 | >95 | |
| Non-covalent | 10 | 40 | 60 |
| 100 | 70 | 85 |
Table 3: Off-Target Profile of a Covalent vs. Non-covalent PROTAC [2]
| PROTAC Type | Number of Off-Targets (>50% degradation) |
| Covalent | 5 |
| Non-covalent | 12 |
Detailed Experimental Protocols
Protein Degradation Assay by Western Blot
This protocol is used to determine the extent and kinetics of POI degradation and to calculate the DC50 and Dmax values.[1][12]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1][12]
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO). To confirm proteasome-dependent degradation, include a condition with co-treatment of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[1][12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[1][12]
-
Probe for a loading control (e.g., GAPDH, α-Tubulin).[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][12]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1][12]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a four-parameter logistic regression model.[1]
Cell Viability Assay (MTT/CCK-8)
This assay measures the effect of POI degradation on cell proliferation and viability to determine the IC50 value.[12]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72-96 hours.[12]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[12]
-
Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.[12]
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[12]
Ternary Complex Formation Assay (NanoBRET)
This live-cell assay monitors the formation of the POI-PROTAC-E3 ligase ternary complex in real-time.[8][13][14]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc-POI fusion
-
Plasmid encoding HaloTag-E3 ligase fusion (e.g., VHL or CRBN)
-
Transfection reagent
-
NanoBRET Nano-Glo® Vivazine substrate
-
HaloTag® NanoBRET® 618 Ligand
-
PROTAC of interest
-
Luminometer with BRET capabilities
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc-POI and HaloTag-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Ligand and Substrate Addition: Add the HaloTag ligand and NanoBRET substrate to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
BRET Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag) signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET ratio. A dose-dependent increase in the BRET signal indicates the formation of the ternary complex.[8]
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is preceded by the ubiquitination of the POI.[9]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as described in Protocol 1
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI, followed by incubation with Protein A/G beads to pull down the POI and its binding partners.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Perform Western blotting on the eluted samples using an antibody against ubiquitin to detect the polyubiquitin chains attached to the POI. An increase in the ubiquitin signal in the PROTAC-treated sample confirms ubiquitination.[9]
Quantitative Proteomics for Off-Target Analysis
This experiment provides an unbiased, global view of the cellular proteome to identify any unintended protein degradation caused by the PROTAC.[2]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Reagents for cell lysis and protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT or SILAC)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Data analysis software (e.g., MaxQuant, Spectronaut)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC, a vehicle control, and a negative control PROTAC.[15]
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
Peptide Labeling and Fractionation: Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[15]
-
Data Analysis: Process the raw MS data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[15] Proteins other than the intended target that show significant degradation are potential off-targets.
Signaling Pathway Analysis
PROTAC-mediated degradation of a target protein can have significant effects on downstream signaling pathways. For example, the degradation of a key protein in the PI3K/AKT/mTOR pathway can inhibit tumor growth and promote apoptosis.[16]
Troubleshooting
Problem: No or weak protein degradation.
-
Possible Cause: Poor cell permeability of the PROTAC.[6][11]
-
Solution: Modify the linker to improve physicochemical properties.[6]
-
-
Possible Cause: Lack of target or E3 ligase engagement.[6]
-
Solution: Confirm binary binding of the PROTAC to both the POI and the E3 ligase using biophysical assays.
-
-
Possible Cause: Inefficient ternary complex formation.
-
Solution: Use the NanoBRET ternary complex assay to assess complex formation in live cells.
-
Problem: The "Hook Effect" (decreased degradation at high PROTAC concentrations). [6]
-
Possible Cause: Formation of binary complexes instead of the productive ternary complex at high concentrations.[6]
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range. Test lower concentrations of the PROTAC.[6]
-
Problem: Off-target protein degradation.
-
Possible Cause: The PROTAC is inducing the degradation of other proteins.
-
Solution: Optimize the target-binding part of the PROTAC for higher selectivity. Modify the linker, as it can influence the conformation of the ternary complex.[6]
-
Problem: Inconsistent IC50 values in viability assays.
-
Possible Cause: The "Hook Effect" can also affect viability readouts.
-
Solution: Analyze the full dose-response curve and correlate viability data with direct measures of protein degradation (DC50 and Dmax).
-
-
Possible Cause: The cell line may not be dependent on the target protein for survival.
-
Solution: Use a positive control cell line known to be sensitive to the inhibition or degradation of the target protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays in PROTAC Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are bifunctional molecules that induce the degradation of a target protein.[2] They achieve this by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[2][3] This catalytic mechanism of action makes PROTACs a powerful tool for targeting proteins previously considered "undruggable."[4]
Evaluating the efficacy of novel PROTACs requires a robust and multifaceted approach. A critical step in this evaluation is the assessment of their impact on cell viability and proliferation. A variety of cell-based assays are employed to quantify the cytotoxic and cytostatic effects of PROTACs, providing crucial data for dose-response analysis and the determination of key parameters such as the half-maximal effective concentration (EC50). This document provides detailed application notes and protocols for commonly used cell viability assays in the context of PROTAC efficacy testing.
Mechanism of Action and Signaling Pathways
PROTACs operate through the ubiquitin-proteasome system (UPS), a fundamental cellular process for protein degradation. The PROTAC molecule acts as a bridge, bringing a specific target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The resulting polyubiquitin (B1169507) chain on the target protein is recognized by the 26S proteasome, which then degrades the tagged protein into small peptides.[2][3]
The degradation of a target protein, such as a kinase or a transcription factor, can have profound effects on downstream signaling pathways. For example, the degradation of the BET (Bromodomain and Extra-Terminal domain) protein BRD4 by PROTACs like MZ1 and dBET1 leads to the downregulation of oncogenes such as c-Myc, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells.[5][6] The specific signaling pathway affected is dependent on the function of the targeted protein.
References
- 1. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Testing of PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of PEGylated Proteolysis Targeting Chimeras (PROTACs). The inclusion of Polyethylene Glycol (PEG) linkers in PROTAC design has been shown to improve solubility, bioavailability, and in vivo stability, making them promising therapeutic agents. This document outlines detailed methodologies for key experiments, summarizes quantitative data from preclinical studies, and provides visualizations of relevant pathways and workflows.
Introduction to PEGylated PROTACs in Vivo
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. PEGylation, the process of attaching PEG chains to the linker, is a common strategy to enhance the drug-like properties of PROTACs. This modification can lead to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are critical for successful in vivo applications.
Animal Models for In Vivo Testing
The most common animal models for evaluating the in vivo efficacy of PEGylated PROTACs are xenograft mouse models. These models involve the implantation of human cancer cell lines into immunocompromised mice.
Commonly Used Mouse Strains:
-
BALB/c nude mice: Athymic mice that lack a thymus and are unable to produce T-cells, making them suitable for xenograft studies.
-
SCID (Severe Combined Immunodeficiency) mice: These mice lack functional B and T lymphocytes, allowing for the engraftment of a wider range of human cells.
-
NOD-SCID (Non-obese diabetic/SCID) mice: These mice have a deficiency in the innate immune system in addition to lacking T and B cells, further enhancing the success of xenografts.
Commonly Used Xenograft Models for PEGylated PROTACs:
| Cell Line | Cancer Type | Commonly Used Mouse Strain |
| MCF-7 | Breast Cancer | BALB/c nude mice |
| MDA-MB-231 | Triple-Negative Breast Cancer | NOD-SCID mice |
| VCaP | Prostate Cancer | SCID mice |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | SCID mice |
| OVCAR8 | Ovarian Cancer | Nude mice |
| AsPC-1 | Pancreatic Cancer | BALB/c nude mice |
Data Presentation: In Vivo Efficacy and Pharmacokinetics of PEGylated PROTACs
The following tables summarize quantitative data from preclinical studies of various PEGylated PROTACs, providing a comparative overview of their in vivo performance.
Table 1: In Vivo Efficacy of Selected PEGylated PROTACs
| PROTAC Name | Target Protein | Animal Model (Cell Line) | Dosing Schedule | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| GP262 | PI3K/mTOR | NOD-SCID mice (MDA-MB-231) | 15 mg/kg, daily for 20 days | Intraperitoneal (i.p.) | 57.8% | [1] |
| GP262 | PI3K/mTOR | NOD-SCID mice (MDA-MB-231) | 25 mg/kg, daily for 20 days | Intraperitoneal (i.p.) | 79.2% | [1] |
| DP1 | BRD4 | SCID mice (SU-DHL-4) | 100 mg/kg, daily for 12 days | Intraperitoneal (i.p.) | Significant attenuation of tumor growth | [2] |
| KRAS G12D Degrader 1 | KRAS G12D | BALB/c nude mice (AsPC-1) | 50 mg/kg, daily or every three days for 22 days | Subcutaneous (s.c.) | Achieved tumor growth inhibition |
Table 2: In Vivo Pharmacodynamics of Selected PEGylated PROTACs
| PROTAC Name | Target Protein | Animal Model (Cell Line) | Treatment Group | Biomarker | Result | Reference |
| DP1 | BRD4 | SCID mice (SU-DHL-4) | 100 mg/kg PROTAC | BRD4 Protein Level | Reduced in tumor tissues | [2] |
| DP1 | c-MYC | SCID mice (SU-DHL-4) | 100 mg/kg PROTAC | c-MYC Protein Level | Reduced in tumor tissues | [2] |
| KRAS G12D Degrader 1 | KRAS G12D | AsPC-1 xenograft | 50 mg/kg PROTAC | KRAS G12D Protein Level | Reduced in tumor tissues | |
| KRAS G12D Degrader 1 | Phospho-ERK (p-ERK) | AsPC-1 xenograft | 50 mg/kg PROTAC | p-ERK Level | Reduced in tumor tissues |
Table 3: Pharmacokinetic Parameters of Selected PROTACs (with PEG or other hydrophilic linkers)
| PROTAC Name | Animal Model | Administration Route | Dose | Cmax | T1/2 | Bioavailability (%) |
| ARV-110 | Preclinical models | Oral | N/A | N/A | N/A | Favorable oral bioavailability |
| ARV-471 | Preclinical models | Oral | N/A | N/A | N/A | Favorable oral bioavailability |
| A VHL-recruiting PROTAC | Mice | Intravenous (i.v.) | 5 mg/kg | 94.1 ng/mL | 0.481 h | N/A |
| A VHL-recruiting PROTAC | Mice | Subcutaneous (s.c.) | 5 mg/kg | 221 ng/mL | 1.58 h | N/A |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the in vivo evaluation of PEGylated PROTACs.
Formulation of PEGylated PROTACs for In Vivo Administration
Due to the often-poor aqueous solubility of PROTACs, appropriate formulation is crucial for in vivo studies. PEGylation itself improves solubility, but co-solvents are frequently required.
Materials:
-
PEGylated PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 or PEG400
-
Tween 80 or Kolliphor EL
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation: Accurately weigh the PEGylated PROTAC and dissolve it in a minimal amount of DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare the vehicle solution by mixing the co-solvents. A common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle could consist of 5-10% DMSO, 30-40% PEG300, 5-10% Tween 80, and the remainder as saline or PBS.
-
Final Formulation: While vortexing the vehicle solution, slowly add the PROTAC stock solution to achieve the desired final concentration. Ensure the final concentration of DMSO is kept low (typically ≤10%) to minimize toxicity.
-
Homogenization: Continue to vortex the final formulation for several minutes to ensure a clear and homogenous solution or a stable suspension. If precipitation occurs, gentle warming or brief sonication may be used to aid dissolution.
-
Sterilization: For intravenous administration, the final formulation should be sterile-filtered through a 0.22 µm filter. For other routes, sterile components and aseptic techniques should be used.
Xenograft Mouse Model Development
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Sterile PBS
-
Matrigel (optional, but recommended for some cell lines)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions until a sufficient number of cells are obtained (typically 5-10 million cells per mouse).
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and centrifuge to obtain a cell pellet.
-
Cell Resuspension: Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^7 cells/mL). Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mouse and inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), the mice are ready for treatment. Tumor volume can be calculated using the formula: (Length x Width²)/2.
In Vivo Administration of PEGylated PROTACs
a) Intraperitoneal (i.p.) Injection
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back, then slowly inject the formulated PROTAC solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
b) Subcutaneous (s.c.) Injection
Protocol:
-
Animal Restraint: Gently restrain the mouse and lift the loose skin over the back or flank to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to ensure the needle has not entered a blood vessel, then inject the formulated PROTAC solution.
-
Post-injection Monitoring: Withdraw the needle and gently massage the injection site to aid dispersal. Monitor the animal for any adverse reactions.
Pharmacokinetic (PK) Studies
Protocol:
-
Dosing: Administer a single dose of the PEGylated PROTAC to a cohort of animals via the desired route (e.g., i.v., i.p., s.c., or oral gavage).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples from the animals (e.g., via tail vein or cardiac puncture at termination).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the PROTAC at each time point.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
Pharmacodynamic (PD) and Efficacy Studies
Protocol:
-
Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
Treatment: Administer the formulated PEGylated PROTAC or vehicle to the respective groups according to the predetermined dosing schedule.
-
Tumor and Body Weight Measurement: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Analysis:
-
Western Blot: Homogenize a portion of the tumor tissue to prepare protein lysates. Perform Western blotting to quantify the levels of the target protein and downstream signaling molecules.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC staining to visualize the expression and localization of the target protein within the tumor tissue.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and the mechanism of action of a PEGylated PROTAC.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo testing of PEGylated PROTACs.
Logical Relationship Diagram of PROTAC Action
Caption: Logical relationship of PEGylated PROTAC-mediated protein degradation.
References
Troubleshooting & Optimization
Troubleshooting low yield in Fmoc-NH-PEG3-amide-CH2OCH2COOH coupling reactions.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Fmoc-NH-PEG3-amide-CH2OCH2COOH and similar sterically hindered PEG linkers.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower than expected yield in our coupling reaction with this compound. What are the primary causes?
A1: Low coupling yields with this PEG linker typically stem from a few key factors:
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the flexible PEG chain, can physically obstruct the carboxylic acid group, making it difficult for the incoming amine to react. This is a major contributor to low efficiency.
-
Inadequate Carboxylic Acid Activation: Standard activation methods may not be potent enough to overcome the steric hindrance and efficiently generate the reactive species needed for coupling.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, reaction time, and temperature can significantly impact the coupling efficiency.
-
Side Reactions: Undesirable chemical reactions can consume starting materials or lead to the formation of byproducts, reducing the yield of the desired conjugate.
-
Reagent Quality: Degradation of the linker, coupling agents, or solvents can lead to failed reactions.
Q2: How can we confirm that low yield is due to a coupling issue and not incomplete Fmoc deprotection from the previous step?
A2: It is crucial to distinguish between deprotection and coupling failures. Before initiating the coupling reaction, perform a qualitative test to check for the presence of a free primary amine on your resin or substrate.
-
Kaiser (Ninhydrin) Test: A positive Kaiser test (indicated by a blue/purple color) confirms the presence of a free primary amine, meaning the previous Fmoc deprotection step was successful. If the test is negative (yellow/colorless), the Fmoc group is still attached, and you must repeat the deprotection step before proceeding with coupling.[1]
Q3: Which coupling reagents are recommended for a sterically hindered linker like this compound?
A3: Due to significant steric hindrance, standard carbodiimide (B86325) reagents like DCC or EDC alone are often insufficient. More potent phosphonium (B103445) or aminium/uronium-based reagents are highly recommended.[2][3]
-
High-Efficiency Reagents: HATU, HBTU, and PyBOP are generally more effective for coupling sterically hindered amino acids and linkers.[2][4] HATU is often considered one of the most reactive and is particularly useful for challenging couplings.[4]
-
COMU: This is a newer generation coupling reagent with efficiency comparable to HATU but with improved safety and solubility profiles.[3]
Q4: Can we use EDC/NHS for this coupling? What are the potential pitfalls?
A4: While EDC/NHS is a common coupling method, its efficiency can be significantly reduced with sterically hindered substrates.[2] The primary issue is that the activated NHS-ester intermediate may not be reactive enough to overcome the spatial blocking by the PEG and Fmoc groups. If you must use EDC/NHS, optimization of reaction conditions is critical, but switching to a more potent reagent like HATU is often a more reliable solution.
Q5: How does the length of the PEG chain affect the coupling reaction?
A5: Longer PEG chains can exacerbate steric hindrance, potentially slowing down the reaction kinetics and reducing the final yield.[5] While this compound has a relatively short PEG chain, the principle remains the same. For longer PEG linkers, you may need to increase reaction times, use a higher excess of reagents, or consider alternative coupling strategies.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your coupling reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Step | Recommended Solution |
| Incomplete Fmoc Deprotection | Perform a Kaiser test on the resin/substrate before coupling. | Negative Test (Yellow): Repeat the Fmoc deprotection step. Consider a double deprotection or increasing the reaction time. |
| Inefficient Carboxylic Acid Activation | Review your choice of coupling reagent. Standard carbodiimides may be insufficient. | Switch to a more potent coupling reagent such as HATU, HBTU, or COMU. |
| Steric Hindrance | This is inherent to the linker. | Use a higher molar excess of the activated linker and the coupling reagents. Consider performing the reaction at a slightly elevated temperature (e.g., 30-40 °C) to overcome the activation energy barrier. |
| Poor Reagent Quality | Check the expiration dates and storage conditions of your linker, coupling reagents, and solvents. | Use fresh, high-purity reagents and anhydrous solvents. |
Problem 2: Presence of Unreacted Starting Material (Amine)
| Potential Cause | Diagnostic Step | Recommended Solution |
| Insufficient Equivalents of Linker | Analyze the reaction mixture by HPLC or LC-MS to quantify remaining starting amine. | Increase the molar equivalents of the this compound and coupling reagents (e.g., from 1.5 eq to 3-5 eq). |
| Short Reaction Time | Monitor the reaction progress over time using HPLC or LC-MS. | Extend the coupling reaction time. For sterically hindered couplings, 4-24 hours may be necessary. |
| Suboptimal Base | Ensure the base used is non-nucleophilic and sufficiently strong. | Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. |
Data Summary: Comparison of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Common Issues |
| EDC/NHS | Carbodiimide | Moderate | Water-soluble byproducts (with EDC); widely used. | Often inefficient for sterically hindered couplings; potential for side reactions. |
| HBTU/TBTU | Aminium/Uronium | High | Very efficient; fast reaction times.[4] | Can cause guanidinylation of the free N-terminal amine if used in excess. |
| HATU | Aminium/Uronium | Very High | Generally considered more reactive than HBTU, especially for difficult couplings; less racemization.[4] | More expensive than HBTU. |
| PyBOP | Phosphonium | High | Excellent for hindered couplings; does not cause guanidinylation. | Byproducts can be difficult to remove. |
| COMU | Aminium/Uronium | Very High | Efficiency comparable to HATU; safer (non-explosive byproducts); better solubility.[3] | Newer reagent, may be less familiar to some labs. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields with this compound.
-
Preparation:
-
In a reaction vessel, dissolve this compound (1.5 - 3.0 eq) and HATU (1.5 - 3.0 eq) in anhydrous DMF or NMP.
-
In a separate vial, add a non-nucleophilic base such as DIPEA (3.0 - 6.0 eq) to the solvent.
-
-
Pre-activation:
-
Add the DIPEA solution to the linker/HATU mixture.
-
Agitate the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the pre-activated linker solution to your substrate (e.g., resin-bound peptide with a free N-terminal amine, 1.0 eq).
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended up to 24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction completion by taking a small sample of the resin and performing a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the reaction solution and thoroughly wash the solid support with DMF (3-5 times), followed by DCM (3-5 times).
-
Protocol 2: Standard Fmoc Deprotection
This protocol should be performed and confirmed with a positive Kaiser test before starting the coupling reaction.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine (B6355638) in high-purity DMF.
-
Initial Wash: Wash the peptide-resin with DMF (3 times) to ensure proper swelling.
-
First Deprotection: Add the 20% piperidine solution to the resin and agitate at room temperature for 5-10 minutes.
-
Second Deprotection: Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for another 15-20 minutes.
-
Final Washes: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine, which can interfere with the subsequent coupling step.
Visual Guides
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low yields.
General Amide Coupling Reaction Pathway
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing linker length for the formation of productive ternary complexes, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific challenges that may arise during your experiments, focusing on linker-related issues.
Issue 1: High Binary Affinity but No Target Degradation
Question: My PROTAC demonstrates high binding affinity to both the target protein (POI) and the E3 ligase in binary assays, but it fails to induce target degradation in cellular assays. What are the potential linker-related problems?
Answer: This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. The linker is a critical component for the successful assembly of the Target-PROTAC-E3 Ligase complex.[1] Here are several potential linker-related issues and troubleshooting steps:
-
Incorrect Linker Length or Rigidity:
-
Too Short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously to the PROTAC.[1][2][3]
-
Too Long or Flexible: Conversely, a linker that is excessively long or flexible can lead to non-productive binding events. This instability might prevent the proper orientation required for ubiquitination.[1][3]
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can significantly influence the overall properties of the PROTAC. It may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[1][4][]
Troubleshooting Workflow
A systematic approach is essential for diagnosing the underlying issue. The following workflow can help pinpoint the problem:
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Issue 2: The "Hook Effect" is Observed at High Concentrations
Question: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
Answer: The "hook effect" is an inherent characteristic of the PROTAC mechanism.[1][6] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1] Linker design can influence the severity of this effect.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[1][7] This enhanced stability of the ternary complex can help mitigate the hook effect.[1]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This may reduce the formation of non-productive binary complexes.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[9] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[4][9] For some systems, a minimum linker length is necessary to observe any degradation. For instance, one study on PROTACs targeting TBK1 found that linkers shorter than 12 atoms showed no degradation, while those between 12 and 29 atoms were potent.[4][9] It is crucial to experimentally screen a range of linker lengths to find the optimum for your specific system.[2]
Q2: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?
A2: The chemical composition of the linker influences several key aspects of PROTAC function:
-
Flexibility and Rigidity: Alkyl chains are generally more flexible, while incorporating motifs like piperazine, piperidine, or phenyl groups can increase rigidity.[4][] Linker rigidity can be beneficial for pre-organizing the PROTAC into an active conformation.[1]
-
Solubility and Permeability: The linker's properties affect the overall physicochemical profile of the PROTAC. For example, polyethylene (B3416737) glycol (PEG) linkers can improve solubility and permeability.[][9][]
-
Ternary Complex Interactions: The linker itself can form interactions with the target protein or E3 ligase, which can contribute to the stability and cooperativity of the ternary complex.[4][11][12]
Q3: How critical are the linker attachment points?
A3: The points at which the linker connects to the warhead (targeting the protein of interest) and the E3 ligase ligand are crucial.[9][11] The choice of attachment site is typically guided by analyzing solvent-exposed areas of the ligands when bound to their respective proteins to avoid disrupting key binding interactions.[2] An incorrect attachment point can impair the binding affinity of one or both ligands and lead to a non-productive orientation of the proteins within the ternary complex.[9]
Q4: What is ternary complex cooperativity and why is it important?
A4: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.[7]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein. This is generally desirable as it leads to a more stable ternary complex.[7][13]
-
Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein.[7][13]
-
No Cooperativity (α = 1): The binding events are independent.
High positive cooperativity can lead to more efficient degradation at lower PROTAC concentrations and can help mitigate the hook effect.[1][7] The linker plays a significant role in determining cooperativity by influencing the protein-protein interactions within the ternary complex.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Navigating the PROTAC Hook Effect: A Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and overcome the "hook effect," a common challenge in PROTAC experiments that can lead to misinterpretation of data.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" refers to the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2] Instead of a standard sigmoidal dose-response curve, the hook effect results in a characteristic bell-shaped or U-shaped curve.[3] Maximum degradation (Dmax) is observed at an optimal intermediate concentration, while higher concentrations lead to reduced efficacy.[3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at elevated PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][4]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal degradation window and detect the onset of the hook effect.[1]
Troubleshooting Guides
This section provides a structured approach to identifying and addressing common issues related to the hook effect in your PROTAC experiments.
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic manifestation of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. This will help you accurately determine the optimal concentration for maximum degradation.[3]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of ternary complex formation and degradation.[3]
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays (see Experimental Protocols section) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[1][3]
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to testing at concentrations that fall entirely within the hook effect region, or other factors such as poor cell permeability or an inactive compound.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible that your initial concentration range was too high and fell completely within the hook effect region. Test a much broader range of concentrations, including very low (picomolar to nanomolar) and high (micromolar) concentrations.[1]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, masking the true degradation potential.[3] Consider performing cell permeability assays if degradation remains low across all tested concentrations.
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Likely Cause: The intrinsic properties of the PROTAC, such as its binding affinities and linker design, may favor the formation of binary complexes at high concentrations.
-
Mitigation Strategies:
-
Enhance Cooperativity: The rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than binary complexes, even at higher concentrations.[4]
-
Optimize the Linker: The length, rigidity, and chemical composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.
-
Consider Alternative E3 Ligases: If the hook effect persists, exploring PROTACs that recruit different E3 ligases may be a viable strategy, as the nature of the protein-protein interactions within the ternary complex will change.
-
Data Presentation
The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Pronounced Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 12 |
Table 2: Comparison of DC50 and Dmax for PROTACs with Varying Hook Effects
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | ~4 | 88 | Pronounced hook effect observed above 10 nM |
| PROTAC-Y | 15 | 92 | Minimal hook effect up to 10,000 nM |
| PROTAC-Z | 2 | 75 | Moderate hook effect observed above 100 nM |
Experimental Protocols
Detailed methodologies for key experiments to investigate the hook effect are provided below.
1. Western Blotting for Protein Degradation
This protocol outlines the general steps for quantifying target protein degradation.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of protein degradation against the PROTAC concentration.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol describes how to capture and detect the PROTAC-induced ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of PROTAC, a negative control (inactive epimer), and a vehicle control for a specified time (e.g., 4 hours). To prevent degradation of the target protein and capture the ternary complex, co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to controls indicates the formation of the ternary complex.[1]
-
3. NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This protocol outlines a live-cell proximity-based assay to measure ternary complex formation.
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in white, 96-well assay plates.
-
Co-transfect the cells with plasmids encoding for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 donor-to-acceptor plasmid ratio is a good starting point.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[5]
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
-
Reagent Addition and Signal Measurement:
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the NanoBRET® Nano-Glo® Substrate (donor) to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[5]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[5]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the PROTAC hook effect.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC hook effect.
Caption: A troubleshooting workflow for the PROTAC hook effect.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
Technical Support Center: Optimizing PROTACs with PEG Linkers and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects observed with PROTACs containing PEG linkers?
A1: Off-target effects in PROTACs, including those with PEG linkers, can stem from several factors:
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains, leading to their unintended degradation.
-
E3 Ligase Ligand Off-Targets: While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are generally selective, they can sometimes recruit unintended proteins, particularly zinc-finger proteins in the case of CRBN-based PROTACs.[1]
-
Formation of Non-productive Ternary Complexes: The PROTAC might induce the formation of a ternary complex between the E3 ligase and an unintended protein, leading to its degradation.[1] The flexibility and length of the PEG linker can influence the geometry of this complex and, consequently, its off-target potential.[2]
-
Hydrophobic Interactions of the Linker: While PEG linkers are generally hydrophilic, longer or more complex linker structures can still possess hydrophobic regions that may lead to non-specific binding to off-target proteins.[3][4]
-
High PROTAC Concentrations: At elevated concentrations, PROTACs can lead to a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) predominates over the productive ternary complex, potentially increasing the chance of off-target interactions.[5] Furthermore, high concentrations can induce cytotoxicity and non-specific protein degradation.[6]
Q2: How does the length and composition of a PEG linker influence the off-target profile of a PROTAC?
A2: The PEG linker is a critical determinant of a PROTAC's specificity and off-target profile.[7] Its length and composition influence several key factors:
-
Ternary Complex Geometry: The linker's length and flexibility dictate the spatial arrangement of the POI and the E3 ligase within the ternary complex.[8] An optimal linker length is crucial for forming a productive complex that favors ubiquitination of the intended target. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive orientation or increased flexibility, potentially allowing for the accommodation of off-target proteins.[2]
-
Physicochemical Properties: PEG linkers enhance the hydrophilicity and solubility of PROTAC molecules.[3] However, the overall hydrophobicity of the PROTAC, influenced by the warhead, E3 ligase ligand, and the linker itself, can affect cell permeability and non-specific binding.[4]
-
Cooperativity: The linker plays a crucial role in the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the binding of the other, is desirable for potent and selective degradation. The linker's properties can modulate these protein-protein interactions within the ternary complex.
Q3: What are the initial steps to take when significant off-target degradation is observed?
A3: When significant off-target effects are detected, a systematic approach is recommended:
-
Confirm On-Target Activity: First, ensure that your PROTAC is effectively degrading the intended target protein at the tested concentrations.
-
Perform a Dose-Response Analysis: Titrate your PROTAC over a wide concentration range to identify the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects. This can also reveal a potential "hook effect."[9]
-
Utilize Negative Controls: Employ control compounds to differentiate between on-target and off-target effects. An inactive enantiomer of the warhead or a PROTAC with a mutated E3 ligase binding ligand can help determine if the observed effects are dependent on target engagement and E3 ligase recruitment.[6]
-
Assess Warhead Selectivity: Test the warhead compound alone to evaluate its intrinsic binding profile and potential for off-target engagement.
Troubleshooting Guides
Problem 1: My PROTAC with a PEG linker shows degradation of the target protein, but global proteomics analysis reveals significant degradation of unrelated proteins.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High PROTAC Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., from low nanomolar to high micromolar). Include a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.[6] | Identify an optimal concentration window with maximal on-target degradation and minimal off-target effects and cytotoxicity. |
| Promiscuous Warhead | Test the warhead molecule alone for its binding affinity to the off-target proteins identified by proteomics. If available, use a structurally related but inactive analog as a negative control. | Determine if the off-target degradation is driven by the inherent lack of selectivity of the warhead. |
| Suboptimal Linker Length/Composition | Synthesize a focused library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5) and different attachment points on the warhead or E3 ligase ligand.[2] | Identify a PROTAC with an optimized linker that maintains on-target degradation while reducing or eliminating off-target effects. |
| Formation of Off-Target Ternary Complexes | Utilize biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to assess the formation and stability of ternary complexes with the identified off-target proteins.[10][11] | Confirm if the PROTAC is forming stable ternary complexes with off-target proteins, which would explain their degradation. |
Problem 2: I am observing a pronounced "hook effect" at higher concentrations of my PEGylated PROTAC, and I'm concerned about off-target effects in this concentration range.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Binary Binding Affinities | The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, leading to the formation of unproductive binary complexes at high concentrations. | Consider designing PROTACs with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. |
| Inefficient Ternary Complex Formation | The linker may not be optimal for facilitating the protein-protein interactions required for a stable ternary complex, leading to an equilibrium that favors binary complexes at higher concentrations. | Optimize the linker to enhance ternary complex cooperativity. A more rigid or conformationally constrained linker might be beneficial. |
| Linker-Mediated Aggregation | At high concentrations, the PEG linker could contribute to the aggregation of the PROTAC, reducing its effective concentration for forming the ternary complex. | Assess the solubility and aggregation properties of the PROTAC at various concentrations. Modifying the linker to improve solubility may be necessary. |
Quantitative Data Summary
The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. The following tables summarize the impact of PEG linker length on the efficacy of PROTACs targeting different proteins.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <20 |
| PROTAC B | PEG | 16 | 100 | ~80 |
| PROTAC C | PEG | 20 | 500 | ~60 |
| Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[12] |
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) |
| BTK Degrader 1 | PEG | 2 | 50 |
| BTK Degrader 2 | PEG | 4 | 10 |
| BTK Degrader 3 | PEG | 6 | 25 |
| Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system, up to a certain point.[13] |
Experimental Protocols
1. Global Proteomics using Mass Spectrometry for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Methodology:
-
Cell Culture and Treatment: Culture your cell line of interest to 70-80% confluency. Treat cells with your PEGylated PROTAC at various concentrations (including a vehicle control) for a predetermined time course (e.g., 24 hours). Include a negative control PROTAC (e.g., with a mutated E3 ligase ligand).[14]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration of each lysate. Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).[14]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[14]
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins with statistically significant and dose-dependent changes in abundance in the PROTAC-treated samples compared to controls. Proteins that show a significant decrease in abundance are considered potential off-targets.[14]
2. Western Blot for Validation of Off-Target Degradation
This protocol is for validating the degradation of specific off-target proteins identified from global proteomics.
Methodology:
-
Cell Culture and Treatment: Treat cells with your PROTAC and controls as described in the proteomics protocol.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate to ensure equal loading.[15]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the potential off-target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[15]
-
-
Detection and Analysis: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence or fluorescence). Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to confirm degradation.[16]
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC is binding to its intended target and can also be adapted to assess engagement with potential off-target proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with your PROTAC or vehicle control.[6]
-
Heating: Heat the cell lysates to a range of temperatures.[6]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble protein remaining at each temperature using methods like Western blotting or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.[17]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selvita.com [selvita.com]
- 11. aragen.com [aragen.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing cell permeability of PROTACs with a PEG3-amide linker.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing a PEG3-amide linker.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions encountered when working with PROTACs and cell permeability.
Q1: My PROTAC, which uses a PEG3-amide linker, shows potent biochemical activity but has poor efficacy in cellular assays. What is the likely cause?
A: This is a common challenge in PROTAC development. A significant drop in activity when moving from a cell-free biochemical assay to a cellular context often points to poor cell membrane permeability.[1][2] PROTACs are large molecules, frequently with molecular weights over 800 Da and high polar surface areas, placing them "beyond the Rule of 5" and making it difficult for them to passively diffuse across the lipophilic cell membrane.[1][3][4] While your PROTAC can effectively form a ternary complex in a test tube, it may not be reaching its intracellular target in sufficient concentrations to induce protein degradation. It is crucial to experimentally measure the permeability of your compound to confirm this hypothesis.[1]
Q2: What are the advantages and disadvantages of a PEG3-amide linker for cell permeability?
A: The linker is a critical component that influences a PROTAC's physicochemical properties.[5][6]
-
Advantages: Polyethylene glycol (PEG) linkers are frequently used because they increase the aqueous solubility of the PROTAC, which is beneficial for formulation and bioavailability.[7][8][9] The flexibility of PEG linkers can also allow the PROTAC to adopt folded, more compact conformations that shield its polar surface area, an effect sometimes called the "chameleon effect," which can facilitate membrane crossing.[3][10]
-
Disadvantages: While beneficial for solubility, the hydrophilicity of PEG linkers can hinder passive diffusion across the cell membrane.[10] Studies have shown that increasing PEG chain length can sometimes lead to a decrease in permeability.[11] Furthermore, the amide bond itself, while synthetically convenient, can contribute to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]
Q3: My PROTAC with a PEG3-amide linker has confirmed low permeability. What chemical modifications can I make to improve it?
A: If low permeability is the issue, several rational design strategies can be employed, focusing on the linker:
-
Amide-to-Ester Substitution: A bioisosteric substitution of the amide bond with an ester has been shown to be a highly effective strategy. This single change can significantly improve permeability and cellular activity without negatively impacting intracellular stability or ternary complex formation.[11]
-
Reduce Hydrogen Bond Donors (HBDs): Systematically cap or replace HBDs on the linker where possible. This reduces the polar surface area and the energy penalty of desolvation required for the PROTAC to enter the lipid bilayer.[1]
-
Incorporate More Rigid Moieties: While PEG is flexible, incorporating rigid structures like piperidine (B6355638) or piperazine (B1678402) rings into the linker can enhance cell permeability.[3][4][6] These linkers can pre-organize the PROTAC into a conformation favorable for cell entry and ternary complex formation.[3]
-
Tune Lipophilicity: While increasing lipophilicity can improve permeability, a delicate balance must be struck. Excessive lipophilicity can decrease solubility and increase non-specific binding. Systematically replacing a portion of the PEG linker with a more lipophilic group, such as a phenyl ring, can be explored.[12]
Q4: How do I experimentally measure the cell permeability of my PROTAC?
A: Two standard assays are widely used to quantify PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective way to get an initial assessment of a compound's ability to cross a lipid barrier.[13][14]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It measures both passive diffusion and the effects of active transport.[13] A key output is the efflux ratio, which indicates if the PROTAC is being actively pumped out of the cell by transporters. An efflux ratio greater than 2 suggests active efflux.[1][13]
Q5: I observe a bell-shaped dose-response curve where protein degradation decreases at higher concentrations of my PROTAC. What is happening?
A: This phenomenon is known as the "hook effect."[2][4] It occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[2][10] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximum degradation and to test your PROTAC at lower concentrations (nanomolar to low micromolar) to find the "sweet spot."[2]
Data Presentation: Linker Impact on Permeability
The following tables summarize representative data illustrating how linker composition can affect PROTAC permeability.
Table 1: Effect of PEG Linker Length on Permeability of Model Compounds Data is illustrative and based on findings reported in related studies.[11]
| Compound ID | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Note |
| Model-1 | Short Alkyl | 2.5 ± 0.3 | Highest permeability in this series. |
| Model-2 | PEG1-Amide | 1.8 ± 0.2 | Permeability decreases with PEG addition. |
| Model-3 | PEG2-Amide | 0.9 ± 0.1 | Further decrease in permeability. |
| Model-4 | PEG3-Amide | < 0.1 (Below Quantification Limit) | Lowest permeability, likely due to increased polarity.[11] |
Table 2: Impact of Amide-to-Ester Substitution on PROTAC Permeability This table demonstrates the significant improvement in permeability achieved by substituting an amide linkage with an ester.[11]
| PROTAC Pair | Linkage Type | E3 Ligase Ligand | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Improvement |
| PROTAC-A1 | Amide | VHL | 0.2 ± 0.05 | - |
| PROTAC-A2 | Ester | VHL | 2.1 ± 0.3 | 10.5x |
| PROTAC-B1 | Amide | CRBN | 0.5 ± 0.1 | - |
| PROTAC-B2 | Ester | CRBN | 3.5 ± 0.4 | 7.0x |
Mandatory Visualizations
Diagrams of Key Processes and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation, highlighting cell permeation as the initial critical step.
Caption: A troubleshooting workflow for addressing poor PROTAC cellular activity, starting with permeability assessment.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of a PROTAC.
Materials:
-
96-well PAMPA plate system (a donor plate and an acceptor plate with a microfilter coated with a lipid solution, e.g., phosphatidylcholine in dodecane).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well UV-compatible plate for analysis.
-
Plate shaker.
-
Spectrophotometer or LC-MS/MS for quantification.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate:
-
Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to not disrupt the lipid membrane.[1]
-
Add 200 µL of the PROTAC working solution to the wells of the 96-well donor plate.
-
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are in contact with the solutions in both plates.
-
Incubation: Incubate the plate sandwich at room temperature (25°C) for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using a standard formula that accounts for the volume of the wells, the surface area of the filter, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
This assay evaluates bidirectional transport across a cellular monolayer.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well plates).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
Lucifer yellow for monolayer integrity testing.
-
LC-MS/MS for analysis.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[13]
-
Monolayer Integrity Test: Before the assay, check the integrity of the cell monolayer using a marker like Lucifer yellow.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[13]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical (top) chamber. Add fresh HBSS to the basolateral (bottom) chamber.[13]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[13]
-
Sample Collection & Analysis: At the end of the incubation, collect samples from both chambers. Determine the concentration of the PROTAC in the samples using LC-MS/MS.[13]
-
Data Calculation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Fmoc-NH-PEG3-amide-CH2OCH2COOH linker stability issues in vitro.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro stability of the Fmoc-NH-PEG3-amide-CH2OCH2COOH linker. This resource is designed to help you identify and address potential stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential points of instability in the this compound linker?
A1: The this compound linker has three main chemical features that can be susceptible to degradation under certain in vitro conditions:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This protecting group is intentionally labile to basic conditions and is typically removed using a mild base like piperidine.[1][2] Inadvertent exposure to basic pH environments during your experiment can lead to premature deprotection.
-
Amide bond: While generally stable, the amide bond can be susceptible to enzymatic cleavage by proteases or peptidases that may be present in biological matrices like plasma or cell lysates.[3][4] Hydrolysis can also occur under strongly acidic or basic conditions, although it is generally a slow process at physiological pH.[5][6]
-
Ether linkages (within the PEG3 and CH2OCH2COOH moieties): Ether bonds are generally very stable.[7] However, they can be cleaved under strongly acidic conditions, which are not typical for most in vitro biological assays but might be encountered during certain analytical procedures.[6][8]
Q2: Under what in vitro conditions might I expect to see degradation of this linker?
A2: Degradation of the linker is most likely to be observed in the following scenarios:
-
Presence of endogenous enzymes: When incubated in biological matrices such as plasma, serum, or cell lysates, endogenous proteases and other hydrolases can potentially cleave the amide bond.[3][9]
-
Non-physiological pH: Exposure to pH values significantly outside the neutral range (pH 6-8) can lead to the hydrolysis of the amide bond or cleavage of the ether linkages (at very low pH).[10][11] Basic conditions (pH > 8) will certainly lead to the removal of the Fmoc group.[1]
-
Harsh chemical treatments: Certain reagents used in sample preparation or analysis could potentially affect the linker's integrity.
Q3: How can I monitor the stability of my molecule containing this linker?
A3: The stability of your conjugate can be monitored using a combination of chromatographic and mass spectrometric techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the intact molecule from its degradation products. By monitoring the decrease in the peak area of the parent molecule and the appearance of new peaks over time, you can assess the stability.[12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for both separating and identifying the parent molecule and its degradation products.[14][15][16][17] By analyzing the masses of the observed species, you can pinpoint the site of cleavage within the linker.
Troubleshooting Guides
Issue 1: Premature loss of the Fmoc protecting group.
-
Symptom: LC-MS analysis shows a significant peak corresponding to the mass of your molecule without the Fmoc group (a mass decrease of 222.25 Da).
-
Possible Cause: The experimental conditions are too basic. The pH of your buffer or cell culture medium may be higher than intended.
-
Troubleshooting Steps:
-
Verify pH: Carefully measure and confirm the pH of all solutions and media used in your experiment.
-
Buffer Selection: Ensure you are using a well-buffered system that can maintain a stable pH throughout the incubation period.
-
Avoid Basic Additives: Check if any components of your experimental setup could be introducing basicity.
-
Issue 2: Unexpected cleavage of the linker, leading to the release of the attached molecule.
-
Symptom: HPLC or LC-MS analysis shows a decrease in the concentration of the parent molecule and the appearance of a new peak corresponding to the free molecule that was attached to the linker.
-
Possible Cause 1: Enzymatic degradation of the amide bond.
-
Troubleshooting Steps:
-
Run a control in buffer: Incubate your molecule in a simple buffer (e.g., PBS) under the same conditions. If the degradation is significantly less than in the biological matrix (e.g., plasma), enzymatic activity is the likely cause.[18]
-
Use protease inhibitors: Add a cocktail of broad-spectrum protease inhibitors to your biological matrix to see if this reduces the rate of degradation.
-
Heat-inactivate plasma/serum: Heating plasma or serum (e.g., at 56°C for 30 minutes) can denature many enzymes. Compare the stability in heat-inactivated versus active matrix.
-
-
-
Possible Cause 2: Hydrolysis of the amide or ether linkage due to non-physiological pH.
-
Troubleshooting Steps:
-
Confirm pH of your assay: As with Fmoc group loss, ensure the pH of your experimental setup is within the desired range.
-
Forced degradation study: To understand the linker's susceptibility to pH, perform a forced degradation study by incubating your molecule in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).[10][19][20][21] This will help you create a stability profile.
-
-
Quantitative Data on Linker Stability
The following tables summarize stability data for linkers with similar functionalities. Note that this data is for analogous structures and may not be directly representative of the this compound linker.
Table 1: Half-life of a Silyl (B83357) Ether Linker at Different pH Values
| pH | Half-life (days) |
| 5.0 | 0.091 |
| 6.0 | 1.08 |
| 7.4 | 2.94 |
| (Data adapted from a study on DMS silyl ether cross-linkers)[22] |
Table 2: In Vitro Half-life of PROTACs with Different Linker Types in Human Liver Microsomes (HLM)
| PROTAC Target | Linker Type | Matrix | Half-life (t½) |
| BET Degrader | Piperidine/Piperazine-based (Rigid) | HLM | > 240 min |
| Pirin-targeting PROTAC | PEG-based | Mouse Liver Microsomes | 13 min |
| Pirin-targeting PROTAC | Piperazine/Pyrimidine-based (Rigid) | Mouse Liver Microsomes | > 240 min |
| (Data adapted from a study on PROTAC stability)[5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker-conjugated molecule in plasma.
Materials:
-
Test molecule stock solution (e.g., in DMSO).
-
Plasma (human, mouse, rat, etc.), freshly prepared with anticoagulant (e.g., heparin, EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Preparation: Pre-warm plasma and PBS to 37°C.
-
Incubation: Spike the test molecule into the pre-warmed plasma and PBS (as a control) to a final concentration of ~1 µM. The final DMSO concentration should be <1%.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold quenching solution to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent molecule at each time point.
-
Data Analysis: Plot the percentage of the remaining parent molecule versus time to determine the degradation rate and half-life.
Protocol 2: Forced Degradation Study
Objective: To determine the degradation pathway and intrinsic stability of the molecule under various stress conditions.[20]
Materials:
-
Test molecule stock solution.
-
Buffers of varying pH (e.g., 0.1 M HCl for acidic, PBS for neutral, 0.1 M NaOH for basic).
-
Oxidizing agent (e.g., 3% H₂O₂).
-
HPLC or LC-MS/MS system.
Procedure:
-
Sample Preparation: Prepare separate solutions of your molecule in the different stress condition buffers.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours). A time-zero sample should also be analyzed.
-
Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by HPLC or LC-MS/MS to identify and quantify the parent molecule and any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the time-zero sample to identify degradation products and determine the percentage of degradation under each condition.
Visualizations
Caption: Troubleshooting decision tree for linker instability.
Caption: General workflow for an in vitro stability assay.
Caption: Potential cleavage sites of the linker.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ospt.osi.lv [ospt.osi.lv]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 14. enovatia.com [enovatia.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Binding of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of non-specific binding and off-target effects of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of PROTACs and why is it a concern?
A1: Non-specific binding of PROTACs refers to their interaction with proteins other than the intended target protein of interest (POI). This can lead to two main types of undesired effects:
-
Off-target degradation: The PROTAC induces the degradation of proteins other than the POI. This occurs when the PROTAC can form a stable ternary complex with an off-target protein and an E3 ligase.[1][2]
-
Off-target inhibition: The warhead of the PROTAC binds to and inhibits the function of other proteins without necessarily leading to their degradation.
These off-target effects can lead to cellular toxicity, misinterpretation of experimental results, and potential adverse effects in a therapeutic setting.[1][2] Therefore, minimizing non-specific binding is crucial for the development of safe and effective PROTACs.
Q2: What are the key design strategies to reduce non-specific binding of PROTACs?
A2: Several rational design strategies can be employed to enhance the selectivity of PROTACs:
-
Optimize the Target-Binding Warhead: The selectivity of the warhead for the POI is a primary determinant of PROTAC specificity. Using a more selective binder for your protein of interest can significantly reduce off-target engagement.[3]
-
Modify the Linker: The linker plays a critical role in the formation and stability of the ternary complex.[4] Optimizing the linker's length, composition (e.g., polyethylene (B3416737) glycol [PEG] or alkyl chains), and attachment points can improve the selectivity for the on-target ternary complex over off-target ones.[4][5]
-
Select a Different E3 Ligase: The two most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL). These ligases have different expression profiles across tissues and recognize different structural motifs, which can be exploited to improve selectivity.[][7] For instance, CRBN-based PROTACs are often effective for nuclear oncoproteins due to CRBN's abundance in hematopoietic cells, while VHL-based degraders may offer higher selectivity due to a smaller promiscuity window.[]
-
Introduce Tumor-Specific Targeting Moieties: To enhance tissue- and cell-type selectivity, PROTACs can be conjugated with molecules that target specific cell surface receptors, such as antibodies (Antibody-PROTAC conjugates), folate, or aptamers.[8]
Q3: How can I experimentally assess the off-target effects of my PROTAC?
A3: A multi-pronged approach is essential for a comprehensive evaluation of off-target protein degradation:
-
Global Proteomics (Mass Spectrometry): This is an unbiased method to identify and quantify changes in protein abundance across the entire proteome upon PROTAC treatment.[1][9] Techniques like Tandem Mass Tagging (TMT) or Data-Independent Acquisition (DIA) can provide a global view of off-target degradation.[3][10]
-
Targeted Validation Assays: Once potential off-targets are identified from global proteomics, their degradation should be validated using targeted methods like Western Blotting or In-Cell Western/ELISA.[2]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the engagement of your PROTAC with both its intended target and potential off-targets in a cellular context. The binding of a ligand can stabilize a protein, leading to a higher melting temperature.[11][12][13]
Q4: What is the "hook effect" and how can I troubleshoot it?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations, resulting in a bell-shaped dose-response curve.[14] This occurs because at high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[14][15]
To troubleshoot the hook effect:
-
Extend the Dose-Response Range: Use a wider range of concentrations with smaller dilution steps to accurately identify the optimal degradation concentration (DC50) and the point at which the hook effect begins.[14]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points to understand the kinetics of the system.[14]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays to directly measure ternary complex formation and correlate it with the degradation profile.[16]
Troubleshooting Guides
Problem 1: My PROTAC shows weak or no degradation of the target protein.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties (e.g., increase hydrophilicity with PEG).[5] | Enhanced intracellular concentration of the PROTAC and improved degradation. |
| Inefficient Ternary Complex Formation | Optimize the linker length and composition. Screen different E3 ligase ligands (e.g., CRBN vs. VHL).[17] | Identification of a PROTAC with improved ternary complex formation and degradation efficiency. |
| Low E3 Ligase Expression | Check the expression level of the recruited E3 ligase in your cell line using Western Blot or qPCR.[18] | Confirmation that the cellular machinery for degradation is present at sufficient levels. |
| High PROTAC Concentration (Hook Effect) | Perform a dose-response experiment with a wider range of concentrations, including very low concentrations.[16] | Identification of an optimal concentration for degradation, revealing a potential hook effect at higher concentrations. |
Problem 2: My PROTAC shows significant degradation of off-target proteins.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Warhead Selectivity | Test the warhead compound alone to assess its binding profile against a panel of related proteins.[3] | Determination if the off-target effects are driven by the warhead's promiscuity. |
| Suboptimal Linker Design | Synthesize and test a series of PROTACs with varying linker lengths and compositions.[4] | Identification of a linker that favors the on-target ternary complex over off-target ones. |
| Inappropriate E3 Ligase Choice | If using a CRBN-based PROTAC, test a VHL-based version, and vice versa.[][7] | One E3 ligase may be more selective than another in a particular cellular context, leading to reduced off-target degradation. |
| Pomalidomide-based Off-Targets | For pomalidomide-based PROTACs, off-target degradation of zinc-finger proteins is a known issue. Modify the pomalidomide (B1683931) moiety, for example, at the C5 position, to reduce these effects.[19] | Reduced degradation of known pomalidomide neosubstrates. |
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for ERα Degradation
| PROTAC | Linker Length (atoms) | ERα Degradation (DC50, nM) |
| PROTAC 1 | 9 | >1000 |
| PROTAC 2 | 12 | 250 |
| PROTAC 3 | 16 | 50 |
| PROTAC 4 | 19 | 500 |
| PROTAC 5 | 21 | >1000 |
This table illustrates that an optimal linker length is crucial for potent protein degradation, with linkers that are too short or too long being less effective. Data is hypothetical but based on trends observed in the literature.[4][20]
Table 2: Comparative Performance of VHL and CRBN-based PROTACs for KRAS G12D Degradation
| E3 Ligase Recruited | PROTAC Example | Degradation Potency (DC50) | Anti-proliferative Effect (IC50) | Reference |
| VHL | LC-2 | ~10 nM | ~20 nM | [7] |
| CRBN | ASP-4396 | Data not publicly available | In clinical trials | [7] |
This table summarizes that VHL-recruiting PROTACs have generally shown more potent degradation of KRAS G12D in preclinical studies, though CRBN-based degraders are also advancing clinically.[7]
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase). Incubate for a duration determined by time-course experiments (e.g., 6, 12, or 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer. Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to controls. These are your potential off-targets.[1][2][10]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Compound Treatment: Treat intact cells with your PROTAC at various concentrations. Include a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification and Detection: Collect the supernatant and quantify the amount of soluble target protein remaining using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[11][12][21]
Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the labeled cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer.
-
Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[22][23][24][25]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for identifying off-target protein degradation.
Caption: Logical workflow for troubleshooting the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sapient.bio [sapient.bio]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Protein Degrader [proteomics.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 22. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. selvita.com [selvita.com]
- 25. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Fmoc Deprotection for Complex Molecules
Welcome to our technical support center for optimizing Fmoc deprotection of complex molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific problems that may arise during the Fmoc deprotection step.
Issue: Incomplete Fmoc Deprotection
Symptom: The Kaiser test is positive (blue beads), or UV monitoring of the DBU-piperidine adduct shows a prolonged or incomplete reaction profile.[1] This indicates the presence of unreacted N-terminal Fmoc groups, which will lead to deletion sequences in the final peptide.[2]
Possible Causes & Solutions:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which hinder the access of the deprotection reagent. This is common with hydrophobic residues such as Val, Ile, and Leu.[1][3]
-
Solution 1: Modify Reaction Conditions. Changing the solvent from DMF to N-methyl-2-pyrrolidone (NMP) can improve resin swelling and disrupt aggregation.[1] Gentle heating can also help, but must be carefully controlled to avoid side reactions.[1]
-
Solution 2: Use Chaotropic Agents. The addition of chaotropic salts can help break up secondary structures.[3]
-
Solution 3: Incorporate "Difficult" Sequence Strategies. The use of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting aggregation.[1]
-
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the piperidine (B6355638) base from accessing the Fmoc group.[1]
-
Solution: Use a Stronger, Less Sterically Hindered Base. A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (B1678402) has been shown to be effective for sterically hindered or aggregated sequences.[1][4][5]
-
-
Insufficient Deprotection Time: Standard deprotection times may not be adequate for "difficult" sequences.[1]
-
Solution: Extend the Deprotection Time. Increase the duration of the deprotection step and monitor completion using the Kaiser test or UV monitoring.[1]
-
Experimental Workflow for Troubleshooting Incomplete Fmoc Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Fmoc deprotection?
A1: The most common method for Fmoc deprotection is treatment with a 20-50% solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[6][7] The reaction is usually complete within 10 minutes at room temperature.[8]
| Parameter | Standard Condition |
| Reagent | Piperidine |
| Concentration | 20-50% (v/v) |
| Solvent | DMF |
| Time | 5-20 minutes |
| Temperature | Room Temperature |
Q2: What are some common side reactions during Fmoc deprotection and how can they be minimized?
A2: Several side reactions can occur under the basic conditions of Fmoc deprotection. The most common are aspartimide formation and diketopiperazine formation.
-
Aspartimide Formation: This occurs at Asp-Xxx sequences, where the peptide backbone nitrogen attacks the side-chain carbonyl, forming a cyclic imide. This can lead to epimerization and the formation of β-aspartyl peptides.[3][9]
-
Minimization: Adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can suppress aspartimide formation.[3][7] Using a milder base, such as piperazine, has also been shown to cause less of this side reaction.[9]
-
-
Diketopiperazine (DKP) Formation: This side reaction is most prevalent at the dipeptide stage, especially when Proline is one of the first two residues.[3] The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[10]
Logical Relationship of Common Side Reactions and Mitigation Strategies
Caption: Relationship between Fmoc deprotection, side reactions, and mitigation.
Q3: Are there alternatives to piperidine for Fmoc deprotection?
A3: Yes, several alternatives to piperidine are available and may be preferable for certain applications, such as with sensitive or aggregation-prone sequences.
| Reagent/System | Concentration | Solvent | Advantages | Considerations |
| Piperazine/DBU | 5% Piperazine, 2% DBU | NMP | Effective for sterically hindered and aggregated sequences; can minimize DKP formation.[1][4][5] | DBU should not be used with C-terminal Asp(tBu) residues due to increased risk of aspartimide formation.[1] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | Similar efficiency to piperidine.[2] | May still cause side reactions in sensitive sequences. |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Milder base, reduces aspartimide formation.[2][9] | Less efficient than piperidine, may require longer reaction times.[2] |
| Pyrrolidine | - | Green Solvents (e.g., NBP, TamiSolve) | Expands the range of usable "green" solvents in SPPS.[10] | May increase DKP and aspartimide formation in prone sequences.[10] |
Q4: How does the choice of resin affect Fmoc deprotection and subsequent cleavage?
A4: The choice of resin is critical, especially for complex peptides. For instance, using a 2-chlorotrityl chloride resin is beneficial for peptides with C-terminal Proline to minimize diketopiperazine formation.[3] The linker on the resin also dictates the cleavage conditions. For example, peptides synthesized on a Rink Amide resin are typically cleaved with a high concentration of trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers to protect sensitive residues from reactive species generated during deprotection.[11]
Key Experimental Protocols
Kaiser Test Protocol (Qualitative test for free primary amines)
-
Reagents:
-
Solution A: 5g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (1-5 mg) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Blue beads and blue solution: Positive result, indicating the presence of free primary amines (incomplete coupling or complete deprotection).
-
Colorless/yellow beads and solution: Negative result, indicating the absence of free primary amines (complete coupling or incomplete deprotection).
-
Standard Fmoc Deprotection Protocol
-
Swell the peptidyl-resin in DMF.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the next coupling step.
Cleavage from Rink Amide Resin
-
Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole. CAUTION: Prepare and use in a well-ventilated fume hood.
-
Procedure:
-
Wash the dried peptidyl-resin with dichloromethane (B109758) (DCM).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genscript.com [genscript.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting guide for PROTAC purification by chromatography.
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the chromatographic purification of Proteolysis Targeting Chimeras (PROTACs).
General Troubleshooting Workflow
The first step in troubleshooting is to systematically identify the potential cause of the purification issue. The following workflow provides a logical approach to diagnosing and resolving common problems.
Caption: General workflow for troubleshooting PROTAC purification.
Frequently Asked Questions (FAQs)
Category 1: Poor Peak Shape
Question: Why am I seeing split or multiple peaks for my PROTAC, even though it should be a single compound?
Answer: Peak splitting is a common issue with PROTACs due to their complex structures.[1] Potential causes include:
-
Multiple Chiral Centers: PROTACs often contain several chiral centers, leading to the presence of diastereomers that can be separated by chromatography.[1]
-
Conformational Isomers: The flexible linkers in PROTACs can result in different stable conformations that interact differently with the stationary phase.
-
On-Column Degradation: The PROTAC may be unstable under the chromatographic conditions, leading to degradation products appearing as separate peaks.
-
Column Issues: A poorly packed column or a clogged frit can cause the sample path to split, resulting in distorted peaks.[2]
Solution Workflow:
Caption: Decision tree for troubleshooting peak splitting issues.
To improve peak shape, you can try optimizing the liquid chromatography method by screening different columns, replacing the mobile phase, regulating the gradient, and reducing the ion source temperature.[1]
Question: My PROTAC peak is tailing or broadening excessively. What can I do?
Answer: Peak tailing and broadening reduce resolution and purity. The primary causes are often related to secondary interactions between the PROTAC and the stationary phase or issues with the HPLC system.
| Problem | Potential Cause | Recommended Solution | Citation |
| Peak Tailing | Ionic Interactions: Basic functional groups on the PROTAC interacting with residual acidic silanols on the silica-based column. | Adjust mobile phase pH to suppress ionization. Add an ion-pairing agent. Use an end-capped column. | [3] |
| Column Overload: Injecting too much sample mass. | Reduce the amount of sample injected. | [3] | |
| Peak Broadening | Large Mixing Spaces: Excessive volume in tubing or fittings post-column. | Reduce the length and inner diameter of all post-column tubing. | [2] |
| Sub-optimal Flow Rate: Flow rate is too high for efficient mass transfer. | Reduce the flow rate. | [2][3] | |
| High Viscosity: Sample is too viscous. | Dilute the sample with the mobile phase. | [2] |
Category 2: Recovery and Purity
Question: I'm experiencing very low or no recovery of my PROTAC after purification. Where did my compound go?
Answer: Low recovery is a critical issue that can halt progress. Several factors could be responsible:
-
Poor Binding (IEX/Affinity): The buffer conditions (pH, ionic strength) may not be suitable for your PROTAC to bind to the column.[4] For ion exchange, ensure the buffer pH is at least 0.5 units away from your protein's isoelectric point (pI).[4]
-
Precipitation: PROTACs can have poor solubility.[5] The compound may be precipitating on the column, especially if the organic modifier concentration is too low at the beginning of a reverse-phase gradient. Modify buffer or salt conditions to maintain stability.[2][6]
-
Nonspecific Adsorption: Due to their large size and exposed ions, PROTACs can bind nonspecifically to surfaces like glass or plastic tubing and even the chromatography matrix itself.[1] Consider using low-binding materials and adding detergents like Triton X-100 or Tween 20 to your mobile phase to block nonspecific binding sites.[1]
-
Degradation: The fragile linker structure in PROTACs can be susceptible to breakage under harsh pH or temperature conditions.[1] Adding protease inhibitors can prevent proteolytic digestion.[2][7]
Question: My purified PROTAC is not pure. How can I improve the resolution?
Answer: Achieving high purity is essential. If you are seeing co-eluting impurities, consider the following strategies:
| Strategy | Description | Citation |
| Optimize Elution Gradient | A gradient that is too steep will cause compounds to elute too closely together. Use a shallower gradient to increase separation. | [2][3] |
| Change Selectivity | Modify the mobile phase (e.g., change organic solvent from acetonitrile (B52724) to methanol), change the stationary phase (e.g., C18 to Phenyl-Hexyl), or adjust the temperature. | [3][8] |
| Orthogonal Chromatography | Add a second purification step that separates compounds based on a different principle (e.g., reverse-phase followed by size-exclusion). | [9] |
| Column Maintenance | Impurities from previous runs can leach off the column. Implement a rigorous column cleaning protocol between runs. | [3][10] |
Category 3: System and Method Issues
Question: The backpressure on my HPLC system is too high. What should I do?
Answer: High backpressure can damage the pump and the column. It is almost always caused by a blockage.
-
Identify the Source: Systematically disconnect components (column, guard column, in-line filters) starting from the detector and working backward to see when the pressure drops.
-
Check for Precipitation: PROTACs may precipitate if the sample is not fully solubilized in the mobile phase.[2][5] Ensure the sample is filtered through a 0.22 or 0.45 µm filter before injection.[2]
-
Filter Mobile Phase: Always filter and degas buffers and solvents to prevent microbial growth and particulate matter from clogging the system.[2][6]
-
Clean the Column: If the column is clogged, reverse the flow direction and flush with a series of strong solvents (consult the column manufacturer's instructions).[2][10]
Question: My retention times are drifting or inconsistent between runs. Why is this happening?
Answer: Inconsistent retention times make data analysis unreliable. The most common causes are related to the mobile phase or the column.
-
Mobile Phase Composition: In reverse-phase chromatography, even a 1% error in the organic solvent concentration can change retention times by 5-15%.[11] Prepare mobile phases gravimetrically for higher accuracy.
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection. This is especially important for ion-pair and HILIC chromatography.[6][11] A minimum of 5-10 column volumes is typically recommended.[11]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column thermostat to maintain a constant temperature.[12]
-
Pump Performance: Leaks or failing check valves in the pump can lead to an inconsistent mobile phase composition and flow rate, causing erratic retention times.[12]
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification of a PROTAC
This protocol provides a starting point for purifying a PROTAC using a C18 column. Optimization will be required based on the specific properties of your molecule.
-
Sample Preparation:
-
Dissolve the crude PROTAC sample in a suitable solvent, such as DMSO, to create a concentrated stock solution.[5]
-
Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a concentration suitable for injection.
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates.[2]
-
-
System Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% FA or TFA.
-
Purge the pump lines with fresh mobile phase to remove any air bubbles.
-
-
Column Equilibration:
-
Install a suitable C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) at a flow rate of 1 mL/min for at least 10 column volumes, or until the baseline is stable.[11]
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run a linear gradient. A typical starting gradient could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: Hold at 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: Re-equilibrate at 5% B
-
-
Monitor the elution profile using a UV detector, typically at 254 nm and/or 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peak(s).
-
Analyze the purity of the collected fractions using analytical LC-MS.
-
Pool the pure fractions, and remove the solvent via lyophilization or rotary evaporation.
-
Visualization of PROTAC Mechanism and Purification Challenges
PROTACs function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[13] This complex, heterobifunctional structure is the source of many of the purification challenges.
Caption: PROTAC structure and its relation to purification challenges.
References
- 1. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ualberta.ca [ualberta.ca]
- 9. The Latest Strategies for Protein Purification | Technology Networks [technologynetworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating aggregation of PROTACs during synthesis and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of PROTAC aggregation during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC aggregation?
A1: PROTACs are prone to aggregation due to their unique structural characteristics. Key contributing factors include:
-
High Molecular Weight and Lipophilicity: PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can lead to poor aqueous solubility.[1] Their hydrophobic nature promotes self-association to minimize contact with aqueous environments.[2]
-
Linker Properties: The linker connecting the two ligands plays a crucial role. Long, flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, can increase the molecule's hydrodynamic radius and expose hydrophobic surfaces, contributing to aggregation.[3][4] Conversely, overly rigid linkers may not allow for the optimal conformation for ternary complex formation, which can also lead to stability issues.[5]
-
Concentration-Dependent Effects: At high concentrations, PROTACs are more likely to aggregate and can also lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, reducing degradation efficacy.[1][6]
-
Environmental Stress: Factors such as pH, temperature, ionic strength, and repeated freeze-thaw cycles can denature the PROTAC or alter its solubility, leading to aggregation.[7]
Q2: How can I proactively prevent PROTAC aggregation during synthesis and purification?
A2: Preventing aggregation early in the workflow is critical. Consider the following strategies:
-
Linker Optimization: Systematically screen different linker lengths, compositions, and attachment points. Incorporating more rigid or cyclic structures (e.g., piperazine, piperidine) can improve conformational stability and solubility.[3][8] Introducing polar functional groups into the linker can also enhance aqueous solubility.
-
Solvent Selection: During synthesis and purification, use solvents in which the PROTAC and its intermediates are highly soluble. Monitor for any precipitation upon solvent changes.
-
Purification Conditions: Optimize purification parameters such as the mobile phase composition in chromatography. For instance, in size-exclusion chromatography (SEC), the choice of buffer and salt concentration can impact aggregation.[9]
Q3: What are the best practices for storing PROTACs to maintain their stability?
A3: Proper storage is essential to prevent degradation and aggregation over time.
| Storage Form | Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture.[10] |
| Stock Solution (e.g., in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[10] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[10] |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[10] |
Q4: Can formulation strategies help mitigate PROTAC aggregation?
A4: Yes, formulation is a powerful tool to enhance the solubility and stability of PROTACs. A highly effective approach is the use of Amorphous Solid Dispersions (ASDs) . In an ASD, the PROTAC is dispersed in an amorphous state within a polymer matrix (e.g., HPMCAS, PVPVA), which can significantly increase its aqueous solubility and dissolution rate.[11][12][13]
Troubleshooting Guides
Issue 1: My PROTAC has precipitated out of the solution during my experiment.
| Potential Cause | Suggested Solution |
| Poor Solubility in Assay Buffer | * Increase Co-solvent Concentration: If compatible with your assay, slightly increase the percentage of the organic co-solvent (e.g., DMSO). However, be mindful of potential cellular toxicity at higher concentrations. * Use Excipients: Incorporate solubility-enhancing excipients such as surfactants (e.g., Polysorbate 80) or cyclodextrins into your assay buffer.[14][15] * Formulate as an ASD: For in vivo studies or challenging in vitro assays, consider preparing an amorphous solid dispersion of your PROTAC to improve its dissolution and maintain a supersaturated state.[2][12][16] |
| High PROTAC Concentration | * Perform a Dose-Response Curve: Determine the optimal concentration range for your PROTAC. You may find that lower concentrations are equally effective and less prone to precipitation. This can also help identify and avoid the "hook effect."[6][17] |
| Buffer Incompatibility | * Check pH and Ionic Strength: The pH and salt concentration of your buffer can influence PROTAC solubility. Screen a panel of buffers with varying pH and ionic strengths to find the optimal conditions. |
Issue 2: I suspect my PROTAC is forming soluble aggregates that are affecting my assay results.
| Potential Cause | Suggested Solution |
| Hydrophobic Interactions | * Analytical Characterization: Use Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates and determine their size distribution. Size Exclusion Chromatography (SEC) can also be used to separate and quantify monomers from aggregates.[9][18] |
| Sub-optimal Linker Design | * Re-evaluate Linker Chemistry: If aggregation is a persistent issue, it may be necessary to synthesize new PROTAC analogs with different linkers. Focus on linkers that balance rigidity and flexibility and incorporate solubilizing groups.[1][3] |
Quantitative Data on Solubility Enhancement
Formulating PROTACs as Amorphous Solid Dispersions (ASDs) can significantly improve their solubility in aqueous media.
| Compound | Description | Formulation | Medium | Solubility (µg/mL) | Reference |
| AZ1 | Cereblon-recruiting PROTAC | Amorphous Solid | Fasted State Simulated Intestinal Fluid (FaSSIF) | 48.4 ± 2.6 | [16] |
| AZ2 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 28.1 ± 5.2 | [16] |
| AZ3 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 34.5 ± 7.7 | [16] |
| AZ4 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 17.3 ± 1.6 | [16] |
| AZ1 + HPMCAS | AZ1 in Amorphous Solid Dispersion (ASD) | 20% w/w drug load in ASD | FaSSIF (Supersaturation) | ~97 (2-fold increase) | [16] |
| ARCC-4 | Androgen Receptor PROTAC | Amorphous Solid | pH 6.8 buffer | 0.0163 ± 0.007 | [12] |
| ARCC-4 + HPMCAS ASD | ARCC-4 in Amorphous Solid Dispersion | 10% w/w drug load in ASD | pH 6.8 buffer (Supersaturation) | > 30 | [12] |
| LC001 + HPMCAS ASD | CRBN-recruiting PROTAC in a ternary ASD with SDS | 40% w/w drug load in ASD with sodium dodecyl sulfate | Non-sink dissolution media | ~90% dissolution after 180 min | [13] |
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is suitable for lab-scale preparation of ASDs to improve PROTAC solubility for in vitro and in vivo studies.[16]
Materials:
-
PROTAC of interest
-
Carrier Polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Polymer and PROTAC Selection: Choose a suitable polymer. HPMCAS is a common choice for its ability to inhibit precipitation.
-
Dissolution: Dissolve the PROTAC and the carrier polymer in a common volatile organic solvent in a round-bottom flask. The drug load (w/w %) will depend on the specific PROTAC and polymer, but starting with 10-20% is common.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum at an elevated temperature (e.g., 40-60°C) for 12-24 hours to remove any residual solvent.
-
Milling: Gently scrape the dried film from the flask and grind it into a fine powder using a mortar and pestle.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Protocol 2: Analysis of PROTAC Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
Materials:
-
PROTAC sample dissolved in a suitable buffer
-
Low-volume quartz cuvette
-
Syringe filters (0.22 µm)
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare the PROTAC solution in a buffer that is compatible with your downstream application. The concentration should be optimized, but a starting range of 0.1-1 mg/mL is typical.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment (e.g., 25°C).
-
Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.
-
The instrument's software will generate an autocorrelation function and calculate the particle size distribution.
-
-
Data Analysis:
-
Analyze the size distribution plot. A monomodal peak at a small hydrodynamic radius is indicative of a monodisperse, non-aggregated sample. The presence of larger species or multiple peaks suggests aggregation.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI below 0.2 is generally considered monodisperse.
-
Protocol 3: Analysis of PROTAC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates.
Materials:
-
PROTAC sample
-
SEC column suitable for the molecular weight range of your PROTAC and its potential aggregates
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, which is typically an aqueous buffer (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).[19]
-
Degas the mobile phase to prevent bubble formation.
-
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation:
-
Dissolve the PROTAC in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Separation:
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector at a wavelength where the PROTAC absorbs.
-
Larger molecules (aggregates) will elute first, followed by the monomeric PROTAC.
-
Integrate the peak areas to quantify the percentage of monomer and aggregates.
-
Visualizing Workflows and Mechanisms
Caption: Mechanism of Action for a PROTAC.
Caption: Troubleshooting workflow for PROTAC aggregation.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 6. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and characterization of ASDs improves the solubility and dissolution performance of a PROTAC drug | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Technical Support Center: Overcoming Resistance to PROTAC-Mediated Degradation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PROTACs?
A1: Acquired resistance to PROTACs can emerge through various molecular changes within the cell. The most frequently observed mechanisms include:
-
Mutations or Downregulation of the E3 Ligase: Genetic alterations such as missense mutations, frameshift mutations, or the complete loss of the E3 ligase gene (e.g., CRBN or VHL) can hinder the PROTAC from engaging the ubiquitin ligase complex.[1][2][3] A reduction in the expression of the E3 ligase protein is also a common resistance mechanism.[1][2]
-
Mutations in the Target Protein: Mutations in the target protein can disrupt the binding of the PROTAC, which in turn prevents the formation of the crucial ternary complex (Target-PROTAC-E3 ligase).[1][4]
-
Upregulation of the Target Protein: Cells can counteract PROTAC-mediated degradation by increasing the synthesis of the target protein, thereby maintaining protein levels sufficient for cell survival.[1][4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), can decrease the intracellular concentration of the PROTAC, rendering it less effective.[1][5][6][7][8]
-
Impaired Ternary Complex Formation: Any factors that destabilize or prevent the formation of the ternary complex can lead to resistance. This can be caused by steric hindrance from mutations or post-translational modifications.[1]
-
Activation of Compensatory Pathways: Cells may adapt to the degradation of the target protein by upregulating parallel signaling pathways to maintain their survival and proliferation.[1]
Q2: How can I determine if my cells have developed resistance to a PROTAC?
A2: A primary sign of resistance is a decrease in the effectiveness of the PROTAC. This can be observed through:
-
A significant increase in the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) values in cell viability or degradation assays, respectively.[1]
-
A lack of target protein degradation at PROTAC concentrations that were previously effective, which can be confirmed by Western blotting or mass spectrometry.[1]
-
The resumption of cell proliferation or tumor growth in the presence of the PROTAC.[1]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Q4: Can I overcome resistance to a PROTAC that recruits a specific E3 ligase?
A4: Yes, several strategies can be employed to overcome resistance. If resistance is due to alterations in the recruited E3 ligase (e.g., CRBN), switching to a PROTAC that utilizes a different E3 ligase, such as VHL, can be an effective approach.[1] Additionally, exploring alternative degradation technologies that are independent of the specific E3 ligase, such as lysosome-targeting chimeras (LYTACs), may be beneficial.[9]
Troubleshooting Guides
Issue 1: No or reduced degradation of the target protein.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane. Modify the linker to improve physicochemical properties or consider prodrug strategies to mask polar groups. |
| Lack of Target Engagement | Confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cell using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[10][11][12][13] |
| Inefficient Ternary Complex Formation | A stable ternary complex is essential for degradation. The linker length and composition are critical for the proper orientation of the target and E3 ligase. Systematically vary the linker to optimize ternary complex formation. Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[11] |
| No Ubiquitination | The ternary complex may form but not in a productive conformation for ubiquitination. Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. If not, this suggests a geometrical issue with the ternary complex, necessitating a redesign of the linker.[14][15] |
| Low E3 Ligase Expression | The cell line being used may have low endogenous expression of the recruited E3 ligase. Confirm the expression levels of the E3 ligase by Western blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more highly expressed E3 ligase.[2] |
| Compound Instability | The PROTAC may be unstable in the cell culture medium. Assess the stability of your PROTAC in the medium over the time course of your experiment. |
Issue 2: Development of resistance to PROTAC degradation over time.
| Possible Cause | Suggested Solution |
| Mutation or Downregulation of E3 Ligase | Sequence the gene of the recruited E3 ligase in resistant cells to identify any mutations. Compare the protein and mRNA levels of the E3 ligase in resistant versus sensitive cells. If alterations are found, switch to a PROTAC that recruits a different E3 ligase.[1][2][9] |
| Target Protein Mutation | Sequence the target protein's gene in resistant cells to identify potential mutations that may interfere with PROTAC binding. If a mutation is identified, you may need to redesign the "warhead" of your PROTAC to bind to the mutated protein.[1][4] |
| Increased Drug Efflux | Measure the mRNA and protein levels of common drug efflux pumps (e.g., ABCB1/MDR1) in resistant cells.[5][6][7][8] Co-treat resistant cells with the PROTAC and an efflux pump inhibitor (e.g., verapamil (B1683045) or tariquidar) to see if degradation is restored.[7] |
| Upregulation of Target Protein Synthesis | Compare the rate of target protein synthesis in resistant and sensitive cells using techniques like pulse-chase analysis. |
Quantitative Data Summary
Table 1: Comparison of PROTAC Efficacy in Sensitive vs. Resistant Cell Lines
| PROTAC | Target | E3 Ligase Recruited | Cell Line | Resistance Mechanism | DC50 (Resistant) / DC50 (Sensitive) | Reference |
| ARV-825 | BRD4 | CRBN | OVCAR8 | CRBN deletion | >1000-fold increase | [2][16] |
| ARV-771 | BRD4 | VHL | OVCAR8 | CUL2 mutation/deletion | >1000-fold increase | [2][16] |
| dBET6 | BET | CRBN | A1847 | MDR1 upregulation | ~100-fold increase | [5] |
| MZ1 | BET | VHL | SUM159 | MDR1 upregulation | ~50-fold increase | [5] |
Table 2: DC50 Values of Representative BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Reference |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | [17] |
| MZ1 | VHL | H661 | 8 nM | [17] |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL) | < 1 nM | [17] |
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the target protein levels following PROTAC treatment.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[18]
NanoBRET™ Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (Target-PROTAC-E3 ligase) in living cells.
Methodology:
-
Cell Seeding and Transfection: Seed HEK293T cells in a white 96-well assay plate. Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 ratio of donor to acceptor plasmid is a common starting point.[19]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[11]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[11]
In-Cell Ubiquitination Assay
Objective: To determine if the target protein is ubiquitinated in response to PROTAC treatment.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[9][14]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the target and any bound proteins.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot using an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated, proteasome inhibitor-treated lane indicates ubiquitination of the target protein.[14][15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
PROTAC Technical Support Center: Fine-Tuning Hydrophilic/Hydrophobic Balance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on fine-tuning the hydrophilic/hydrophobic balance of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
Issue 1: My PROTAC has poor aqueous solubility.
| Question | Answer |
| What are the initial steps to assess and address poor solubility? | First, quantify the thermodynamic solubility of your PROTAC. Poor solubility can hinder administration and reduce absorption at the target site.[1][2] Consider that PROTACs often fall into the "beyond rule of 5" (bRo5) chemical space due to their large and flexible structures, making solubility a common challenge.[3] |
| How can I chemically modify my PROTAC to improve its solubility? | Strategically introduce polar functional groups. Inserting basic nitrogen into aromatic rings or alkyl linkers has been shown to be effective.[4] Additionally, incorporating polar pyridine (B92270) or piperidine (B6355638) motifs can modulate the physicochemical properties to enhance aqueous solubility.[5] |
| Are there formulation strategies to overcome inherent low solubility? | Yes, various drug delivery systems can enhance the pharmacological performance of PROTACs with poor solubility.[2] These include incorporating the PROTAC into polymeric micelles, emulsions, amorphous solid dispersions, lipid-based nanoparticles, liposomes, or exosomes.[1][2][6][7] |
| Could the linker be the primary cause of my solubility issues? | The linker plays a significant role. Highly lipophilic linkers can contribute to poor aqueous solubility. Replacing a purely alkyl linker with a more hydrophilic one, such as a polyethylene (B3416737) glycol (PEG) linker, can be a beneficial strategy. |
Issue 2: My PROTAC exhibits low cell permeability.
| Question | Answer |
| What factors are likely contributing to the low permeability of my PROTAC? | PROTACs' high molecular weight and large polar surface area are common contributors to poor cell permeability.[1][8] These characteristics hinder their ability to efficiently cross cell membranes.[8] The flexibility of the linker and the overall molecular shape in different polarity environments also play a crucial role.[9][10] |
| How can I modify the linker to enhance cell permeability? | Optimizing the linker is a key strategy. Research has demonstrated that replacing a PEG linker with a 1,4-disubstituted phenyl ring can significantly improve cellular permeability.[4] Additionally, avoiding multiple amide motifs within the linker structure is advisable to maintain permeability.[4] |
| What is the "chameleon effect" and how can I leverage it to improve permeability? | The "chameleon effect" refers to a PROTAC's ability to adopt different conformations in polar versus nonpolar environments. By forming intramolecular hydrogen bonds (IMHBs), a PROTAC can shield its polar surface area, reducing its polarity and adopting a more compact, "ball-like" shape that is more conducive to crossing the lipid bilayer of the cell membrane.[4][11] This can be a powerful, albeit challenging, design strategy. |
| Are there any computational approaches to predict and guide permeability optimization? | Yes, machine learning models are being developed to predict PROTAC cell permeability. These models use various molecular descriptors, with size and lipophilicity being among the most important, to classify PROTACs based on their permeability potential.[12] |
Issue 3: My PROTAC shows a pronounced "hook effect".
| Question | Answer |
| What is the "hook effect" and why is it occurring? | The hook effect is characterized by a decrease in protein degradation at high PROTAC concentrations.[13] This occurs because at these high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[13][14] |
| How can I mitigate the hook effect? | A primary strategy is to enhance the cooperative binding within the ternary complex. By designing the PROTAC to promote favorable protein-protein interactions between the target and the E3 ligase, the stability of the ternary complex is increased, which can help to overcome the formation of binary complexes and reduce the hook effect.[14] |
| Does the hydrophilic/hydrophobic balance influence the hook effect? | While not a direct cause, the overall physicochemical properties of the PROTAC, including its solubility and aggregation potential at high concentrations, can exacerbate the hook effect. Ensuring your PROTAC remains soluble and does not aggregate at the concentrations used in your assays is a crucial first step. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal hydrophilic/hydrophobic balance for a PROTAC?
There is no single ideal balance, as it is highly dependent on the specific target, E3 ligase, and desired route of administration. However, the goal is to achieve a delicate equilibrium that allows for sufficient aqueous solubility for formulation and delivery, while maintaining enough lipophilicity to permeate cell membranes and engage the target protein. The interplay between solubility and permeability is a key challenge; for instance, increasing lipophilicity to boost permeability can negatively impact solubility.[3]
Q2: How does the linker's hydrophobicity impact ternary complex formation?
The linker's length, flexibility, and chemical composition are critical for the formation and stability of the ternary complex.[14][15] A highly hydrophobic linker can lead to intramolecular hydrophobic collapse, where the two ends of the PROTAC interact with each other in an aqueous environment.[16][17] This collapsed state may prevent the warheads from binding to their respective proteins, thereby hindering ternary complex formation and reducing degradation efficacy.[16][17]
Q3: What are the key experimental assays to assess the hydrophilic/hydrophobic properties of my PROTAC?
A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial. Key experiments include:
-
Aqueous Solubility: Thermodynamic solubility assays (e.g., shake-flask method) to determine intrinsic solubility.
-
Lipophilicity: Measurement of LogP or LogD values. Chromatographic methods can also provide valuable descriptors of lipophilicity.[3][18]
-
Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive diffusion. Cellular uptake assays in relevant cell lines are also critical.
Q4: Can I predict the solubility and permeability of my PROTAC computationally?
While computational tools are valuable, their predictive power for PROTACs can be limited. Standard tools used for small molecules often fail to accurately predict PROTAC solubility due to their structural complexity.[18] However, machine learning and artificial intelligence models are being developed and show promise in providing better predictions for properties like cell permeability and degradation activity.[12][19]
Data and Protocols
Quantitative Data Summary
Table 1: Physicochemical Property Ranges and Their Impact on PROTAC Behavior
| Parameter | Typical Range for PROTACs | Implication of High Values | Implication of Low Values | Optimization Strategy |
| Molecular Weight (MW) | 700 - 1100 Da | Poor permeability, outside "Rule of 5" space[13] | Generally more favorable for permeability | Use smaller E3 ligands, optimize linker size |
| cLogP / cLogD | 2 - 6 | Poor aqueous solubility | May have insufficient membrane permeability | Balance lipophilicity with polar groups |
| Topological Polar Surface Area (TPSA) | >140 Ų | Low cell permeability | Improved cell permeability | Introduce intramolecular hydrogen bonds to shield polarity[4] |
| Aqueous Solubility (LogS) | Highly variable | Good for formulation and bioavailability | Poor absorption, formulation challenges | Incorporate polar motifs, use formulation strategies[5] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Membrane: A 1% solution of lecithin (B1663433) in dodecane (B42187) is prepared. This solution is carefully applied to the pores of a filter plate (donor plate).
-
Preparation of PROTAC Solution: The PROTAC is dissolved in a buffered solution (e.g., PBS at pH 7.4) to a known concentration (e.g., 100 µM).
-
Assay Setup: The acceptor plate wells are filled with buffer. The donor plate, with the lipid membrane and PROTAC solution, is then placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for passive diffusion of the PROTAC across the artificial membrane.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration in the donor and acceptor wells over time, taking into account the surface area of the membrane and the volume of the wells.
Visualizations
Caption: Workflow for troubleshooting and optimizing the hydrophilic/hydrophobic balance of PROTACs.
Caption: Influence of linker hydrophobicity on PROTAC conformation and ternary complex formation.
References
- 1. mdpi.com [mdpi.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. researchgate.net [researchgate.net]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. researchgate.net [researchgate.net]
- 15. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arxiv.org [arxiv.org]
Side reactions to consider during Fmoc-NH-PEG3-amide-CH2OCH2COOH synthesis.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Fmoc-NH-PEG3-amide-CH2OCH2COOH and related PEGylated linkers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for a molecule like this compound?
The synthesis of this bifunctional linker typically involves a multi-step process combining standard techniques from peptide and organic chemistry. A plausible synthetic route would involve:
-
Starting with a protected PEG diamine: One amine is protected with an Fmoc group, and the other is free.
-
First Amide Coupling: The free amine is coupled with a protected dicarboxylic acid derivative, such as HOOC-CH2O-CH2-COO-tBu. This reaction is typically mediated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).
-
Final Deprotection: The tert-butyl (tBu) ester protecting group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to yield the final product.
This process involves critical steps such as Fmoc-deprotection (if starting from a di-Fmoc protected precursor), amide coupling, and acid-labile group deprotection, each with its own set of potential side reactions.
Troubleshooting Guide: Fmoc Deprotection
Q2: My Fmoc deprotection with piperidine (B6355638) seems incomplete or slow. What could be the cause?
Incomplete or slow Fmoc deprotection can lead to deletion sequences in your final product. Several factors can contribute to this issue:
-
Peptide/Linker Aggregation: The growing chain, especially if it's hydrophobic or attached to a solid support, can aggregate, making the Fmoc group inaccessible to the deprotection reagent.[1][2]
-
Reagent Quality: The piperidine solution may have degraded. It is sensitive to air and can be oxidized.
-
Insufficient Reaction Time/Concentration: While Fmoc removal is generally fast, highly aggregated sequences may require longer reaction times or higher concentrations of piperidine.[3][4] Standard conditions are typically 20-30% piperidine in DMF.[2][3]
Troubleshooting Steps:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting aggregation.[1][5]
-
Reagent Check: Use fresh, high-purity piperidine.
-
Modify Conditions: Increase the reaction time or perform a double deprotection (e.g., 2 x 5 minutes).
-
Alternative Bases: Consider using 4-methylpiperidine (B120128) (4-MP) or piperazine, which can be effective alternatives.[1][5]
Q3: I am observing unexpected byproducts after Fmoc deprotection. What are the common side reactions?
The primary mechanism of Fmoc removal involves a β-elimination reaction that produces the highly reactive dibenzofulvene (DBF) intermediate.[1][4][5] While piperidine is used to trap this intermediate, DBF can react with other nucleophiles if not scavenged efficiently, leading to byproducts.
-
Formation of Piperidine-Fulvene Adduct: This is the expected and desired outcome, where piperidine traps the DBF.[4]
-
Alkylation of the Deprotected Amine: If the DBF is not trapped quickly, it can be attacked by the newly deprotected primary amine of another linker molecule, leading to the formation of a secondary amine and a significant byproduct.
The following diagram illustrates the Fmoc deprotection mechanism and the formation of the desired adduct.
Caption: Fmoc deprotection pathway showing DBF formation and trapping.
Troubleshooting Guide: Amide Coupling
Q4: The yield of my amide coupling reaction is low. What are the possible reasons?
Low coupling yields are a common issue. The formation of an amide bond requires the activation of a carboxylic acid, which then reacts with an amine.[6][7] Problems can arise at either stage.
-
Incomplete Activation: The coupling reagent (e.g., EDC, DCC) may be old or hydrated, leading to poor activation of the carboxylic acid.
-
Hydrolysis of Activated Intermediate: The activated species (e.g., O-acylisourea) is moisture-sensitive and can hydrolyze back to the carboxylic acid before reacting with the amine.
-
Steric Hindrance: Bulky groups near the reacting amine or carboxylic acid can slow down the reaction.
-
Side Reactions: The formation of unreactive byproducts, such as N-acylurea, can consume the activated intermediate.[8][9]
The following workflow can help troubleshoot low coupling yields.
Caption: Troubleshooting workflow for low amide coupling yields.
Q5: I have isolated a major byproduct with a mass corresponding to my starting material plus the coupling agent. What is it?
When using carbodiimides like DCC or EDC, a common side reaction is the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[8][9][10] This side reaction is particularly problematic as it consumes the activated acid and can be difficult to separate from the desired product in solution-phase synthesis.[8]
Caption: Competing pathways of the O-acylisourea intermediate.
Q6: How can I minimize N-acylurea formation and other coupling side reactions like racemization?
The most effective strategy is to use an additive that rapidly traps the O-acylisourea intermediate to form a new active ester, which is more stable towards rearrangement but still reactive enough to form the amide bond.[8]
-
Additives: N-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) are commonly used. They react with the O-acylisourea faster than it can rearrange, minimizing N-acylurea formation.[8] Additives also help to reduce the risk of racemization, a concern when coupling chiral amino acids.[6]
-
Coupling Reagent Choice: Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents are generally more efficient and less prone to these side reactions than carbodiimides alone.[6]
Comparison of Common Coupling Additives
| Additive | Advantages | Disadvantages |
| HOBt | Effective at suppressing racemization and N-acylurea formation.[8] | Has potential explosive properties, restricting availability in some regions. |
| HOSu | Forms stable, isolable active esters.[7] Can be used in aqueous solutions. | Can lead to the introduction of a β-alanine via a Lossen rearrangement.[7] |
| OxymaPure® | A safer, non-explosive alternative to HOBt with similar or better performance. | May be more expensive than traditional additives. |
Troubleshooting Guide: Final Deprotection
Q7: I am deprotecting a tert-butyl ester using TFA and see unexpected side products. What could they be?
The deprotection of tert-butyl (tBu) esters or Boc-protected amines with strong acids like trifluoroacetic acid (TFA) generates a reactive tert-butyl carbocation (tBu+).[11] This cation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture, leading to undesired side products.[12]
-
Alkylation of the Linker: The ether oxygens of the PEG chain are nucleophilic and could potentially be alkylated by the tBu+ cation, although this is less common.
-
Alkylation of Scavengers: This is the desired outcome. Scavengers are added to the TFA "cleavage cocktail" to trap the tBu+ cation.
-
Formation of Isobutylene (B52900): The tBu+ cation can also be deprotonated to form isobutylene gas.[13][14]
Common Scavengers and Their Purpose
| Scavenger | Purpose | Typical Concentration |
| Triisopropylsilane (TIS) | Reduces and traps carbocations. | 2.5 - 5% |
| Water (H₂O) | Traps carbocations. | 2.5 - 5% |
| Thioanisole | Scavenges cations, particularly useful for protecting Met and Trp residues. | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenges cations, particularly trityl groups. | 2.5% |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, anhydrous DMF.
-
Reaction: Add the piperidine/DMF solution to your Fmoc-protected linker (either in solution or on solid support).
-
Incubation: Gently agitate the mixture at room temperature for 10-20 minutes. The progress can be monitored by observing the UV absorbance of the DBF-piperidine adduct.
-
Washing: If on solid phase, filter the resin and wash thoroughly with DMF (3x), followed by DCM (3x) and isopropanol (B130326) (2x) to remove all traces of piperidine and the adduct.
Protocol 2: EDC/HOBt Mediated Amide Coupling
-
Preparation: Dissolve the carboxylic acid component (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the acid.
-
Coupling: Add the amine component (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, perform an appropriate aqueous workup to remove the urea (B33335) byproduct and excess reagents. EDC and its urea are water-soluble, simplifying purification.[7][8]
Protocol 3: TFA-mediated Deprotection of a t-Butyl Ester
-
Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Reaction: Add the cleavage cocktail to the t-butyl protected compound and stir at room temperature.
-
Incubation: Allow the reaction to proceed for 1-3 hours.
-
Workup: Remove the TFA by rotary evaporation or by precipitating the product in cold diethyl ether. The crude product can then be purified by HPLC or other chromatographic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
Validation & Comparative
Fmoc-NH-PEG3-amide-CH2OCH2COOH vs. other PEG length linkers for PROTACs.
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical and often underestimated component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries available, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1]
This guide provides an objective comparison of PROTACs featuring the specific linker Fmoc-NH-PEG3-amide-CH2OCH2COOH against other PEG length linkers. We will explore how the length of the PEG linker critically impacts key performance metrics, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a passive spacer; it plays a crucial role in determining the overall efficacy and drug-like properties of the degrader. The length, flexibility, and composition of the linker directly influence several key parameters that govern a PROTAC's success:
-
Ternary Complex Formation: The linker must possess an optimal length and geometry to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] A stable ternary complex is a prerequisite for efficient ubiquitination of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[2]
-
Cell Permeability: The linker significantly influences the physicochemical properties of the PROTAC, such as its molecular weight and polarity, which in turn affect its ability to cross the cell membrane and reach its intracellular target.[3]
-
Pharmacokinetics: The linker's properties can impact the solubility, metabolic stability, and overall pharmacokinetic profile of the PROTAC molecule.[4]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their evaluation.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance. While specific data for this compound is not available in a head-to-head comparison, the data for PEG3 linkers can be considered representative.
Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[5]
Table 1: In Vitro Degradation of BRD4
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. Dₘₐₓ: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 1.5 |
| PEG4 | 1.2 |
| PEG5 | 1.0 |
| PEG6 | 0.8 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.
The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency and reasonable cell permeability in this specific molecular context.[5]
Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[2]
Table 3: Comparative Efficacy of ERα-Targeting PROTACs
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) |
| 9 | ~50% |
| 12 | ~75% |
| 16 | ~95% |
| 19 | ~70% |
| 21 | ~60% |
This data reveals that a 16-atom linker provides the optimal length for ERα degradation.[2]
Case Study 3: BCR-ABL-Targeting PROTACs
A series of asciminib-based PROTACs were synthesized to target the BCR-ABL fusion protein in chronic myeloid leukemia, with varying PEG linker lengths.
Table 4: Degradation Potency of BCR-ABL-Targeting PROTACs
| PROTAC (Linker) | DC₅₀ (nM) in K562 cells | Dₘₐₓ (%) |
| Compound with 1 PEG unit | 2.7 | 91.2 |
| Compound with 2 PEG units | - | - |
| Compound with 3 PEG units | - | - |
| Compound with 4 PEG units | - | - |
Data for compounds with 2-4 PEG units was not specified in the abstract, but the study highlights extensive SAR to optimize linker length.[6] A separate study on dasatinib-based BCR-ABL PROTACs found that a compound with one PEG linker was the most effective.[7]
Signaling Pathway Diagrams
Understanding the signaling pathways of the target proteins is crucial for elucidating the downstream consequences of their degradation.
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.[8]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive transcellular permeability.[9]
-
Prepare Artificial Membrane: Coat the filter of a 96-well donor plate with a solution of lecithin (B1663433) in dodecane.[9]
-
Prepare Solutions: Add buffer to the acceptor plate wells. Prepare the PROTAC donor solutions in buffer, ensuring the final DMSO concentration is low (e.g., <1%).[9]
-
Assay Assembly and Incubation: Place the donor plate onto the acceptor plate and add the PROTAC donor solutions to the donor wells. Incubate for 4-18 hours.[9]
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[9]
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using a standard formula that takes into account the volume of the acceptor well, the area of the membrane, and the initial concentration of the PROTAC.
Caco-2 Permeability Assay
This assay evaluates both passive and active transport across a monolayer of human colon adenocarcinoma cells (Caco-2).[9]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[9]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates and collect samples from both chambers at specified time points.[9]
-
Sample Analysis: Determine the concentration of the PROTAC in the samples using LC-MS/MS.[9]
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A transport. The efflux ratio (Papp B-A / Papp A-B) can indicate if the PROTAC is a substrate for active efflux transporters.[9]
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for BRD4, ERα, and BCR-ABL-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. While a PEG3 linker, as would be generated from This compound , can be effective, the optimal length is highly context-dependent and often requires empirical determination. Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing rigorous experimental validation, the full therapeutic potential of PROTACs can be realized.
References
- 1. m.youtube.com [m.youtube.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise validation of target protein degradation is paramount. While traditional methods like Western Blotting offer initial insights, mass spectrometry-based proteomics provides the quantitative depth and breadth necessary for a comprehensive evaluation of a degrader's efficacy, selectivity, and mechanism of action.[1] This guide offers an objective comparison of common mass spectrometry techniques, complete with experimental data, detailed protocols, and visual workflows to inform your selection of the most suitable methodology.
The advent of targeted protein degradation (TPD) as a therapeutic strategy, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), has shifted the paradigm from mere inhibition to the complete removal of a target protein.[1][2] This necessitates robust analytical methods to accurately quantify the extent of degradation and understand its proteome-wide consequences.
Comparison of Mass Spectrometry-Based Proteomic Techniques
The selection of a mass spectrometry technique for validating protein degradation is contingent on the specific research question, the required level of quantification, desired throughput, and available instrumentation. Here, we compare the primary untargeted and targeted proteomics approaches.
| Technique | Principle | Advantages | Disadvantages | Primary Application for Target Degradation |
| Untargeted Proteomics | ||||
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic labeling where cells are grown in media containing "heavy" or "light" essential amino acids. The mass difference allows for direct comparison of protein abundance between two cell populations.[3] | High accuracy and sensitivity as labeling occurs in vivo, minimizing experimental variability.[3][4] No chemical modifications are needed, which can introduce bias.[4] | Primarily applicable to cell culture experiments.[3] Can be expensive and time-consuming. | Comparing protein abundance between degrader-treated and control cells to assess on-target degradation and off-target effects. |
| TMT (Tandem Mass Tags) & iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Chemical labeling of peptides with isobaric tags. All tagged peptides appear as a single peak in MS1, and upon fragmentation, reporter ions are generated, allowing for relative quantification of peptides from multiple samples simultaneously.[3][4] | High throughput, allowing for the multiplexing of up to 16 samples in a single run, which reduces run-to-run variability.[3][4] | Can suffer from ratio distortion due to co-isolation of precursor ions, potentially underestimating large changes in protein abundance.[4] Reagents can be expensive.[4][5] | Global proteome profiling to assess the selectivity of a degrader by comparing protein levels across multiple treatments, time points, or doses.[1][6] |
| Label-Free Quantification (LFQ) | Compares the signal intensities (peak areas or spectral counts) of identical peptides across different LC-MS/MS runs to determine relative protein abundance.[7][8][9] | No need for expensive labeling reagents.[5][8] Can be applied to a wide range of sample types. | Can be susceptible to run-to-run variation, requiring a high degree of instrument stability and robust data analysis pipelines.[10] May have more missing values for low-abundance proteins compared to labeled methods.[10] | Initial screening of degrader efficacy and off-target effects, especially when a large number of samples need to be analyzed. |
| Targeted Proteomics | ||||
| SRM/MRM (Selected/Multiple Reaction Monitoring) | A triple quadrupole mass spectrometer is used to pre-select a specific precursor ion and then monitor a specific fragment ion, providing high sensitivity and specificity for a predefined set of peptides. | Highest sensitivity and specificity for quantifying target proteins.[1] Absolute quantification is achievable with the use of stable isotope-labeled standard peptides.[1] | Requires prior knowledge of the target protein and its peptides. Not suitable for discovering off-target effects. | Highly accurate and sensitive quantification of the target protein to determine key degradation parameters like DC50 and Dmax.[1] |
| PRM (Parallel Reaction Monitoring) | Similar to SRM but uses a high-resolution mass spectrometer (like an Orbitrap) to detect all fragment ions of a pre-selected precursor ion simultaneously, offering increased confidence in peptide identification.[11] | High sensitivity and specificity, with the added benefit of confirming peptide identity through the detection of multiple fragment ions.[11] Does not require the extensive assay development of SRM.[11] | Less throughput than untargeted methods for a global view. | Validation of hits from global proteomic studies and precise monitoring of the target protein and its key downstream effectors.[1] |
Quantitative Data Summary
The efficacy of a protein degrader is often defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents hypothetical data for a PROTAC targeting BRD4, illustrating the type of quantitative comparison that can be made with different mass spectrometry techniques.
| Parameter | TMT-based Proteomics | PRM-based Proteomics |
| BRD4 Degradation | ||
| DC50 | 15 nM | 12 nM |
| Dmax | >95% | >98% |
| Off-Target Analysis | ||
| Number of Proteins Quantified | >8,000 | N/A |
| Significantly Downregulated Off-Targets | 3 | N/A |
Signaling Pathway and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action for a PROTAC and the general experimental workflows for untargeted and targeted proteomics.
Experimental Protocols
TMT-Based Untargeted Proteomics Protocol
This protocol outlines the key steps for a TMT-based quantitative proteomic experiment to assess on-target and off-target effects of a protein degrader.[1]
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the protein degrader at various concentrations and time points. Include a vehicle-treated control.
-
Harvest and lyse the cells in a mass spectrometry-compatible buffer (e.g., 8M urea (B33335) in 100 mM TEAB).
-
Quantify the protein concentration of each sample using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using an appropriate enzyme, such as Trypsin, overnight at 37°C.[1]
-
-
TMT Labeling:
-
Desalt the peptide samples using a C18 solid-phase extraction column.
-
Label each peptide sample with a unique TMT reagent according to the manufacturer's instructions.
-
Combine the labeled samples into a single tube.
-
-
Fractionation and LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using basic reverse-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching the data against a relevant protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the degrader-treated samples compared to the control.
-
PRM-Based Targeted Proteomics Protocol
This protocol provides a workflow for the highly sensitive and specific quantification of a target protein using Parallel Reaction Monitoring.
-
Peptide Selection and Standard Synthesis:
-
In silico, select 2-3 unique, proteotypic peptides for the target protein that are readily detectable by mass spectrometry.
-
Synthesize stable isotope-labeled versions of these peptides to serve as internal standards for absolute quantification.
-
-
Sample Preparation:
-
Culture and treat cells as described in the TMT protocol.
-
Lyse the cells and digest the proteins as previously described.
-
Spike in a known amount of the stable isotope-labeled standard peptides into each digested sample.
-
-
LC-MS/MS Analysis:
-
Analyze the samples on a high-resolution mass spectrometer operating in PRM mode.
-
Create an inclusion list of the precursor m/z values for the target peptides (both light and heavy) to ensure they are selected for fragmentation.
-
Optimize collision energy for each peptide to achieve optimal fragmentation.
-
-
Data Analysis:
-
Process the raw data using software capable of PRM analysis (e.g., Skyline, SpectroDive).
-
Extract the chromatograms for the fragment ions of both the endogenous (light) and standard (heavy) peptides.
-
Calculate the ratio of the light to heavy peptide peak areas to determine the absolute quantity of the target protein in each sample.
-
Plot the protein abundance against the degrader concentration to determine the DC50 and Dmax values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Untargeted Quantitative Peptide Proteomics – Northwestern Proteomics [proteomics.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. New label-free methods for protein relative quantification applied to the investigation of an animal model of Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 11. MS Operating Parameters Hack for Targeted PRM Proteomics [thermofisher.com]
Measuring Ternary Complex Stability: A Comparative Guide to Surface Plasmon Resonance and its Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, understanding the stability of ternary complexes is paramount. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with key alternative technologies—Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI)—for measuring ternary complex stability. We present supporting experimental data, detailed methodologies, and visual workflows to empower informed decisions in your research.
The formation of a ternary complex, where three molecules associate, is a fundamental process in numerous biological systems. From signal transduction cascades to the mechanism of action for novel therapeutics like PROTACs (Proteolysis Targeting Chimeras), the ability to accurately measure the kinetics and thermodynamics of these interactions is crucial.[1] This guide will delve into the nuances of SPR and its counterparts, offering a clear perspective on their respective strengths and limitations in the context of ternary complex analysis.
Quantitative Comparison of SPR, ITC, and BLI
The selection of a biophysical technique for studying ternary complexes hinges on the specific experimental goals, sample availability, and desired throughput. Below is a summary of the key quantitative parameters and characteristics of SPR, ITC, and BLI.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Primary Measurement | Change in refractive index near a sensor surface | Heat change upon binding | Change in optical thickness at the biosensor tip |
| Key Outputs | Kinetics: k_on, k_off Affinity: K_D Stoichiometry: (indirect) Cooperativity: α | Thermodynamics: ΔH, ΔS, ΔG Affinity: K_D Stoichiometry: n | Kinetics: k_on, k_off Affinity: K_D |
| Sample Consumption | Low | High | Low |
| Throughput | Medium to High | Low | High |
| Label-Free | Yes | Yes | Yes |
| Immobilization Required | Yes | No (in solution) | Yes |
| Sensitivity | High (pM to mM) | Moderate (nM to µM) | Moderate to High (nM to µM) |
Performance Comparison: A Case Study with PROTACs
To illustrate the comparative performance of these techniques, let's consider the well-characterized PROTAC, MZ1, which induces a ternary complex between the VHL E3 ligase and the BRD4 bromodomain. Data from various studies allows for a side-by-side comparison of the affinity measurements obtained by SPR and ITC.
| Complex | Technique | K_D (nM) | Cooperativity (α) | Reference |
| VHL / MZ1 (Binary) | SPR | 29 | - | [2] |
| ITC | 66 | - | [2] | |
| VHL / MZ1 / BRD4BD2 (Ternary) | SPR | ~1.1 | ~26 | [3] |
| ITC | 4 | 15 | [3] |
Experimental Protocols
Detailed and robust experimental design is critical for obtaining high-quality, reproducible data. Below are detailed methodologies for performing ternary complex stability measurements using SPR, ITC, and BLI.
Surface Plasmon Resonance (SPR) Experimental Protocol
This protocol outlines a typical workflow for measuring ternary complex formation and stability using SPR, where one protein is immobilized on the sensor chip.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotinylated protein capture)
-
Purified proteins: Protein A (to be immobilized), Protein B, and the small molecule/protein inducer (Molecule C)
-
Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5)
2. Immobilization of Protein A:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface (e.g., with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes).
-
Inject Protein A (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 1000-2000 RU).
-
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
Perform priming and stabilization cycles with running buffer.
3. Binary Interaction Analysis (Protein A and Molecule C):
-
Prepare a dilution series of Molecule C in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject each concentration of Molecule C over the immobilized Protein A surface and a reference flow cell for a defined association time (e.g., 120 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (K_D_binary).[3]
4. Ternary Complex Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of Protein B and a dilution series of Molecule C in running buffer.
-
Inject these pre-incubated mixtures over the immobilized Protein A surface and a reference flow cell.
-
Monitor the association and dissociation phases as in the binary analysis.
-
Fit the sensorgrams to a 1:1 binding model to determine the ternary affinity (K_D_ternary).[3]
5. Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Perform buffer blank subtraction.
-
Globally fit the kinetic data to an appropriate binding model (e.g., 1:1 Langmuir) to obtain k_on, k_off, and K_D values.
-
Calculate the cooperativity factor (α) = K_D_binary / K_D_ternary.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
1. Materials and Reagents:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Purified proteins: Protein A, Protein B, and Molecule C
-
Dialysis buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. Crucially, the buffer for all components must be identical to minimize heats of dilution.
2. Sample Preparation:
-
Extensively dialyze all proteins and dissolve the small molecule in the final dialysis buffer.
-
Accurately determine the concentrations of all components.
-
Degas all solutions immediately before the experiment to prevent air bubbles.
3. Binary Interaction (Protein A and Molecule C):
-
Fill the ITC cell (e.g., 200 µL) with Protein A at a concentration of approximately 10-20 µM.
-
Fill the injection syringe (e.g., 40 µL) with Molecule C at a concentration 10-20 times higher than Protein A.
-
Perform an initial injection of ~0.4 µL, followed by a series of ~2 µL injections with a spacing of ~150 seconds between injections.
-
Perform a control titration of Molecule C into buffer to determine the heat of dilution.
4. Ternary Interaction:
-
To measure the affinity of Molecule C to a pre-formed complex of Protein A and Protein B, fill the ITC cell with a solution containing Protein A (e.g., 10-20 µM) and a saturating concentration of Protein B.
-
Fill the injection syringe with Molecule C at a concentration 10-20 times higher than Protein A.
-
Perform the titration as described for the binary interaction.
5. Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the corresponding binding heats.
-
Plot the integrated heat data against the molar ratio of the titrant to the sample in the cell.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).[5]
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the K_D and ΔH values.
-
Calculate the cooperativity factor (α).
Bio-Layer Interferometry (BLI) Experimental Protocol
BLI offers a higher throughput alternative to SPR for kinetic characterization, utilizing fiber optic biosensors.
1. Materials and Reagents:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin (SA) for biotinylated proteins)
-
96-well or 384-well black microplates
-
Purified proteins: Biotinylated Protein A, Protein B, and Molecule C
-
Assay buffer: e.g., PBS with 0.1% BSA and 0.02% Tween-20
2. Experimental Setup:
-
Hydrate the biosensors in assay buffer for at least 10 minutes.
-
Prepare the 96-well plate with the following solutions (200 µL per well):
-
Wells for baseline: Assay buffer
-
Wells for loading: Biotinylated Protein A (e.g., 10 µg/mL in assay buffer)
-
Wells for association: A serial dilution of Molecule C, and a second set with a serial dilution of Molecule C pre-incubated with a fixed, saturating concentration of Protein B.
-
Wells for dissociation: Assay buffer
-
3. Data Acquisition:
-
Baseline: Dip the biosensors into the assay buffer wells to establish a stable baseline (60-120 seconds).
-
Loading: Move the biosensors to the wells containing biotinylated Protein A to immobilize the ligand until a desired signal is reached (e.g., 1-2 nm shift).
-
Second Baseline: Dip the biosensors back into the assay buffer wells to establish a new baseline (60 seconds).
-
Association: Move the biosensors to the wells containing the different concentrations of Molecule C (for binary) or the Molecule C/Protein B mixtures (for ternary) and record the association for 120-300 seconds.[3]
-
Dissociation: Move the biosensors to the assay buffer wells and record the dissociation for 300-600 seconds.[3]
4. Data Analysis:
-
Reference subtract the data from a reference sensor (e.g., a biosensor without immobilized ligand).
-
Align the sensorgrams to the baseline and dissociation steps.
-
Globally fit the association and dissociation curves to a 1:1 binding model to determine k_on, k_off, and K_D for both the binary and ternary interactions.
-
Calculate the cooperativity factor (α).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SPR workflow for ternary complex stability measurement.
Caption: Ternary complex formation in the MAPK/ERK pathway.
Conclusion
The characterization of ternary complex stability is a critical aspect of modern drug discovery and fundamental biological research. Surface Plasmon Resonance offers a powerful, label-free, and real-time method for obtaining high-resolution kinetic and affinity data for both binary and ternary interactions.[6] While Isothermal Titration Calorimetry provides invaluable thermodynamic insights and Bio-Layer Interferometry offers higher throughput, SPR often represents a balanced and versatile choice for a comprehensive understanding of ternary complex dynamics. The selection of the most appropriate technique will ultimately depend on the specific scientific question being addressed, but a thorough understanding of the principles and practicalities of each method, as outlined in this guide, will enable researchers to make the most informed decision for their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
A Comparative Guide to Validating PROTAC-Target Binding: ITC vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the binding affinity and thermodynamics of Proteolysis Targeting Chimeras (PROTACs) to their intended targets is a critical step in the development of effective therapeutics. This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation method.
PROTACs are bifunctional molecules that induce targeted protein degradation by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[1] The formation and stability of this ternary complex are paramount to the efficacy of the PROTAC.[2] Therefore, precise measurement of the binding events is essential. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard for the direct measurement of these interactions, providing a complete thermodynamic profile in a single experiment.[3]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a biomolecular binding event.[3] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[3] This comprehensive thermodynamic data is invaluable for understanding the driving forces behind PROTAC-target binding and ternary complex formation.[4]
Advantages of ITC:
-
Label-free: ITC is a true label-free technique, eliminating the need for modification or immobilization of binding partners, which can sometimes interfere with the interaction.[4]
-
In-solution measurement: The experiment is performed in solution, closely mimicking physiological conditions.
-
Complete thermodynamic profile: It is the only technique that provides all binding parameters (Kd, n, ΔH, and ΔS) in a single experiment.[5]
-
Insensitive to molecular weight: The sensitivity of ITC is not dependent on the molecular weight of the analytes, unlike some other biophysical techniques.[4]
Disadvantages of ITC:
-
Low throughput: ITC experiments can be time-consuming, making it less suitable for high-throughput screening.[1][6]
-
High sample consumption: The technique typically requires larger amounts of protein and compound compared to other methods.[1][4]
Quantitative Data Summary: ITC
| Parameter | Description | Typical Values for PROTACs |
| Kd (Dissociation Constant) | A measure of binding affinity; lower values indicate stronger binding. | nM to µM range |
| n (Stoichiometry) | The molar ratio of the interacting molecules in the complex. | ~1 for binary and ternary complexes |
| ΔH (Enthalpy Change) | The heat released or absorbed during binding. | Varies |
| ΔS (Entropy Change) | The change in randomness or disorder during binding. | Varies |
| ΔG (Gibbs Free Energy Change) | The overall energy change of the binding event, calculated from ΔH and ΔS. | Negative values indicate a spontaneous interaction. |
Table 1: Key thermodynamic parameters obtained from ITC experiments for PROTAC-target interactions.
Alternative Validation Methods
While ITC provides a wealth of thermodynamic information, other techniques offer advantages in terms of throughput and sample consumption, making them valuable tools in the PROTAC development workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.[1] It provides kinetic data (association and dissociation rates) in addition to binding affinity.[7]
-
Advantages: Higher throughput than ITC, provides kinetic data (kon, koff), requires less sample.[2][8]
-
Disadvantages: Requires immobilization of one binding partner, which can potentially alter its binding properties.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[4] It is a homogeneous assay well-suited for high-throughput screening.[4]
-
Advantages: High throughput, low sample consumption, homogeneous assay format.[4]
-
Disadvantages: Requires a fluorescently labeled probe, which can sometimes interfere with binding. The affinity of the probe must be carefully optimized.[4]
Comparative Analysis of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat change upon binding.[3] | Measures change in refractive index upon binding.[1] | Measures change in polarization of fluorescent light.[4] |
| Labeling | Label-free.[4] | Label-free (one partner immobilized).[1] | Requires a fluorescent label.[4] |
| Throughput | Low.[1] | Medium to high.[2] | High.[4] |
| Sample Consumption | High.[4] | Low to medium.[1] | Low.[4] |
| Key Outputs | Kd, n, ΔH, ΔS.[3] | Kd, kon, koff.[7] | Kd/IC50. |
| Information | Thermodynamic.[3] | Kinetic and affinity.[7] | Affinity. |
Table 2: Comparison of ITC, SPR, and FP for PROTAC-target binding analysis.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Binary Interaction
-
Sample Preparation:
-
Prepare the target protein and PROTAC solutions in the same, well-dialyzed buffer to minimize buffer mismatch effects.[9]
-
Determine the accurate concentrations of both protein and PROTAC solutions.[9]
-
Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the PROTAC concentration in the syringe is 10-20 fold higher.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell and the PROTAC solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Data Acquisition:
-
Perform a series of injections of the PROTAC solution into the protein solution. The instrument measures the heat change after each injection.[5]
-
-
Data Analysis:
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
-
Sensor Chip Preparation:
-
Immobilize the E3 ligase onto a suitable sensor chip surface (e.g., via amine coupling).[10]
-
-
Binding Analysis:
-
Inject a series of concentrations of the PROTAC alone over the sensor surface to measure the binary interaction with the E3 ligase.
-
To measure ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the target protein and inject the mixture over the E3 ligase-functionalized surface.[7]
-
-
Data Acquisition and Analysis:
-
The SPR instrument records the binding response in real-time.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).[11]
-
Visualizing the Process
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: PROTAC's mechanism of action leading to protein degradation.
Conclusion
The choice of biophysical assay to validate PROTAC-target binding depends on the specific research question and the stage of the drug discovery process. Isothermal Titration Calorimetry stands out as the gold standard for providing a complete thermodynamic characterization of binary and ternary complex formation, offering invaluable insights into the molecular driving forces of PROTAC efficacy.[3] While techniques like SPR and FP offer higher throughput and are well-suited for screening campaigns, ITC remains an indispensable tool for in-depth thermodynamic validation and lead optimization.[1][4] A multi-faceted approach, leveraging the strengths of different techniques, will ultimately provide the most comprehensive understanding of PROTAC-mediated protein degradation.
References
- 1. aragen.com [aragen.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. benchchem.com [benchchem.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. m.youtube.com [m.youtube.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of CRBN and VHL E3 Ligase Ligands with PEG3-Amide Linkers for Targeted Protein Degradation
For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the selection of an E3 ubiquitin ligase and the accompanying ligand-linker system is a critical determinant of the success of a Proteolysis-Targeting Chimera (PROTAC). Among the most utilized E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). This guide provides an objective comparison of their respective ligands when conjugated via a PEG3-amide linker, supported by experimental data and detailed protocols.
The choice between CRBN and VHL is influenced by several factors including the target protein's subcellular localization, the cellular context, and the desired physicochemical properties of the final PROTAC molecule.[1][] CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and the nucleus.[] The kinetics of ternary complex formation and degradation also differ, with CRBN-based PROTACs often exhibiting faster turnover rates, which can be advantageous for rapidly dividing cells.[] Conversely, VHL can form more stable, long-lived ternary complexes, which may be beneficial for degrading more stable target proteins.[]
Performance Comparison: CRBN vs. VHL Ligands with PEG3-Amide Linkers
The following tables summarize key quantitative data for representative CRBN and VHL ligands, providing a basis for comparison. The data presented here is a synthesis of values found in the literature for similar PROTAC constructs and should be considered as a general guide.
| Ligand Type | E3 Ligase | Representative Ligand | Binding Affinity (Kd) to E3 Ligase |
| CRBN Ligand | Cereblon (CRBN) | Pomalidomide derivative | ~250 nM[1] |
| VHL Ligand | von Hippel-Lindau (VHL) | VH032 derivative | 185 nM[1] |
| PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| CRBN-based PROTAC | BET Bromodomains | - | - | - |
| VHL-based PROTAC (ARV-771) | BET Bromodomains | - | - | - |
| VHL-based PROTAC (PROTAC 139) | BRD4 | 3.3 nM[1] | 97%[1] | PC3 |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Signaling Pathways
The signaling pathways of CRBN and VHL illustrate their roles in the cell and how they are hijacked by PROTACs for targeted protein degradation.
Caption: CRBN-mediated protein degradation pathway.
Caption: VHL-mediated protein degradation pathway.
Experimental Workflows
The following diagrams outline the key steps in common experimental procedures used to evaluate and compare PROTACs.
Caption: Western blot experimental workflow.
Caption: Ternary complex formation assay workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][4]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the CRBN- or VHL-based PROTAC for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[4]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[3] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).[3]
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[3] Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.
Ternary Complex Formation Assays
These assays are crucial for understanding the initial event in PROTAC-mediated degradation: the formation of the E3 ligase-PROTAC-target protein ternary complex.[][6]
Methodology (using Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize the purified E3 ligase (CRBN or VHL complex) onto a sensor chip.[]
-
Analyte Injection: Sequentially inject the PROTAC and the purified target protein over the sensor surface.[]
-
Data Acquisition: Monitor the changes in the refractive index at the sensor surface, which correspond to the binding and dissociation of the molecules in real-time.[]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and calculate the equilibrium dissociation constant (Kd) for the binary and ternary interactions. This will also allow for the assessment of cooperativity in ternary complex formation.[7]
Alternative Methodologies: Other biophysical techniques such as Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and cell-based assays like NanoBRET can also be employed to study ternary complex formation.[6][7][8]
Cell Viability Assays
These assays determine the cytotoxic effects of the PROTACs on the cells.[9]
Methodology (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[9]
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.[10]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Ubiquitin
-
ATP
-
Purified E3 ligase complex (CRBN or VHL)
-
Purified target protein
-
PROTAC
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight bands corresponding to the polyubiquitinated target protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Ternary Complex Formation [promega.ca]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Unintended Targets: A Comparative Guide to Proteomics-Based PROTAC Off-Target Analysis
For researchers, scientists, and drug development professionals navigating the promising yet complex landscape of Proteolysis-Targeting Chimeras (PROTACs), identifying off-target effects is a critical step in ensuring therapeutic safety and efficacy. This guide provides an objective comparison of leading proteomics-based approaches to comprehensively profile PROTAC off-target liabilities, supported by experimental data and detailed protocols.
PROTACs, bifunctional molecules that induce the degradation of specific proteins, offer a powerful therapeutic modality. However, their complex mechanism of action, involving the recruitment of E3 ligases, can lead to the unintended degradation of proteins other than the intended target. Mass spectrometry-based proteomics has emerged as an indispensable tool for an unbiased, global assessment of these off-target effects.[1][2] This guide delves into the most common methodologies: global proteomics (employing both label-free and isobaric labeling techniques) and the Cellular Thermal Shift Assay (CETSA), providing a framework for selecting the most appropriate strategy for your research needs.
Comparative Analysis of Proteomics Approaches
The selection of a proteomics strategy for PROTAC off-target analysis depends on several factors, including the desired depth of proteome coverage, throughput requirements, and the specific questions being addressed. While global proteomics methods provide a broad overview of protein abundance changes, CETSA offers a direct measure of target engagement.
| Feature | Global Proteomics (TMT-based) | Global Proteomics (Label-Free) | Cellular Thermal Shift Assay (CETSA) |
| Primary Readout | Relative protein abundance changes | Relative protein abundance changes | Changes in protein thermal stability upon ligand binding |
| Primary Application | Unbiased identification of on- and off-target degradation | Unbiased identification of on- and off-target degradation | Target engagement confirmation and identification of direct binders |
| Throughput | High (multiplexing up to 18 samples) | Moderate to High | Moderate |
| Quantitative Accuracy | High precision due to internal standards | Good, but can be affected by run-to-run variability | Semi-quantitative for target engagement (EC50 determination) |
| Strengths | - Comprehensive proteome coverage- High multiplexing capacity- Robust quantification | - No need for chemical labeling- Simpler sample preparation | - Directly measures target engagement in a cellular context- Can distinguish between direct binders and downstream effects |
| Limitations | - Can be expensive- Potential for ratio distortion | - Lower precision than labeled methods- Missing values can be an issue | - Does not directly measure protein degradation- Not all protein-ligand interactions result in a thermal shift |
Quantitative Data Summary
Table 1: On-Target and Off-Target Degradation Profile by TMT-based Proteomics
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Classification |
| Target Protein A | TGTPA | -4.2 | <0.001 | On-Target |
| Off-Target Protein X | OFTPX | -2.8 | <0.01 | Potential Off-Target |
| Off-Target Protein Y | OFTPY | -1.5 | <0.05 | Potential Off-Target |
| Housekeeping Protein | HKP1 | 0.1 | >0.05 | No Significant Change |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.[3]
Table 2: Comparison of a Covalent vs. Non-covalent PROTAC on Off-Target Degradation
| PROTAC Type | Number of Significantly Downregulated Off-Targets |
| Covalent PROTAC | 15 |
| Non-covalent PROTAC | 32 |
This table summarizes the number of significantly downregulated off-target proteins identified by quantitative proteomics after 24 hours of treatment with 100 nM of each PROTAC.[1]
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow is crucial for interpreting results and designing new studies. The following diagrams, generated using the DOT language, illustrate the key steps in each proteomics approach and a relevant signaling pathway often investigated in PROTAC studies.
Detailed Experimental Protocols
Reproducibility is paramount in proteomics research. The following are detailed methodologies for the key experiments discussed in this guide.
Global Proteomics for Off-Target Identification (TMT-based)
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.[4]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., MCF-7 for ER-positive breast cancer) to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a specified time (e.g., 24 hours) to allow for protein degradation.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT), alkylate cysteine residues with iodoacetamide (B48618) (IAA), and digest the proteins into peptides using trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the resulting peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction and combine the labeled peptide samples in equal amounts.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Label-Free Quantitative Proteomics
This protocol provides a general workflow for label-free quantification of protein abundance changes.
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedures as in the TMT-based protocol for cell culture, treatment, and lysis.
-
-
Protein Digestion:
-
Digest the proteins into peptides using trypsin as described previously.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide sample individually using a high-resolution mass spectrometer.
-
Acquire data in either data-dependent (DDA) or data-independent acquisition (DIA) mode.[5] DIA is often preferred for its improved reproducibility and fewer missing values.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant for DDA, Spectronaut for DIA).
-
Perform label-free quantification based on precursor ion intensities or spectral counting.
-
Conduct statistical analysis to identify significantly altered proteins.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of a PROTAC within intact cells.[4][6]
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations. Include a vehicle control.
-
-
Heat Treatment:
-
Heat the treated cells at a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fraction to quantify the amount of the target protein and potential off-targets remaining. This can be done by Western blotting for specific proteins or by mass spectrometry for a global analysis (MS-CETSA).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
By employing these robust proteomics-based approaches, researchers can gain a comprehensive understanding of the on- and off-target effects of their PROTAC molecules, a critical step in the development of safe and effective targeted protein degraders.
References
Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Linker Compositions
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimes (PROTACs) is a critical step in developing novel therapeutics. Among the three key components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—the linker has emerged as a crucial determinant of in vivo efficacy. Far from being a passive tether, the linker's composition profoundly influences a PROTAC's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of different PROTAC linker compositions, supported by experimental data, to inform the design of next-generation protein degraders.
The in vivo performance of a PROTAC is a complex interplay of its ability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase), its physicochemical properties governing absorption, distribution, metabolism, and excretion (ADME), and its potential for off-target effects. The linker is central to all these aspects. This guide will delve into the in vivo efficacy of PROTACs based on three main linker categories: flexible (polyethylene glycol and alkyl chains) and rigid (incorporating cyclic structures).
The PROTAC Signaling Pathway and Experimental Workflow
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing in vivo efficacy.
Comparative Analysis of Linker Performance
The choice of linker can significantly impact a PROTAC's in vivo efficacy. The following tables summarize quantitative data from various studies, highlighting the performance of different linker compositions. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and animal models.
Flexible Linkers: Polyethylene Glycol (PEG) vs. Alkyl Chains
Flexible linkers are often the initial choice in PROTAC design due to their synthetic accessibility. However, their in vivo performance can vary.
| Target Protein | E3 Ligase | Linker Type | Key In Vivo Findings | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | A 16-atom PEG linker showed superior ERα degradation and tumor growth inhibition in a mouse xenograft model compared to shorter or longer PEG linkers. | [1] |
| Androgen Receptor (AR) | CRBN | Alkyl Chain | Replacement of a flexible alkyl chain with a more rigid pyridyl group of similar length increased solubility and improved pharmacokinetic properties, leading to a more potent PROTAC for AR degradation. | [2] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | Alkyl/Ether | PROTACs with longer, flexible linkers showed potent degradation in cells, but often suffer from poor metabolic stability in vivo. | [3] |
Rigid Linkers: Enhancing In Vivo Stability and Efficacy
Rigid linkers, which incorporate cyclic structures like piperidine (B6355638) or piperazine (B1678402), can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability and pharmacokinetic properties.[4][5] The clinical success of PROTACs like ARV-110 and ARV-471, which feature more rigid linker designs, underscores the potential of this strategy.[6][7]
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Key In Vivo/Clinical Findings | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | Contains a rigid, piperidine-based linker. | Demonstrated antitumor activity and patient benefit in men with metastatic castration-resistant prostate cancer. The rigid linker contributes to improved metabolic stability and oral bioavailability. | [6][7] |
| ARV-471 | Estrogen Receptor (ER) | CRBN | Features a rigid linker architecture. | Showed robust ER degradation and promising efficacy signals in heavily pretreated patients with ER+/HER2- breast cancer. The linker design is thought to contribute to its favorable pharmacokinetic profile. | [6][8] |
| BTK Degrader | Bruton's Tyrosine Kinase (BTK) | CRBN | Rigidified linker (e.g., incorporating cyclic moieties). | A rigidified linker significantly improved the metabolic stability profile (T1/2 > 145 min) compared to a more flexible counterpart, making it more suitable for in vivo studies. | [9] |
The Linker's Impact on Pharmacokinetics
The linker composition is a key determinant of a PROTAC's drug-like properties. The following diagram illustrates the relationship between linker characteristics and pharmacokinetic outcomes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC in vivo efficacy. Below are representative protocols for key experiments.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used. Human cancer cells expressing the target protein are implanted subcutaneously or orthotopically.
-
PROTAC Formulation and Administration: PROTACs are formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG, and saline). Administration can be oral (gavage), intravenous (IV), or intraperitoneal (IP), depending on the compound's properties. Dosing schedules can range from daily to weekly.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors and other tissues are collected. The levels of the target protein are quantified by methods such as Western blot, immunohistochemistry (IHC), or mass spectrometry to assess the extent of protein degradation.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.
Pharmacokinetic Studies
-
Animal Model: Typically, mice or rats are used.
-
Compound Administration: The PROTAC is administered via the intended clinical route (e.g., oral or IV).
-
Blood Sampling: Blood samples are collected at various time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the PROTAC is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2), are calculated using specialized software.
Conclusion
The linker is a critical design element in the development of effective in vivo PROTAC degraders. While flexible linkers like PEG and alkyl chains offer synthetic convenience, they can present challenges in terms of metabolic stability. The incorporation of rigid motifs, such as piperidine and piperazine rings, has emerged as a promising strategy to enhance pharmacokinetic properties and in vivo efficacy, as exemplified by the clinical success of molecules like ARV-110 and ARV-471. The optimal linker composition is target- and system-dependent, necessitating empirical optimization guided by a deep understanding of the structure-activity and structure-property relationships. This guide provides a framework for the rational design of PROTAC linkers to accelerate the development of this transformative therapeutic modality.
References
- 1. | BioWorld [bioworld.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Conformational Effects of the -amide-CH2OCH2COOH Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical linker connecting different moieties in a bioconjugate plays a pivotal role in determining the overall efficacy, stability, and pharmacokinetic properties of the molecule. The -amide-CH2OCH2COOH linker, a flexible, hydrophilic structure, is increasingly utilized in the design of complex therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its conformational preferences, dictated by the interplay of the amide bond and the ether oxygen, significantly influence the spatial presentation of the linked molecules and their interactions with biological targets. This guide provides an objective comparison of the -amide-CH2OCH2COOH linker with other common linkers, supported by experimental and computational data, to aid in the rational design of novel therapeutics.
Executive Summary
The defining characteristic of the -amide-CH2OCH2COOH linker is its inherent flexibility and hydrophilicity, primarily due to the ether oxygen atom. This feature can be advantageous in improving the solubility and reducing the aggregation of hydrophobic drug payloads.[1] However, this flexibility also presents a challenge in predicting and controlling the three-dimensional structure of the final conjugate. In contrast, more rigid linkers, such as those based on alkyl chains or cyclic structures, offer greater conformational predictability at the cost of potentially reduced solubility and increased steric hindrance. The choice of linker is therefore a critical design element that must be tailored to the specific application.
Data Presentation: A Comparative Analysis of Linker Properties
The following table summarizes key conformational and physicochemical properties of the -amide-CH2OCH2COOH linker in comparison to a standard alkyl amide linker (-amide-(CH2)n-COOH) and a polyethylene (B3416737) glycol (PEG)-based linker. The data presented is a synthesis of values reported in the literature for similar structural motifs, as direct comparative studies on this specific linker are limited.
| Property | -amide-CH2OCH2COOH | -amide-(CH2)n-COOH (n=3) | PEG-based Linker (e.g., -amide-(PEG)4-COOH) |
| Flexibility | High | Moderate to High | Very High |
| Hydrophilicity | High | Low to Moderate | Very High |
| Conformational Predictability | Low | Moderate | Low |
| Potential for Intramolecular Hydrogen Bonding | High (with amide N-H) | Low | High (with ether oxygens) |
| Susceptibility to Enzymatic Cleavage | Generally stable | Generally stable | Generally stable |
| Impact on Solubility of Conjugate | Favorable | Can be unfavorable | Very Favorable |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and conformational analysis of linkers. Below are methodologies for the synthesis of the -amide-CH2OCH2COOH linker via solid-phase synthesis and its conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Solid-Phase Synthesis of the -amide-CH2OCH2COOH Linker
This protocol describes the manual coupling of the linker to an aminomethyl-functionalized polystyrene resin using Fmoc (Fluorenylmethyloxycarbonyl) chemistry.[2][3][4]
Materials:
-
Aminomethyl polystyrene resin
-
Fmoc-NH-CH2OCH2-COOH
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIEA)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve Fmoc-NH-CH2OCH2-COOH (2 equivalents relative to the resin loading) and a coupling agent such as HATU (1.95 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIEA) (4 equivalents) to the solution from step 2 and allow it to pre-activate for 1-2 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-amino acid-linker solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat once.
-
Peptide Elongation (if applicable): Couple subsequent Fmoc-protected amino acids using a similar coupling protocol.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the cleaved product in cold diethyl ether, centrifuge, and dry the pellet.
NMR Spectroscopy for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques to determine the through-space proximity of protons, providing insights into the linker's conformation.[5][6][7]
Sample Preparation:
-
Dissolve the purified linker-containing molecule in a suitable deuterated solvent (e.g., DMSO-d6, D2O) to a concentration of 1-5 mM.
-
Degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.
NMR Data Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹³C HSQC spectra for resonance assignment.
-
Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecular weight of the compound (typically 100-500 ms (B15284909) for small to medium-sized molecules).
-
For molecules in the intermediate molecular weight range where NOEs may be close to zero, acquire a 2D ROESY spectrum.
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify cross-peaks in the NOESY/ROESY spectrum, which indicate protons that are close in space (< 5 Å).
-
The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for semi-quantitative distance restraints. These restraints can be used in molecular modeling to generate a family of conformers consistent with the experimental data.
Mandatory Visualizations
Experimental Workflow for Linker Conformational Analysis
Caption: Workflow for the synthesis and conformational analysis of chemical linkers.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated degradation of a target protein.
Conclusion
The -amide-CH2OCH2COOH linker offers a valuable combination of flexibility and hydrophilicity, making it a suitable choice for various bioconjugation applications where solubility and reduced aggregation are paramount. However, its high degree of conformational freedom necessitates careful experimental and computational characterization to understand its impact on the overall structure and function of the conjugate. While direct comparative data is still emerging, this guide provides a framework for assessing its properties relative to more established linker technologies. The provided experimental protocols offer a starting point for researchers to synthesize and analyze this and similar linkers, ultimately enabling a more rational approach to the design of next-generation bioconjugates.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linkers, resins, and general procedures for solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. NOESY and EXSY [chem.ch.huji.ac.il]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
A Head-to-Head Comparison of PROTACs with Linear vs. Branched PEG Linkers: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. The linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety, plays a pivotal role in modulating the potency, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. While linear polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in PROTAC design due to their flexibility and hydrophilicity, recent innovations have explored the potential of branched linker architectures to enhance degrader performance.
This guide provides an objective comparison of PROTACs featuring linear versus branched linkers, with a focus on the well-characterized bivalent, linear-linker PROTAC MZ1 and the novel trivalent, branched-linker PROTAC SIM1 . Both molecules target the Bromodomain and Extra-Terminal (BET) family of proteins, offering a valuable case study for understanding the impact of linker geometry on degradation efficiency and cellular activity.
The Rationale for Branched Linkers
The traditional bivalent PROTAC design, with a linear linker, connects one warhead to one E3 ligase ligand. In contrast, a branched linker architecture allows for the creation of multivalent PROTACs. For instance, a trivalent PROTAC can be designed to bind to two domains of a target protein simultaneously, or to two separate target proteins, while still recruiting an E3 ligase. This multivalency can lead to several potential advantages:
-
Increased Avidity and Cooperativity: By engaging multiple binding sites, trivalent PROTACs can exhibit significantly higher binding affinity (avidity) for their target. This can lead to the formation of more stable and productive ternary complexes (Target:PROTAC:E3 Ligase), a phenomenon known as positive cooperativity, which is crucial for efficient ubiquitination and subsequent degradation.[1][2]
-
Enhanced Degradation Efficacy: The increased stability of the ternary complex can translate to more profound and sustained protein degradation, often at lower concentrations.[1][2]
-
Improved Selectivity: In some cases, targeting multiple domains on a protein can enhance selectivity for that specific protein over other closely related family members.[3]
Quantitative Performance Comparison: Linear (MZ1) vs. Branched (SIM1)
The following tables summarize the quantitative data comparing the performance of the bivalent PROTAC MZ1, which utilizes a linear PEG linker, and the trivalent PROTAC SIM1, which employs a branched linker to bind to two BET bromodomains and one von Hippel-Lindau (VHL) E3 ligase.[1][2]
Table 1: In Vitro Degradation of BET Proteins
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | Linear | BRD4 | H661 | ~8 | >95 |
| BRD2 | HeLa | ~80 | >90 | ||
| BRD3 | HeLa | ~180 | >90 | ||
| SIM1 | Branched | BRD2 | HEK293 | 0.7 | >95 |
| BRD3 | HEK293 | 9.5 | >95 | ||
| BRD4 | HEK293 | 2.5 | >95 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
The data clearly indicates that the trivalent PROTAC SIM1, with its branched linker, exhibits significantly lower DC50 values for all three BET proteins compared to the bivalent MZ1, highlighting its superior degradation potency.[1]
Table 2: Cellular Anti-Proliferative and Apoptotic Activity
| PROTAC | Cell Line | Cancer Type | IC50 (nM) | Apoptosis Induction (at 1 nM) |
| MZ1 | MV4;11 | Acute Myeloid Leukemia | ~25 | Moderate |
| SIM1 | MV4;11 | Acute Myeloid Leukemia | ~1.1 | High |
IC50: Half-maximal inhibitory concentration for cell growth. A lower value indicates greater anti-proliferative activity.
Consistent with its enhanced degradation profile, SIM1 demonstrates more potent anti-cancer activity, with a significantly lower IC50 value and greater induction of apoptosis compared to MZ1 in the MV4;11 cancer cell line.[1][4]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of BET Proteins
Caption: PROTAC-mediated degradation of BET proteins and its downstream effects.
Experimental Workflow for PROTAC Evaluation
Caption: A generalized experimental workflow for the evaluation and comparison of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in this guide.
Protocol 1: Synthesis of a Trivalent PROTAC (SIM1)
This protocol is a summary of the multi-step synthesis of SIM1 as described in the literature.[5]
Materials:
-
1,1,1-tris(hydroxymethyl)ethane (TME)
-
Various reagents and solvents for organic synthesis (e.g., PEG linkers, JQ1 precursor, VH032-amine)
-
Standard laboratory equipment for organic synthesis and purification (e.g., glassware, chromatography systems)
Procedure:
-
Synthesis of the Branched Core: The synthesis begins with the TME scaffold, which features three primary alcohol groups. These are differentially protected and functionalized to create a branched core with appropriate linkers attached. This typically involves a series of protection, deprotection, and coupling reactions to install PEG chains of desired lengths.
-
Conjugation of the E3 Ligase Ligand: The VHL ligand (VH032-amine) is coupled to one arm of the branched linker.
-
Conjugation of the Warheads: The BET inhibitor warhead (a JQ1 derivative) is coupled in a 2:1 ratio to the remaining two arms of the branched linker.
-
Purification and Characterization: The final trivalent PROTAC (SIM1) is purified using chromatographic techniques (e.g., HPLC) and its structure is confirmed by NMR spectroscopy and mass spectrometry.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[6][7]
Materials:
-
Human cancer cell line expressing the target protein (e.g., HEK293, MV4;11)
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD2/3/4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[8][9]
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Purified recombinant proteins: E3 ligase (e.g., VHL complex) and target protein (e.g., BRD4 bromodomain)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to measure the KD of the PROTAC-target interaction.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the target protein and the PROTAC at varying concentrations over the immobilized E3 ligase.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (alpha) can be calculated as the ratio of the binary KD to the ternary KD.
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[10]
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well and mix.
-
Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of cell viability against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The comparison between the linear-linker PROTAC MZ1 and the branched-linker trivalent PROTAC SIM1 provides compelling evidence for the potential of innovative linker architectures to significantly enhance degrader performance. The trivalent design of SIM1, enabled by its branched linker, leads to superior degradation potency and more pronounced anti-cancer effects.[1][2] This is attributed to the increased avidity and cooperativity in forming a stable ternary complex.
While linear PEG linkers remain a valuable and synthetically accessible option for initial PROTAC design, the exploration of branched linkers and multivalent PROTACs represents a promising frontier in the field of targeted protein degradation. The choice of linker architecture should be guided by the specific target and desired therapeutic profile, and the experimental protocols provided here offer a robust framework for evaluating and comparing the efficacy of novel PROTAC designs. Further research into a wider range of branched linker geometries will undoubtedly continue to refine our ability to create highly potent and selective protein degraders for therapeutic applications.
References
- 1. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Validating PROTAC MoA with Ubiquitination Assays
For researchers and drug developers in the rapidly advancing field of targeted protein degradation, confirming the mechanism of action (MoA) for a Proteolysis-Targeting Chimera (PROTAC) is a critical step. PROTACs are designed to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI) by forming a ternary complex with the POI and an E3 ubiquitin ligase.[1][2] Therefore, directly demonstrating PROTAC-induced ubiquitination of the target protein is a definitive validation of its intended MoA.
This guide compares three common ubiquitination assays—Immunoprecipitation followed by Western Blot, In Vitro Ubiquitination Assays, and Mass Spectrometry-Based Proteomics—providing experimental data, detailed protocols, and workflow diagrams to help researchers select the most appropriate method for their project.
The PROTAC Mechanism of Action: A Ubiquitination-Centric View
A PROTAC is a heterobifunctional molecule featuring a ligand for a target protein and a ligand for an E3 ligase, connected by a linker.[2][3] Its function hinges on hijacking the cell's own ubiquitin-proteasome system (UPS). The process begins when the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[5][6]
Figure 1. PROTAC Mechanism of Action (MoA).
Comparison of Key Ubiquitination Assays
Choosing the right assay depends on the specific research question, available resources, and desired level of detail. The following sections compare three widely used methods for detecting PROTAC-induced ubiquitination.
| Assay Method | Principle | Key Advantages | Key Disadvantages | Throughput |
| IP / Western Blot | Immunoprecipitation (IP) of the target protein followed by Western blot (WB) detection of ubiquitin. | Widely accessible, relatively inexpensive, confirms ubiquitination of endogenous protein.[7] | Semi-quantitative, lower throughput, can be affected by antibody quality. | Low |
| In Vitro Ubiquitination | Reconstitution of the E1-E2-E3 enzymatic cascade with purified proteins to measure POI ubiquitination. | Provides direct mechanistic evidence, highly controlled environment, quantitative.[6][8] | Requires purified recombinant proteins, may not fully replicate cellular conditions. | Low to Medium |
| Mass Spectrometry | Identification and quantification of di-glycine (di-Gly) remnants on lysine residues after tryptic digest.[9] | Unbiased, highly sensitive, provides site-specific information, high-throughput capable.[10] | Requires specialized equipment and expertise, complex data analysis, higher cost.[10] | High |
Table 1. High-Level Comparison of Ubiquitination Assay Methodologies.
Immunoprecipitation (IP) and Western Blot
This is the most direct and common method to visualize the increased ubiquitination of a target protein in cells following PROTAC treatment.[7] The strategy involves enriching the POI from cell lysates and then using an antibody against ubiquitin to detect the characteristic high-molecular-weight smear or ladder pattern indicative of polyubiquitination.
Sample Data Presentation
The table below shows representative quantitative data from a Western blot analysis where the intensity of the ubiquitin smear was quantified relative to the total amount of immunoprecipitated target protein.
| Treatment | PROTAC Conc. (nM) | Fold Increase in Ubiquitination (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 1.0 |
| PROTAC-X | 10 | 2.5 |
| PROTAC-X | 100 | 6.8 |
| PROTAC-X | 1000 | 4.1 (Hook Effect) |
| PROTAC-X + MG132 | 100 | 9.5 |
Table 2. Quantified Ubiquitination of POI after PROTAC-X Treatment.
Experimental Protocol: IP-Western Blot
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours). To maximize detection of ubiquitinated species, include a control group treated with a proteasome inhibitor like MG132 (10 µM) for 4 hours prior to harvest.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable IP lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Immunoprecipitation: Pre-clear lysates with Protein A/G agarose (B213101) beads. Incubate the cleared lysate with an antibody specific to the target protein overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a high-molecular-weight smear above the band for the unmodified POI in PROTAC-treated samples indicates polyubiquitination.[5]
Figure 2. IP-Western Blot Experimental Workflow.
In Vitro Ubiquitination Assay
This cell-free assay provides direct evidence that a PROTAC can facilitate the ubiquitination of its target by the recruited E3 ligase.[6] By combining purified components of the ubiquitin-proteasome system, researchers can isolate the specific activity of the PROTAC from other cellular processes.
Sample Data Presentation
The following table shows results from an in vitro assay where the percentage of ubiquitinated POI was determined by densitometry from a Coomassie-stained gel or Western blot.
| Component | PROTAC-Y (1 µM) | % POI Ubiquitinated |
| E1, E2, E3, Ub, ATP, POI | - | < 2% |
| E1, E2, E3, Ub, ATP, POI | + | 45% |
| E1, E2, Ub, ATP, POI | + | < 2% |
| E1, E2, E3, Ub, POI | + | < 2% |
Table 3. In Vitro Ubiquitination of POI Mediated by PROTAC-Y.
Experimental Protocol: In Vitro Ubiquitination
-
Reagent Preparation: Thaw purified recombinant proteins on ice: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., VHL or CRBN), the target POI, and ubiquitin.
-
Reaction Assembly: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical 25 µL reaction includes:
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM DTT)
-
ATP (2 mM)
-
E1 enzyme (100 nM)
-
E2 enzyme (500 nM)
-
E3 ligase (200 nM)
-
Target POI (1 µM)
-
Ubiquitin (10 µM)
-
PROTAC or vehicle control
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting with an antibody against the POI. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI should be visible in the complete reaction containing the PROTAC.[6]
Mass Spectrometry (MS)-Based Proteomics
For a global and site-specific view of ubiquitination, MS-based proteomics is the most powerful technique.[10] The "di-Gly remnant" method is a common approach where ubiquitinated proteins are digested with trypsin, leaving a di-glycine signature on modified lysine residues that can be specifically enriched and identified by MS.[9]
Sample Data Presentation
MS provides rich datasets, often visualized in volcano plots. The table below summarizes key findings for specific ubiquitination sites on the POI.
| Ubiquitination Site | Fold Change (PROTAC vs. Vehicle) | p-value | Biological Relevance |
| POI (K121) | +12.6 | 1.2e-5 | Known regulatory site |
| POI (K245) | +9.8 | 3.5e-5 | Novel site |
| POI (K310) | +8.1 | 9.1e-4 | Novel site |
| Off-Target Protein (K78) | +1.2 | 0.45 | Not significant |
Table 4. Quantitative MS Analysis of Ubiquitination Sites on POI.
Experimental Protocol: Di-Gly Remnant Proteomics
-
Cell Culture and Lysis: Treat cells with PROTAC and MG132 as described for the IP-Western blot protocol. Lyse cells in a urea-based buffer to denature proteins.
-
Protein Digestion: Reduce and alkylate the proteins, then digest with trypsin overnight.
-
Peptide Enrichment: Acidify and desalt the peptide mixture. Enrich the di-Gly-modified peptides using a specific antibody conjugated to beads (e.g., PTMScan Ubiquitin Remnant Motif Kit).
-
LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify the di-Gly-modified peptides. Compare the abundance of each ubiquitination site between PROTAC-treated and control samples to determine changes in ubiquitination levels.
Figure 3. Mass Spectrometry Di-Gly Remnant Workflow.
Conclusion: Selecting the Right Tool
Validating the mechanism of action is fundamental to advancing a PROTAC from a chemical probe to a therapeutic candidate.
-
IP-Western Blot is an indispensable, straightforward method for initial validation in a cellular context.
-
In Vitro Ubiquitination Assays offer unequivocal, mechanistic proof of a PROTAC's ability to mediate the key enzymatic step.
-
Mass Spectrometry provides the most comprehensive and quantitative data, revealing site-specific details and potential off-target effects.
By selecting the appropriate assay, or a combination thereof, researchers can build a robust data package that clearly demonstrates PROTAC-induced ubiquitination, confidently validating its mechanism of action and guiding further optimization efforts.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. mdpi.com [mdpi.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Linker's Pivotal Role: A Comparative Guide to PROTAC Cross-Reactivity
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is its linker, the chemical bridge connecting a target-binding warhead to an E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence a PROTAC's efficacy, selectivity, and off-target effects. This guide provides a comparative analysis of how different linkers impact PROTAC cross-reactivity, supported by experimental data and detailed protocols for researchers in drug development.
The design of a PROTAC linker is a multidimensional optimization problem. A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Conversely, an overly long or flexible linker might lead to unproductive binding modes and engagement with unintended proteins, resulting in off-target degradation.[1][2] Therefore, a systematic evaluation of different linker architectures is paramount for developing safe and effective PROTAC therapeutics.
Comparative Efficacy and Selectivity of PROTACs with Varied Linkers
The choice of linker can dramatically alter the degradation profile of a PROTAC, influencing both its potency (DC50) and maximal degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on the degradation of key protein targets.
Table 1: Comparison of Linkers in BET-Family Protein Degraders
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are prominent targets in oncology. The high structural homology among BET family members (BRD2, BRD3, BRD4) presents a challenge for selective degradation. Linker optimization has proven to be a successful strategy to achieve isoform selectivity.
| PROTAC | Warhead | E3 Ligase Ligand | Linker Composition | Target | DC50 (nM) | Dmax (%) | Selectivity Profile | Reference |
| MZ1 | JQ1 | VHL | 8-atom PEG | BRD4 | ~25 | >90 | Selective for BRD4 over BRD2/3 | [2] |
| ARV-825 | OTX015 | CRBN | PEG/Alkyl | BRD4 | <1 | >95 | Pan-BET degrader (BRD2/3/4) | [2] |
| dBET1 | JQ1 | CRBN | PEG/Alkyl | BRD4 | ~4 | >90 | Pan-BET degrader (BRD2/3/4) | [2] |
| Compound 7 | JQ1 | CRBN | Optimized proprietary linker | BRD4 | 5 | >90 | Highly selective for BRD4 | [3] |
| BD-9136 | JQ1 | CRBN | Optimized proprietary linker | BRD4 | 0.2 | >95 | >1000-fold selectivity for BRD4 | [3] |
Data collated from multiple sources; experimental conditions may vary.
Table 2: Impact of Linker Length and Type on EGFR Degradation
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Studies have shown that both linker length and composition (e.g., PEG vs. alkyl chains) are critical for achieving potent EGFR degradation.
| PROTAC | Warhead | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 3 | Gefitinib | VHL | 3-unit PEG | >1000 | <20 | HCC-827 | [4] |
| Compound 6 | Gefitinib | VHL | 9-carbon alkyl | 10 | >90 | HCC-827 | [4] |
| Compound 7 | Gefitinib | CRBN | 2-unit PEG | >1000 | ~30 | HCC-827 | [4] |
| Compound 9 | Gefitinib | CRBN | 6-carbon alkyl | ~100 | >80 | HCC-827 | [4] |
Data from a single study for direct comparison.
Table 3: Linker-Dependent Degradation of Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a key target in B-cell malignancies. The development of BTK-targeting PROTACs has highlighted the importance of linker length and the choice of E3 ligase for effective degradation.
| PROTAC | Warhead | E3 Ligase Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 9 | Ibrutinib analog | CRBN | 18 | ~6 | >90 | Ramos | [5] |
| MT-802 | Ibrutinib analog | CRBN | 18 | ~10 | >99 | MOLM-14 | [5] |
| MT-809 | Ibrutinib analog | CRBN | 12 | ~12 | >99 | MOLM-14 | [5] |
Data collated from multiple sources; experimental conditions may vary.
Visualizing PROTAC Mechanisms and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for cross-reactivity profiling of PROTACs.
Experimental Protocols for Cross-Reactivity Profiling
A thorough assessment of PROTAC cross-reactivity requires a multi-pronged approach, combining global, unbiased techniques with targeted validation methods.
Mass Spectrometry-Based Global Proteomics
This method provides an unbiased, global view of changes in protein abundance following PROTAC treatment, making it the gold standard for identifying off-target degradation.[6][7]
a. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the PROTAC at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) and for different durations (e.g., 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with a mutated E3 ligase binder) for each condition.
b. Cell Lysis and Protein Digestion:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
c. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with distinct isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.[8]
d. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using high-performance liquid chromatography (HPLC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
e. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Normalize the protein abundance data across all samples.
-
Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct engagement of a PROTAC with its on-target and potential off-targets in a cellular environment.[9][10][11] Ligand binding can alter the thermal stability of a protein, which is measured in this assay.
a. Cell Culture and Treatment:
-
Treat intact cells with the PROTAC at a fixed concentration or a range of concentrations for a short duration (e.g., 1-2 hours) to primarily assess binding rather than degradation.
b. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
c. Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild detergent.
-
Separate the soluble (folded) proteins from the insoluble (denatured and aggregated) proteins by centrifugation.
d. Protein Detection and Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein and potential off-targets remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
e. Data Analysis:
-
Plot the normalized amount of soluble protein against the temperature to generate a "melt curve."
-
A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
By performing the experiment at a fixed temperature with varying PROTAC concentrations, an isothermal dose-response curve can be generated to determine the binding affinity (EC50).
Targeted Validation by Western Blotting
Once potential off-targets are identified through global proteomics, their degradation must be confirmed using a targeted and quantitative method like Western blotting.[8]
a. Sample Preparation:
-
Prepare cell lysates from cells treated with a dose-response of the PROTAC as described for the proteomics experiment.
b. SDS-PAGE and Immunoblotting:
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the potential off-target proteins and the intended target protein. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
c. Detection and Quantification:
-
Detect the signal using chemiluminescence or fluorescence imaging.
-
Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation at each PROTAC concentration.
Conclusion
The linker is a critical determinant of a PROTAC's degradation activity and its cross-reactivity profile. A systematic investigation of various linker types, lengths, and compositions is essential for the development of highly potent and selective PROTACs. The experimental workflows and protocols outlined in this guide, including mass spectrometry-based proteomics and CETSA, provide a robust framework for researchers to comprehensively characterize the on- and off-target effects of their PROTAC candidates. By carefully designing and profiling PROTACs with optimized linkers, the full therapeutic potential of targeted protein degradation can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pelagobio.com [pelagobio.com]
- 10. pelagobio.com [pelagobio.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Modeling of Ternary Complexes with PEG-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational and experimental approaches for characterizing ternary complexes formed by Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing flexible polyethylene (B3416737) glycol (PEG)-based linkers such as Fmoc-NH-PEG3-amide-CH2OCH2COOH. We will explore the performance of various modeling techniques and experimental assays, supported by data from relevant studies, to inform the rational design of potent and selective protein degraders.
The Pivotal Role of the Linker in Ternary Complex Formation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][2] This is achieved through the formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[1] The linker connecting the target-binding warhead and the E3-recruiting ligand is a critical determinant of the stability and geometry of this ternary complex, and consequently, the efficiency of protein degradation.[3][4]
PEG linkers, like this compound, are frequently used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[3][5] However, the flexibility of PEG linkers presents a significant challenge for computational modeling, as it can lead to a vast conformational space that must be sampled to accurately predict the ternary complex structure.[6]
Computational Modeling of Ternary Complexes
Several computational methods have been developed to model the formation of PROTAC-mediated ternary complexes. These approaches aim to predict the three-dimensional structure of the complex, which can then be used to guide the design of more effective degraders.[7]
Comparison of Computational Modeling Approaches
The choice of computational method depends on the specific research question and available resources. A combination of approaches is often used to provide a more comprehensive understanding of the ternary complex.
| Modeling Approach | Description | Strengths | Weaknesses | Relevant Tools |
| Protein-Protein Docking | Predicts the binding orientation of the target protein and the E3 ligase, often with the PROTAC linker being modeled in subsequently.[8][9] | Computationally efficient for initial screening of possible binding modes. | May not accurately capture the influence of the flexible linker on the protein-protein interface.[10] | HADDOCK, ZDOCK, MOE, PRosettaC[11] |
| Linker Conformational Sampling | Explores the possible conformations of the PROTAC linker to identify those that can bridge the target protein and E3 ligase.[8] | Can effectively sample the large conformational space of flexible linkers. | Can be computationally expensive, especially for long and flexible linkers.[10] | MOE, ICM, Molecular Dynamics (MD) Simulations[11] |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ternary complex over time, providing insights into its stability and the interactions that hold it together.[6][11] | Provides a detailed view of the dynamic nature of the complex and can reveal key interactions missed by static models.[6] | Computationally intensive and requires significant expertise to set up and analyze.[11] | AMBER, GROMACS, CHARMM |
| Integrated Approaches | Combine protein-protein docking, linker sampling, and energy minimization to generate and refine ternary complex models.[8][9] | Can provide more accurate predictions than any single method alone. | Can be complex to implement and computationally demanding.[10] | PRosettaC, MOE[9][11] |
Experimental Validation of Ternary Complexes
Computational models must be validated by experimental data. A variety of biophysical and cellular assays are available to characterize the formation of ternary complexes and the resulting protein degradation.[12]
Comparison of Experimental Assays
| Assay | Principle | Information Provided | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the PROTAC to the target protein and E3 ligase.[13][14] | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). Allows for the calculation of cooperativity.[14][] | Gold standard for measuring binding thermodynamics. Label-free.[14] | Requires large amounts of pure protein and compound. Low throughput.[13] |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of molecules to a sensor surface.[13][16][17] | Binding affinity (Kd), and kinetics (kon, koff). Can be used to determine cooperativity.[17][18] | Real-time, label-free analysis of binding kinetics. High sensitivity and throughput.[16][19] | Requires immobilization of one binding partner, which may affect its activity.[13] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[1][20][21] | Proximity-based assay that confirms the formation of the ternary complex. Can be used to determine ternary complex affinity.[20][22] | Homogeneous assay format suitable for high-throughput screening. High sensitivity.[21][23] | Requires labeling of proteins with fluorophores, which can be challenging. Potential for artifacts.[20] |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay that measures the proximity of two molecules.[24][25] | Proximity-based assay that confirms the formation of the ternary complex.[25][26] | Homogeneous, no-wash assay format. High sensitivity and suitable for HTS.[24][27] | Can be prone to interference from sample components.[25] |
| Western Blot | Detects the level of a specific protein in a cell lysate using antibodies.[3] | Measures the extent of target protein degradation in cells.[3] | Widely available and relatively simple to perform. | Semi-quantitative and low throughput. |
| Quantitative Mass Spectrometry | Measures the abundance of proteins in a sample. | Provides a global view of protein degradation and can identify off-target effects. | Highly sensitive and quantitative. | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed protocols for the following key experiments are provided below.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the binding affinities of the PROTAC to the individual proteins and to the pre-formed protein-protein complex to calculate the cooperativity factor (α).[14]
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC compound
-
ITC instrument
-
Matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4)[13]
Protocol:
-
Binary Titration 1 (PROTAC into Target Protein):
-
Load the target protein (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC (e.g., 100-200 µM) into the syringe.
-
Perform a series of injections and record the heat changes.
-
Fit the data to a one-site binding model to determine the binding affinity (Kd1).
-
-
Binary Titration 2 (PROTAC into E3 Ligase):
-
Load the E3 ligase (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC (e.g., 100-200 µM) into the syringe.
-
Perform the titration and determine the binding affinity (Kd2).
-
-
Ternary Titration (PROTAC into Target Protein:E3 Ligase Complex):
-
Prepare a mixture of the target protein and E3 ligase in the ITC cell. The concentration of the protein in the cell should be similar to the binary experiments, and the other protein should be in slight excess.
-
Load the PROTAC into the syringe at a similar concentration as in the binary experiments.
-
Perform the titration to determine the apparent binding affinity in the presence of the other protein (Kd_app).
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary and ternary binding affinities (e.g., α = Kd1 / Kd_app). An α value greater than 1 indicates positive cooperativity, meaning the PROTAC binds more tightly in the presence of the other protein.[13]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.[17][18]
Materials:
-
Purified, tagged (e.g., His-tag, Biotin) E3 ligase or target protein
-
Purified target protein or E3 ligase
-
PROTAC compound
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize the tagged protein (e.g., biotinylated E3 ligase) onto the sensor chip surface.[16]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity and kinetics.[17]
-
-
Ternary Interaction Analysis:
-
Inject a series of concentrations of a pre-mixed solution of the PROTAC and the non-immobilized protein (the "analyte") over the immobilized protein surface.[16]
-
The response will be proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the kinetic (kon, koff) and affinity (Kd) constants for both binary and ternary interactions.
-
Cooperativity can be assessed by comparing the binary and ternary affinities.[17]
-
TR-FRET Assay for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex in a high-throughput format.[20][28]
Materials:
-
Tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor (e.g., Tb-anti-GST antibody) and acceptor (e.g., AF488-anti-His antibody)
-
Microplate reader capable of TR-FRET measurements
-
Assay buffer
Protocol:
-
Add the tagged target protein, tagged E3 ligase, and varying concentrations of the PROTAC to a microplate well.[28]
-
Add the donor and acceptor antibodies.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.[20]
-
The data is often plotted as a bell-shaped curve, where the signal initially increases with PROTAC concentration and then decreases at higher concentrations due to the "hook effect".[22]
Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the reduction in the level of the target protein in cells treated with the PROTAC.[3]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the relative amount of the target protein remaining after treatment. The DC50 (concentration at which 50% of the protein is degraded) can then be calculated.[4]
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.
Computational Modeling Workflow
Caption: A typical workflow for the computational modeling of PROTAC-mediated ternary complexes.
Conclusion
The rational design of effective PROTACs relies on a deep understanding of the ternary complex they form with the target protein and an E3 ligase. While there is a lack of specific published data on the computational modeling of ternary complexes involving this compound, the principles and methodologies outlined in this guide provide a robust framework for approaching this challenge. By combining state-of-the-art computational modeling techniques with rigorous experimental validation, researchers can accelerate the discovery and optimization of novel protein degraders. The choice of linker is paramount, and a systematic exploration of different linker types and lengths, including flexible PEG-based linkers, is essential for achieving the desired degradation potency and selectivity.[3][4]
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protein Degradation and PROTACs [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. benchchem.com [benchchem.com]
- 16. aragen.com [aragen.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. revvity.com [revvity.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. SLAS2024 [slas2024.eventscribe.net]
- 27. labhoo.com [labhoo.com]
- 28. pubs.acs.org [pubs.acs.org]
Unveiling the Trinity: A Comparative Guide to NMR Spectroscopy for the Structural Characterization of PROTACs
For researchers, scientists, and drug development professionals, understanding the intricate dance between a PROTAC, its target protein, and an E3 ligase is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of these ternary complexes, offering a deep dive into experimental protocols and data-driven insights.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1] The formation of a stable and productive ternary complex between the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase is the linchpin of their mechanism of action.[1] Elucidating the three-dimensional structure of this complex is crucial for understanding structure-activity relationships (SAR) and rationally designing more potent and selective degraders. While X-ray crystallography and mass spectrometry provide valuable structural information, NMR spectroscopy offers unique advantages in characterizing the dynamic nature of these interactions in solution.[2][3]
A Comparative Overview of Structural Characterization Techniques
Choosing the optimal analytical technique for PROTAC characterization depends on the specific research question, sample characteristics, and desired level of detail. Here, we compare NMR spectroscopy with X-ray crystallography and mass spectrometry.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (Native MS) |
| Principle | Measures the magnetic properties of atomic nuclei to determine molecular structure, dynamics, and interactions in solution.[2] | Scatters X-rays off a crystalline sample to determine the arrangement of atoms in a static state.[4] | Measures the mass-to-charge ratio of intact protein complexes in the gas phase to determine stoichiometry and connectivity.[5] |
| Sample State | Solution, near-physiological conditions.[3] | Solid, crystalline state.[4] | Gas phase.[5] |
| Resolution | Atomic to residue-level, typically in the range of 2.0–3.0 Å for structures.[6] | High atomic resolution, often < 2.0 Å.[4] | Low resolution, provides information on complex stoichiometry and topology. |
| Molecular Weight Limitation | Practically limited to ~30–50 kDa for detailed structure determination, though larger complexes can be studied.[6] | No theoretical upper limit, but crystallization of large, flexible complexes can be challenging.[6] | Can analyze very large, heterogeneous complexes. |
| Information Provided | 3D structure, dynamics, binding interfaces, binding affinities (K D ), cooperativity, and kinetics.[2] | Static 3D structure of the most stable conformation.[4] | Stoichiometry of the complex, identification of binding partners, and relative abundance of different species.[5] |
| Key Advantage for PROTACs | Ability to study the dynamic nature of ternary complexes in solution, including weak and transient interactions.[3] | Provides a high-resolution snapshot of the ternary complex, revealing detailed atomic interactions.[1] | Excellent for confirming the formation and stoichiometry of the ternary complex and identifying off-target interactions.[5] |
| Key Disadvantage for PROTACs | Can be challenging for large, low-solubility complexes; requires isotopic labeling for detailed analysis of proteins.[2] | Requires well-diffracting crystals, which can be difficult to obtain for dynamic ternary complexes.[4] | Provides limited detailed structural information on its own. |
| Typical K D Range | Broad range, from mM to nM.[7] | Not directly measured. | Can provide relative binding affinities. |
The PROTAC Mechanism of Action: A Signaling Pathway
The efficacy of a PROTAC hinges on its ability to successfully orchestrate a series of molecular events, culminating in the degradation of the target protein. This signaling pathway is a prime example of induced proximity.
Experimental Workflow for NMR-Based Structural Characterization
A systematic workflow is essential for the successful application of NMR spectroscopy to characterize PROTACs and their interactions. This involves careful sample preparation, data acquisition, and analysis.
Detailed Methodologies for Key NMR Experiments
Chemical Shift Perturbation (CSP) Titration
Principle: CSP is used to identify the binding interface on a protein upon ligand binding.[8] Changes in the chemical environment of atomic nuclei upon formation of a complex cause shifts in their corresponding peaks in an NMR spectrum. By monitoring these shifts in a series of ¹H-¹⁵N HSQC spectra of an isotopically labeled protein upon titration with an unlabeled binding partner (the PROTAC or the other protein), the residues involved in the interaction can be identified.[8]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of ¹⁵N-labeled target protein (or E3 ligase) at a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) containing 5-10% D₂O.[9]
-
Prepare a concentrated stock solution of the PROTAC in the same NMR buffer.
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., NMRPipe).
-
Overlay the series of HSQC spectra and track the chemical shift changes for each assigned amide peak.[11]
-
Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).
-
Plot the CSP values against the residue number to create a binding site profile. Residues with significant CSPs are likely part of the binding interface.[11]
-
The dissociation constant (K D ) can be determined by fitting the titration curves of the significantly perturbed residues to a binding isotherm.[7]
-
Saturation Transfer Difference (STD) NMR
Principle: STD NMR is a powerful technique for identifying which parts of a small molecule (the PROTAC) are in close contact with a large protein.[12] It relies on the transfer of saturation from the protein to the bound ligand. By selectively irradiating protons on the protein, this saturation is transferred to the PROTAC molecules that are bound. When the PROTAC dissociates, it retains this "memory" of saturation, leading to a decrease in its signal intensity.[10] A difference spectrum reveals only the signals of the binding ligand.
Experimental Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a reference ¹H NMR spectrum with the irradiation frequency set far from any protein or ligand signals (off-resonance).[14]
-
Acquire a second ¹H NMR spectrum with the irradiation frequency set on a region where only protein signals resonate (on-resonance).[14]
-
The saturation time (d20) is a key parameter and is typically set to 2 seconds as a starting point.[13]
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[14]
-
Only the signals from the PROTAC that binds to the protein will appear in the STD spectrum.
-
The relative intensities of the signals in the STD spectrum provide an "epitope map," indicating which protons of the PROTAC are in closest proximity to the protein surface.[12]
-
¹⁹F NMR for Cooperativity Assessment
Principle: ¹⁹F NMR can be a sensitive and efficient method to determine the cooperativity of ternary complex formation, especially when a fluorine atom is incorporated into the PROTAC or a competitive binder.[15] The ¹⁹F chemical shift is highly sensitive to its local environment.
Experimental Protocol:
-
Sample Preparation:
-
A fluorinated "spy" molecule that binds to the E3 ligase (e.g., VHL) is used.
-
Prepare samples containing the E3 ligase and the ¹⁹F-spy molecule.
-
-
Data Acquisition:
-
Acquire a reference ¹⁹F NMR spectrum of the E3 ligase and the ¹⁹F-spy molecule.
-
Perform two separate titrations:
-
Titrate the PROTAC into the E3 ligase/¹⁹F-spy mixture and monitor the displacement of the spy molecule.
-
Titrate the PROTAC into a mixture of the E3 ligase, the ¹⁹F-spy molecule, and the target protein.
-
-
-
Data Processing and Analysis:
-
Determine the IC₅₀ values for the displacement of the spy molecule in the absence and presence of the target protein.
-
The cooperativity factor (α) is calculated from the ratio of the binding affinities derived from these IC₅₀ values.[15] An α value greater than 1 indicates positive cooperativity, meaning the PROTAC binds more tightly to the E3 ligase in the presence of the target protein.[16]
-
Conclusion
NMR spectroscopy stands as a powerful and indispensable tool in the structural characterization of PROTACs. Its unique ability to probe the dynamic nature of ternary complexes in solution provides invaluable insights that are complementary to the static, high-resolution snapshots offered by X-ray crystallography and the stoichiometric information from mass spectrometry.[2][3] By employing a suite of NMR techniques, including CSP, STD, and ¹⁹F NMR, researchers can map binding interfaces, determine binding affinities, assess cooperativity, and ultimately build a more complete picture of the intricate molecular ballet that governs PROTAC-mediated protein degradation. This detailed structural understanding is critical for the rational design of the next generation of highly potent and selective PROTAC therapeutics.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.bu.edu [people.bu.edu]
- 7. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Binding Moiety Mapping by Saturation Transfer Difference NMR | Springer Nature Experiments [experiments.springernature.com]
- 13. How to setup STD Expt. – Georgia Tech NMR Center [sites.gatech.edu]
- 14. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. portlandpress.com [portlandpress.com]
A Comparative Guide to PROTAC Linker Strategies: Benchmarking Fmoc-NH-PEG3-amide-CH2OCH2COOH Against Novel Alternatives
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. While significant attention is often given to the warhead and E3 ligand, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex.
This guide provides an objective comparison of the widely-used polyethylene (B3416737) glycol (PEG)-based linkers, represented by Fmoc-NH-PEG3-amide-CH2OCH2COOH, against novel linker strategies. We will delve into their respective advantages, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.
The Benchmark: this compound
This compound is a quintessential example of a flexible, PEG-based linker used in PROTAC synthesis.[1][2] It features an Fmoc-protected amine and a terminal carboxylic acid, making it highly amenable to standard solid-phase peptide synthesis and solution-phase conjugation techniques.[3][4]
Key Attributes:
-
Flexibility: The ethylene (B1197577) glycol chain provides significant conformational flexibility, which can be advantageous for allowing the warhead and E3 ligase ligand to adopt an optimal orientation for the formation of a productive ternary complex.[5]
-
Hydrophilicity: The PEG motif enhances the aqueous solubility of the resulting PROTAC molecule, a crucial property for bioavailability.[5][6]
-
Synthetic Accessibility: As a commercially available building block, it facilitates the rapid and modular assembly of PROTACs.[2][3]
However, the high flexibility of PEG linkers can also be a drawback. The process of optimizing linker length often relies on a "trial and error" approach, and the lack of conformational rigidity can sometimes be detrimental to forming a stable and potent ternary complex.[7]
Novel PROTAC Linker Strategies
To overcome the limitations of traditional flexible linkers, researchers have developed several innovative strategies aimed at enhancing PROTAC performance.
-
Rigid Linkers: Incorporating rigid structural elements like piperidine (B6355638)/piperazine rings or alkynes into the linker reduces its conformational flexibility.[5][7] This strategy aims to pre-organize the PROTAC into a bioactive conformation, which can lead to improved potency and selectivity. Studies have shown that replacing flexible chains with rigid motifs can significantly enhance degradation efficacy, likely by reducing the entropic penalty associated with ternary complex formation.[8]
-
"Clickable" Linkers: These linkers contain functional groups like azides or alkynes, enabling the use of highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the rapid, parallel synthesis of extensive PROTAC libraries with variations in linker length, composition, and attachment points, thereby accelerating the discovery of optimized degraders.[9]
-
Photoswitchable Linkers: The integration of photosensitive moieties, such as azobenzene, into the linker allows for spatiotemporal control over PROTAC activity. Irradiation with light of a specific wavelength can induce a conformational change in the linker, switching the PROTAC between an active and an inactive state. This provides precise control over protein degradation, minimizing off-target effects and enabling advanced research applications.
Comparative Performance Data
The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 value indicates higher potency. The following table summarizes representative data comparing PROTACs with different linker types.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| NC-1 | BTK | Pomalidomide (CRBN) | PEG/Alkyl (Flexible) | 2.2 | 97 | Mino | [10] |
| RC-3 | BTK | Pomalidomide (CRBN) | Cyanoacrylamide (Covalent/Rigid) | Potent degradation | >90 | Mino | [10] |
| GP262 | PI3K/mTOR | VH032 (VHL) | C8 Alkyl (Flexible) | 42-227 (PI3K), 45 (mTOR) | 71-89 | MDA-MB-231 | [8] |
| Compound with Piperidine | PI3K/mTOR | VH032 (VHL) | Piperidine-based (Rigid) | Reduced Efficacy | N/A | MDA-MB-231 | [8] |
| PROTAC 98 | CDK9 | Lenalidomide (CRBN) | PEG-based (Flexible) | IC50 = 520 | N/A | MCF-7, L02 | [7] |
| QCA570 | BET | Lenalidomide (CRBN) | Ethynyl-based (Rigid) | pM range | N/A | MOLM13, MV4;11 | [7] |
Note: Direct head-to-head comparisons across different studies can be challenging due to variations in target proteins, E3 ligands, and cell lines. However, the data consistently demonstrates that linker composition is a critical optimization parameter. For instance, the move from flexible to more rigid linkers in the BET and BTK examples led to significant increases in potency.[7][10] Conversely, for the dual-target PI3K/mTOR degrader, a flexible alkyl linker proved more effective than designs incorporating a rigid piperidine ring, which was hypothesized to cause steric hindrance.[8]
Mandatory Visualizations
Key Experimental Protocols
Accurate benchmarking of PROTAC linkers requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Protocol 1: PROTAC-Induced Protein Degradation via Western Blot
This protocol is used to determine the DC50 and Dmax of a PROTAC.[11][12][13]
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, Mino) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Treat cells with increasing concentrations (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the cell lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.
-
Wash the membrane, then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) on the same membrane.
-
-
Detection and Analysis: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control.
-
Data Calculation: Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[14]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[15][16][17][18][19]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of medium.
-
Compound Treatment: Add various concentrations of the PROTAC compound to the wells and incubate for the desired period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase, confirming the PROTAC's mechanism of action.[20][21][22][23][24]
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor, e.g., on the target protein) and a HaloTag®-labeled protein (acceptor, e.g., on the E3 ligase). PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.
-
Cell Preparation: Use cells engineered to express the target protein fused to a NanoLuc® tag (e.g., HiBiT) and the E3 ligase (VHL or CRBN) fused to a HaloTag®.
-
Assay Execution:
-
Treat the cells with the PROTAC of interest. To prevent degradation from confounding the measurement of complex formation, cells are often co-treated with a proteasome inhibitor (e.g., MG132).
-
Add the HaloTag® NanoBRET® ligand (the fluorescent acceptor) and the Nano-Glo® substrate.
-
Measure both the donor (luminescence) and acceptor (fluorescence) signals.
-
-
Data Analysis: The NanoBRET™ ratio is calculated from the acceptor and donor emission values. An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex.
Conclusion
The linker component is a pivotal element in PROTAC design, with its chemical nature profoundly impacting degradation efficiency, selectivity, and drug-like properties. While flexible PEG linkers like this compound remain valuable and synthetically convenient tools, the field is increasingly moving towards more sophisticated designs. Rigid and "clickable" linkers offer powerful strategies to accelerate optimization and enhance potency. The choice of linker is highly context-dependent, and a systematic evaluation using the quantitative assays outlined in this guide is essential for the successful development of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 3. Fmoc-NH-PEG3-CH2COOH | 139338-72-0 [chemicalbook.com]
- 4. Fmoc-NH-PEG3-CH2COOH CAS#: 139338-72-0 [amp.chemicalbook.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. OUH - Protocols [ous-research.no]
- 17. promega.com [promega.com]
- 18. scribd.com [scribd.com]
- 19. ch.promega.com [ch.promega.com]
- 20. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 23. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. selvita.com [selvita.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-NH-PEG3-amide-CH2OCH2COOH
For Immediate Implementation by Laboratory Personnel
The proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Fmoc-NH-PEG3-amide-CH2OCH2COOH and associated waste streams. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to mitigate risks to both personnel and the environment.
This compound is a chemical compound utilized in various research and development applications, characterized by the presence of a base-labile Fmoc protecting group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The multifaceted nature of this compound necessitates a segregated waste management approach.
Immediate Safety Protocols & Waste Segregation
All laboratory personnel must be trained on the proper handling, storage, and disposal of hazardous wastes generated in the laboratory.[1] Chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[1]
Key Principles of Waste Segregation:
-
Separate Incompatible Chemicals: Store acids and bases separately to prevent violent reactions.[2]
-
Label Everything Clearly: All waste containers must be accurately labeled with their full chemical contents.[3][4]
-
Use Appropriate Containers: Ensure waste is stored in chemically compatible, leak-proof containers with secure lids.[3][5] Acidic waste, for instance, should be kept in glass containers rather than metal ones.[3]
-
Avoid Overfilling: Do not fill waste containers beyond 75% capacity to allow for expansion.[6]
The use of this compound will typically generate the following waste streams, which must be segregated:
-
Acidic Waste: The compound itself is acidic due to the terminal carboxylic acid. Any solutions containing the pure compound or waste from reactions involving the carboxylic acid group should be collected as acidic waste.
-
Basic Waste: The Fmoc group is removed using a base, commonly a 20% piperidine (B6355638) solution in a solvent like dimethylformamide (DMF).[4][7][8] This deprotection step generates a basic waste stream.
-
Solvent Waste: Depending on the experimental procedures, both halogenated (e.g., dichloromethane (B109758) - DCM) and non-halogenated (e.g., dimethylformamide - DMF) solvents may be used. These must be collected in separate, appropriately labeled containers.[4]
-
Contaminated Solid Waste: This includes items such as gloves, pipette tips, and paper towels that have come into contact with the chemical. This waste should be collected in a designated, labeled container.[9]
Disposal Procedures for Generated Waste Streams
The following table summarizes the proper disposal procedures for each waste stream associated with this compound.
| Waste Stream | Key Characteristics | Disposal Protocol |
| Acidic Waste | Contains this compound and other acidic components. Corrosive. | 1. Collect in a designated, acid-resistant (preferably glass) container labeled "Acidic Waste".2. Store in a cool, dry, well-ventilated area away from bases.[5]3. Consult with your institution's EHS office about neutralization procedures. Some facilities may require neutralization to a pH between 6 and 8 before collection.[4] However, certain acids are not permitted to be neutralized and disposed of down the drain.[2]4. Arrange for pickup and disposal by your institution's EHS office or a licensed chemical waste disposal service.[6] |
| Basic Waste | Contains piperidine and DMF from Fmoc deprotection. Toxic and basic. | 1. Collect in a dedicated container labeled "Basic Waste" or "Piperidine Waste".[4]2. Store separately from acidic waste.3. Some institutions may have protocols for neutralizing basic waste; this should only be performed by trained personnel following an approved procedure.[4]4. Arrange for pickup by your hazardous waste management service. |
| Solvent Waste | Segregated into halogenated and non-halogenated solvents. Flammable and/or toxic. | 1. Collect halogenated solvents (e.g., DCM) in a container labeled "Halogenated Waste".[4]2. Collect non-halogenated solvents (e.g., DMF) in a separate container labeled "Non-Halogenated Waste".[4]3. Ensure containers are tightly sealed and stored in a well-ventilated area.4. Contact your EHS office for disposal. |
| Contaminated Solid Waste | Gloves, pipette tips, etc., contaminated with the chemical. | 1. Collect in a designated, clearly labeled container for chemically contaminated solid waste.[9]2. Ensure the container is sealed before disposal.3. Dispose of according to your institution's guidelines for hazardous solid waste. |
| Empty Containers | The original container of this compound. | 1. Triple rinse the empty container with a suitable solvent.[1]2. Collect the rinsate and dispose of it as hazardous waste (in the appropriate acidic or solvent waste container).[1][6]3. After thorough rinsing and drying, deface or remove the original label.[1][6]4. Dispose of the container as regular solid waste.[6] |
Experimental Protocol: General Disposal Procedure
This protocol outlines the general steps for the disposal of this compound and its associated waste.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and labeled waste containers for acidic, basic, halogenated solvent, non-halogenated solvent, and solid waste.
-
pH indicator strips (if neutralization is part of the institutional protocol).
-
Neutralizing agents (as specified by your institution's EHS, e.g., sodium bicarbonate for acidic waste).
Procedure:
-
Identify and Segregate: At the point of generation, identify the type of waste (acidic, basic, solvent, or solid) and place it into the corresponding labeled waste container.
-
Container Management:
-
Handling Acidic Waste:
-
Carefully transfer acidic waste containing this compound into the "Acidic Waste" container.
-
If permitted by your institution, neutralize the waste in a fume hood by slowly adding a suitable base until the pH is within the acceptable range (typically 6-8).[5] Be aware that neutralization can generate heat and gas.[4]
-
-
Handling Basic Waste:
-
Transfer the piperidine/DMF solution from the Fmoc deprotection into the "Basic Waste" container.
-
-
Handling Solvent Waste:
-
Pour halogenated and non-halogenated solvent waste into their respective designated containers.
-
-
Handling Solid Waste:
-
Place all contaminated disposable items into the "Contaminated Solid Waste" container.
-
-
Final Disposal:
-
Once a waste container is full (not exceeding 75% capacity), ensure it is tightly sealed and properly labeled with all its components.
-
Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for pickup.[6]
-
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of laboratory chemical waste, the following diagrams illustrate the logical relationships and workflows.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Fmoc-NH-PEG3-amide-CH2OCH2COOH
Essential Safety and Handling Guide for Fmoc-NH-PEG3-amide-CH2OCH2COOH
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of this compound, a PROTAC linker utilized in the synthesis of proteolysis-targeting chimeras.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is paramount. The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles are mandatory to protect against potential splashes or airborne particles.[1][2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][4]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For prolonged handling or when working with solutions, consider double-gloving or using more robust chemical-resistant gloves.[2][4] Gloves should be inspected before use and changed immediately if contaminated.[4]
-
Protective Clothing : A standard laboratory coat must be worn to protect against skin exposure.[1][5][6] Long pants and closed-toe shoes are also required laboratory attire.[2]
-
Respiratory Protection : While not generally required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols, especially in the absence of a chemical fume hood.[3][7]
Quantitative Safety Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative exposure limits have not been established. The following table summarizes key safety and handling information based on similar PEGylated and Fmoc-protected compounds.
| Parameter | Recommendation | Source |
| Physical Form | Typically a solid at room temperature. | [8],[9] |
| Storage | Store in a cool, dry place, desiccated at -20°C. | [8],[9],[10] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [1] |
| In case of Skin Contact | Wash off with soap and plenty of water. | [7],[11] |
| In case of Eye Contact | Immediately flush eyes with plenty of water as a precaution. | [7],[11] |
| In case of Inhalation | Move the person into fresh air. | [7],[11] |
| In case of Ingestion | Rinse mouth with water. Do not induce vomiting. | [7],[11] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated, and cool area, as recommended at -20°C.[8][9][10]
2. Preparation and Weighing:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[8][9]
-
Perform all weighing and handling of the solid compound within a chemical fume hood or a ventilated enclosure to minimize inhalation of any dust.[1]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
For ease of handling, consider preparing a stock solution by dissolving the reagent in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8][9]
3. Experimental Use:
-
When using the compound in reactions, ensure all manipulations are carried out in a chemical fume hood.
-
The Fmoc protecting group is removed under basic conditions, typically with piperidine (B6355638) in DMF.[12][13][14] Both piperidine and DMF are hazardous and should be handled with extreme care, using appropriate PPE.
-
The carboxylic acid moiety can be reacted with primary amines using activating agents like EDC or DCC.[10] Handle these reagents according to their specific safety data sheets.
4. Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
The fundamental principle for the disposal of this compound and associated waste is to treat it as hazardous chemical waste.[1]
1. Solid Waste:
-
Unused or expired solid this compound should be placed in a clearly labeled, sealed, and chemically compatible container.[1]
-
Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.[1]
2. Liquid Waste:
-
All liquid waste containing this compound, including reaction mixtures and washes, must be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Liquid waste from Fmoc deprotection, containing piperidine and DMF, is particularly hazardous and must be segregated and clearly labeled with all chemical constituents.[1]
-
Do not dispose of any waste containing this chemical down the drain.[1]
3. Waste Pickup:
-
Store all hazardous waste containers in a designated accumulation area, segregated from incompatible chemicals.[1]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
Visual Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. biochempeg.com [biochempeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 11. anaspec.com [anaspec.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
